molecular formula C23H28N2O B15575753 AR-M 1000390

AR-M 1000390

Cat. No.: B15575753
M. Wt: 348.5 g/mol
InChI Key: SMUGAZNLKPFBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR-M 1000390 is a useful research compound. Its molecular formula is C23H28N2O and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide

InChI

InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3

InChI Key

SMUGAZNLKPFBSB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

AR-M1000390: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-OR). Its unique pharmacological profile, characterized by a low propensity to induce receptor internalization, distinguishes it from many other δ-OR agonists. This guide provides an in-depth analysis of the mechanism of action of AR-M1000390, summarizing key quantitative data, detailing experimental methodologies, and visualizing the known signaling pathways. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: Selective Delta-Opioid Receptor Agonism

AR-M1000390 exerts its pharmacological effects primarily through the activation of the δ-OR, a member of the G protein-coupled receptor (GPCR) superfamily. As a selective agonist, it demonstrates a significantly higher affinity and potency for the δ-OR compared to the mu (µ) and kappa (κ) opioid receptors.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the affinity of AR-M1000390 for opioid receptors. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of AR-M1000390 to displace the radioligand is measured to calculate its inhibitory constant (IC50), which is then used to determine its binding affinity (Ki).

Receptor SubtypeIC50 (nM)Reference
Delta (δ)0.87[Not Available]
Mu (µ)3800[Not Available]
Kappa (κ)7470[Not Available]
Functional Potency and Efficacy

The primary downstream signaling pathway activated by AR-M1000390 upon binding to the δ-OR is the inhibition of adenylyl cyclase through the activation of the inhibitory G protein, Gαi. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Functional assays in human neuroblastoma SK-N-BE cells, which endogenously express the δ-OR, have been used to quantify the potency and efficacy of AR-M1000390 in inhibiting adenylyl cyclase.

ParameterValue (nM)Cell LineReference
Ki (from functional assay)106 ± 34SK-N-BE[1]
EC50 (cAMP inhibition)111 ± 31SK-N-BE[1]

Signaling Pathways

The current understanding of the signaling pathways modulated by AR-M1000390 is centered on its canonical Gαi-mediated inhibition of adenylyl cyclase. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), is an area of active research for many GPCR ligands, but specific data for AR-M1000390 on these alternative pathways is limited.

AR-M1000390_Signaling_Pathway ARM AR-M1000390 dOR δ-Opioid Receptor ARM->dOR G_protein Gi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1. Gαi-mediated signaling pathway of AR-M1000390.

Atypical Property: Low Receptor Internalization

A key characteristic of AR-M1000390 is its classification as a "low-internalizing" agonist. Unlike many other δ-OR agonists that promote the rapid internalization of the receptor from the cell surface following activation, AR-M1000390 induces minimal receptor endocytosis.

Sustained activation of δ-ORs by AR-M1000390 leads to a rapid and strong desensitization of the receptor's response.[1] However, this desensitization appears to be primarily due to the uncoupling of the receptor from its G protein, rather than its removal from the cell surface via internalization.[1]

Experimental_Workflow_Internalization cluster_0 Cell Culture and Treatment cluster_1 Internalization Assessment cluster_2 Data Analysis Start SK-N-BE Cells Treatment Treat with AR-M1000390 (with/without sucrose) Start->Treatment Confocal Confocal Microscopy (Immunofluorescence) Treatment->Confocal Binding Receptor Binding Assay (Surface Receptor Quantification) Treatment->Binding Analyze_Confocal Quantify Internalized Receptors Confocal->Analyze_Confocal Analyze_Binding Determine Change in Surface Receptor Number Binding->Analyze_Binding Conclusion Conclusion: Minimal Internalization, Desensitization by Uncoupling Analyze_Confocal->Conclusion Analyze_Binding->Conclusion

References

An In-Depth Technical Guide to AR-M1000390: A Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 is a potent and highly selective non-peptidic agonist of the delta-opioid receptor (δOR).[1] Characterized by its low-internalizing properties, this compound has become a valuable tool in neuroscience research for dissecting the signaling pathways and physiological roles of the δOR, particularly in the context of analgesia and affective disorders. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with AR-M1000390, aimed at facilitating its use in preclinical research and drug development.

Core Compound Characteristics

AR-M1000390, with the chemical name N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide hydrochloride, is a derivative of the well-known δOR agonist, SNC80.[1] Its key characteristic is its high affinity and selectivity for the δOR over other opioid receptor subtypes.

Table 1: Receptor Binding Affinities of AR-M1000390
Receptor SubtypeIC50 (nM)SpeciesReference
Delta-Opioid Receptor (δOR)0.87 ± 0.23Not Specified[1]
Mu-Opioid Receptor (μOR)3800 ± 172Not Specified[1]
Kappa-Opioid Receptor (κOR)7470 ± 606Not Specified[1]
Table 2: Functional Activity of AR-M1000390
AssayCell LineParameterValue (nM)Reference
Inhibition of Forskolin-Stimulated cAMP AccumulationSK-N-BEKi106 ± 34[1]
Inhibition of Forskolin-Stimulated cAMP AccumulationSK-N-BEEC50111 ± 31[1]

Signaling Pathways

AR-M1000390 primarily signals through the Gαi/o subunit of the G-protein coupled δOR. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A distinguishing feature of AR-M1000390 is its classification as a "low-internalizing" agonist. Unlike many other δOR agonists, it does not promote significant receptor endocytosis upon binding. This property is associated with a lack of receptor downregulation and a desensitization mechanism that is believed to occur primarily through receptor-G protein uncoupling rather than physical removal of the receptor from the cell surface.

AR_M1000390_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AR-M1000390 AR-M1000390 dOR δ-Opioid Receptor AR-M1000390->dOR Binds G_protein Gαi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to ATP ATP ATP->AC

Figure 1: Simplified signaling pathway of AR-M1000390 at the delta-opioid receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AR-M1000390.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of AR-M1000390 for opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the desired opioid receptor subtype (e.g., CHO cells stably expressing human δOR).

  • Radioligand: [³H]Naltrindole (for δOR), [³H]DAMGO (for μOR), [³H]U-69,593 (for κOR).

  • AR-M1000390 hydrochloride.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (50-100 µg protein) with a fixed concentration of radioligand and varying concentrations of AR-M1000390 in binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).

  • Incubate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow A Prepare reaction mix: Cell membranes + Radioligand + Varying concentrations of AR-M1000390 B Incubate at 25°C for 60-90 min A->B C Rapid filtration through glass fiber filters B->C D Wash filters with cold buffer C->D E Scintillation counting D->E F Data analysis (IC50 determination) E->F

Figure 2: Workflow for the radioligand binding assay.

cAMP Functional Assay

Objective: To measure the functional potency (EC50) and efficacy of AR-M1000390 in inhibiting adenylyl cyclase activity.

Materials:

  • SK-N-BE human neuroblastoma cells (endogenously expressing δOR).

  • Forskolin (B1673556).

  • AR-M1000390 hydrochloride.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • Cell culture medium and reagents.

Procedure:

  • Plate SK-N-BE cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of AR-M1000390 for 10-15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 and Emax values using non-linear regression.

Receptor Internalization Assay (Confocal Microscopy)

Objective: To visualize and quantify the extent of δOR internalization upon treatment with AR-M1000390.

Materials:

  • Cells expressing a tagged version of the δOR (e.g., FLAG-tagged δOR in SK-N-BE cells).

  • AR-M1000390 hydrochloride.

  • Primary antibody against the tag (e.g., anti-FLAG antibody).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Paraformaldehyde (PFA) for cell fixation.

  • Permeabilization buffer (e.g., Triton X-100 in PBS).

  • Confocal microscope.

Procedure:

  • Plate cells on glass coverslips and allow them to adhere.

  • Treat the cells with a saturating concentration of AR-M1000390 or a known internalizing agonist (e.g., SNC80) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Wash the cells with ice-cold PBS and fix with 4% PFA.

  • For total receptor visualization, permeabilize the cells with permeabilization buffer. For surface receptor visualization, omit the permeabilization step.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a confocal microscope and analyze the subcellular localization of the receptor.

In Vivo Pharmacology

In animal models, AR-M1000390 has demonstrated analgesic effects, particularly in models of inflammatory pain. A key finding is that it does not induce the acute desensitization of the analgesic response that is often observed with other δOR agonists.

Pharmacokinetics and Safety

Detailed pharmacokinetic and toxicology data for AR-M1000390 are not extensively available in the public domain. Preclinical studies in rats have been conducted, but specific parameters such as half-life, clearance, volume of distribution, and LD50 values are not consistently reported in readily accessible literature. Researchers should consult the primary publications or conduct their own studies to determine these parameters for their specific experimental models.

Conclusion

AR-M1000390 is a valuable pharmacological tool for investigating the delta-opioid receptor system. Its high selectivity and unique low-internalizing profile provide a means to differentiate the roles of receptor signaling from receptor trafficking in various physiological and pathological processes. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the therapeutic potential of targeting the delta-opioid receptor.

References

AR-M 1000390: A Technical Guide to its Delta-Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the delta-opioid receptor (DOR) selectivity and pharmacology of AR-M 1000390. The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Introduction

This compound, chemically known as N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor. It is a derivative of the well-characterized DOR agonist, SNC-80. This guide details the quantitative pharmacology, experimental methodologies used for its characterization, and the underlying signaling pathways associated with its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound for the human delta-opioid receptor, as well as its selectivity over the mu- and kappa-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (IC50, nM)
Delta (δ)0.87 ± 0.23
Mu (μ)3800 ± 172
Kappa (κ)7470 ± 606

Data obtained from competitive radioligand binding assays.

Table 2: Functional Potency and Selectivity of this compound

ParameterValue
Delta-Opioid Receptor Agonist Potency (EC50, nM)7.2 ± 0.9
Mu/Delta Selectivity Ratio~4370-fold
Kappa/Delta Selectivity Ratio~8590-fold

Functional potency was determined by the inhibition of forskolin-stimulated cAMP accumulation.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of this compound for the delta-, mu-, and kappa-opioid receptors.

  • Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human delta-, mu-, or kappa-opioid receptor were used. Cell membranes were prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final membrane pellet was resuspended in the binding buffer.

  • Radioligand: For delta-opioid receptor binding, a selective radioligand such as [3H]naltrindole was utilized. For mu- and kappa-opioid receptors, appropriate selective radioligands were used.

  • Assay Procedure: The competitive binding assay was performed in a 96-well plate format. A fixed concentration of the radioligand was incubated with varying concentrations of the unlabeled test compound (this compound).

    • Incubation: The reaction mixture, containing the cell membranes, radioligand, and this compound, was incubated at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).

    • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • Washing: The filters were washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay was used to determine the functional potency of this compound as a delta-opioid receptor agonist.

  • Cell Line: SK-N-BE human neuroblastoma cells, which endogenously express the delta-opioid receptor, were utilized.

  • Assay Principle: The delta-opioid receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi/o. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Forskolin (B1673556) is a direct activator of adenylyl cyclase and is used to stimulate cAMP production to a measurable level. The potency of an agonist is determined by its ability to inhibit this forskolin-stimulated cAMP accumulation.

  • Assay Procedure:

    • Cell Plating: SK-N-BE cells were seeded in multi-well plates and allowed to adhere.

    • Stimulation: Cells were pre-incubated with varying concentrations of this compound. Subsequently, a fixed concentration of forskolin (e.g., 10 µM) was added to stimulate cAMP production.

    • Cell Lysis: After a defined incubation period, the cells were lysed to release the intracellular cAMP.

    • cAMP Detection: The concentration of cAMP in the cell lysates was measured using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) was determined by analyzing the dose-response curves using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ARM1000390 This compound DOR Delta-Opioid Receptor (DOR) ARM1000390->DOR Binds to G_protein Gαi/βγ DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to

Caption: Signaling pathway of this compound at the delta-opioid receptor.

radioligand_binding_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Membranes Prepare Cell Membranes (Expressing DOR) Incubation Incubate Membranes, Radioligand & this compound Cell_Membranes->Incubation Radioligand Prepare Radioligand ([3H]naltrindole) Radioligand->Incubation ARM1000390_dilutions Prepare this compound Concentration Series ARM1000390_dilutions->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for the radioligand binding assay.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation_lysis Stimulation & Lysis cluster_detection_analysis Detection & Analysis Plate_Cells Plate SK-N-BE Cells ARM1000390_incubation Pre-incubate with This compound Plate_Cells->ARM1000390_incubation Forskolin_Stimulation Stimulate with Forskolin ARM1000390_incubation->Forskolin_Stimulation Cell_Lysis Lyse Cells Forskolin_Stimulation->Cell_Lysis cAMP_Detection Measure cAMP Levels (e.g., ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Calculate EC50 cAMP_Detection->Data_Analysis

AR-M 1000390 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical and Pharmacological Properties of a Selective Delta-Opioid Receptor Agonist

Abstract

AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (DOR).[1][2] This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, pharmacological profile, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its cellular effects. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Properties

This compound hydrochloride is recognized for its high affinity and selectivity for the delta-opioid receptor, with significantly lower affinity for the mu- and kappa-opioid receptors.[1][2][3][4] It is a derivative of SNC 80 and is characterized as a "low-internalizing" agonist, a feature that may contribute to a reduced propensity for inducing acute receptor desensitization and tolerance.[5][6][7][8]

Physicochemical Data

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below, providing essential information for its handling, storage, and experimental use.

PropertyValueReference(s)
Chemical Name N,N-Diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide hydrochloride[7][9]
Alternative Names ARM-390[6][8]
CAS Number 209808-47-9[3][5][10]
Molecular Formula C₂₃H₂₉ClN₂O[3][5][6]
Molecular Weight 384.94 g/mol [3][5][6]
Appearance White to off-white solid powder[10][11]
Purity ≥97% (HPLC)[7]
Solubility Soluble in DMSO (≥150 mg/mL), Water (38.49 mg/mL)[3][5][10]
Storage Store at -20°C, desiccated[5][7][9]
Pharmacological Profile

This compound hydrochloride's pharmacological activity is defined by its potent and selective agonism at the delta-opioid receptor. This selectivity is crucial for its potential as a research tool and therapeutic agent, minimizing off-target effects.

ParameterReceptorValueCell Line/Assay ConditionReference(s)
IC₅₀ Delta-Opioid (δ)0.87 ± 0.23 nMRadioligand Binding Assay[1][2][3][4]
IC₅₀ Mu-Opioid (μ)3800 ± 172 nM (3.8 µM)Radioligand Binding Assay[1][2][3][4]
IC₅₀ Kappa-Opioid (κ)7470 ± 606 nM (7.47 µM)Radioligand Binding Assay[1][2][3][4]
Kᵢ Delta-Opioid (δ)106 ± 34 nMcAMP Accumulation Assay[1][2][10]
EC₅₀ Delta-Opioid (δ)111 nMcAMP Accumulation Assay[1][2]
EC₅₀ Delta-Opioid (δ)7.2 ± 0.9 nMFunctional Assay[4]

Mechanism of Action and Signaling Pathway

As an agonist of the delta-opioid receptor, this compound hydrochloride initiates a cascade of intracellular signaling events. The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gᵢ/G₀).[12] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[13]

delta_opioid_signaling DOR Delta-Opioid Receptor (DOR) Gi_Go Gαi/o DOR->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ARM This compound ARM->DOR Binds to ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to binding_assay_workflow prep Prepare Reagents (Membranes, Radioligand, this compound) plate Plate Setup (Total, Non-specific, Competitive Binding) prep->plate incubate Incubate (60-90 min at RT) plate->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

References

An In-depth Technical Guide to AR-M 1000390 (CAS Number: 209808-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390, with the CAS number 209808-47-9, is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] Developed as a derivative of SNC 80, this compound has become a valuable tool in neuroscience research for investigating the physiological and pathological roles of the δ-opioid receptor system. A key characteristic of this compound is its low tendency to induce receptor internalization, which distinguishes it from many other δ-opioid receptor agonists and makes it particularly useful for studying the consequences of sustained receptor activation.[3][4] This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name N,N-Diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide hydrochloride
Molecular Formula C₂₃H₂₉ClN₂O
Molecular Weight 384.94 g/mol
CAS Number 209808-47-9
Appearance Solid powder
Purity Typically >98% (HPLC)
Solubility Soluble in DMSO (≥ 150 mg/mL) and water

Pharmacological Data

This compound exhibits high affinity and selectivity for the δ-opioid receptor over the µ- and κ-opioid receptors.

Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for the human opioid receptors.

ReceptorIC₅₀ (nM)Kᵢ (nM)
δ-opioid receptor 0.87 ± 0.23106 ± 34[4]
µ-opioid receptor 3800 ± 172-
κ-opioid receptor 7470 ± 606-
Functional Activity

This compound acts as a full agonist at the δ-opioid receptor, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

AssayCell LineParameterValue (nM)
Inhibition of forskolin-stimulated cAMP accumulationSK-N-BE neuroblastomaEC₅₀111 ± 31[4]

Signaling Pathways

Upon binding to the δ-opioid receptor, this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase, leading to reduced production of cAMP. This signaling pathway is central to the analgesic and other physiological effects mediated by δ-opioid receptor activation.

AR_M_1000390_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR-M_1000390 This compound DOR δ-Opioid Receptor AR-M_1000390->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Synthesis of this compound

The synthesis of N,N-Diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide (this compound) can be achieved through a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials: 4-bromobenzoyl chloride and N,N-diethylamine Step1 Step 1: Amidation Formation of 4-bromo-N,N-diethylbenzamide Start->Step1 Step2 Step 2: Suzuki Coupling Reaction with an appropriate boronic acid derivative Step1->Step2 Step3 Step 3: Wittig Reaction Introduction of the piperidinylidene moiety Step2->Step3 Step4 Step 4: Deprotection Removal of protecting groups Step3->Step4 Final Final Product: This compound Step4->Final

Caption: General synthesis workflow for this compound.

Detailed Protocol: A detailed, step-by-step synthesis protocol would require access to the full experimental section of the primary literature, which is not fully available in the provided search results. Researchers should refer to the publication by Wei et al. (2000) in the Journal of Medicinal Chemistry for the complete synthesis procedure.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]diprenorphine or a δ-selective radioligand like [³H]naltrindole)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

  • For non-specific binding determination, add a high concentration of naloxone (B1662785) to a set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol outlines the measurement of the functional agonistic activity of this compound.

Materials:

  • Cells expressing the δ-opioid receptor (e.g., SK-N-BE cells)

  • This compound

  • Forskolin (B1673556)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and buffers

Procedure:

  • Plate the cells in a suitable multi-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

  • Add the different concentrations of this compound to the wells and incubate.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Applications

This compound has been utilized in various in vivo studies to investigate the roles of the δ-opioid receptor. Due to its brain-penetrant nature, it can be administered systemically to study its effects on the central nervous system.[2] Preclinical studies have demonstrated its efficacy in models of pain, where it produces analgesia.[1] Notably, while it induces analgesic tolerance with repeated administration, this occurs without significant receptor downregulation, a phenomenon attributed to its low-internalizing properties.[5]

Conclusion

This compound is a well-characterized and highly selective δ-opioid receptor agonist that serves as an indispensable research tool. Its unique property of being a low-internalizing agonist provides a valuable platform for dissecting the signaling and regulatory mechanisms of the δ-opioid receptor, particularly in the context of long-term receptor activation and the development of tolerance. The data and protocols presented in this guide are intended to support the continued investigation of this important compound and its therapeutic potential.

References

The Low-Internalizing Profile of AR-M1000390: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (DOR). A key characteristic of this compound, distinguishing it from other well-characterized DOR agonists like SNC80, is its remarkably low propensity to induce receptor internalization. This property has significant implications for the development of therapeutics targeting the delta-opioid system, particularly concerning the potential for reduced tolerance development and altered signaling outcomes. This technical guide provides an in-depth overview of the low-internalizing agonist properties of AR-M1000390, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Quantitative Pharmacological Profile

The pharmacological activity of AR-M1000390 has been characterized through various in vitro assays, establishing its affinity for opioid receptors and its functional potency as an agonist. The following tables summarize the key quantitative data for AR-M1000390, with the high-internalizing DOR agonist SNC80 and the mu-opioid agonist DAMGO provided for comparison.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeRadioligandPreparationKᵢ (nM)IC₅₀ (nM)Reference(s)
AR-M1000390 Delta (δ)Competition Binding[³H]NaltrindoleDOR-eGFP mouse brain membranes10.1 ± 1.1-[1]
Delta (δ)Competition Binding-Human DOR in SK-N-BE cells106 ± 34-[2]
Delta (δ)Competition Binding---0.87 ± 0.23
Mu (µ)Competition Binding---3800 ± 172
Kappa (κ)Competition Binding---7470 ± 606
SNC80 Delta (δ)Competition Binding[³H]NaltrindoleDOR-eGFP mouse brain membranes11.2 ± 1.2-[1]
DAMGO Mu (µ)Competition Binding[³H]DAMGOGuinea-pig brain homogenates-3.0[3]
Delta (δ)Competition Binding[³H]DPDPEGuinea-pig brain homogenates->1000[3]
Kappa (κ)Competition Binding[³H]U69593Guinea-pig brain homogenates->1000[3]

Table 2: Functional Potency and Efficacy

CompoundReceptorFunctional AssayParameterValueReference(s)
AR-M1000390 Human Delta (δ)cAMP Accumulation InhibitionEC₅₀ (nM)111 ± 31[2]
SNC80 Human Delta (δ)cAMP Accumulation InhibitionEC₅₀ (nM)6.3 ± 0.1
AR-M1000390 DOR-eGFP[³⁵S]GTPγS BindingEC₅₀ (nM)33.1 ± 1.1[1]
DOR-eGFP[³⁵S]GTPγS BindingEₘₐₓ (% of Basal)227 ± 10[1]
SNC80 DOR-eGFP[³⁵S]GTPγS BindingEC₅₀ (nM)27.5 ± 1.1[1]
DOR-eGFP[³⁵S]GTPγS BindingEₘₐₓ (% of Basal)258 ± 17[1]

Signaling Pathways and Agonist-Induced Receptor Trafficking

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling is typically terminated by receptor desensitization and internalization.

Delta-Opioid Receptor Signaling Pathway

The canonical signaling pathway for the delta-opioid receptor is depicted below.

DOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist AR-M1000390 DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binding G_protein Gαi/oβγ DOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Delta-opioid receptor signaling pathway.
Agonist-Induced Receptor Internalization

A critical aspect of GPCR regulation is agonist-induced internalization, a process that removes receptors from the cell surface, leading to signal termination and, in some cases, receptor degradation or recycling. For the delta-opioid receptor, this process is often mediated by clathrin-coated pits. However, AR-M1000390 is characterized by its inability to efficiently promote this internalization process.[2] In vivo studies have demonstrated that while the high-internalizing agonist SNC80 causes robust DOR endocytosis, AR-M1000390 treatment results in the receptor remaining on the cell surface.[1] This lack of internalization is associated with sustained analgesic effects without the rapid development of tolerance observed with SNC80.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the low-internalizing agonist properties of AR-M1000390.

Radioligand Binding Assay (Competitive)

This protocol details the steps to determine the binding affinity (Kᵢ) of a test compound for the delta-opioid receptor.

Materials and Reagents:

  • Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells stably expressing human DOR, or brain tissue from DOR-eGFP mice).

  • Radioligand: [³H]Naltrindole (a selective DOR antagonist).

  • Test compound: AR-M1000390.

  • Non-specific binding control: Naloxone or unlabeled naltrindole (B39905) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration determined by a protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]Naltrindole (at a concentration near its Kₔ), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]Naltrindole, non-specific binding control (10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]Naltrindole, varying concentrations of AR-M1000390, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor (AR-M1000390) concentration.

    • Determine the IC₅₀ value (the concentration of AR-M1000390 that inhibits 50% of the specific binding of [³H]Naltrindole) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

cAMP Accumulation Inhibition Assay

This protocol measures the functional potency (EC₅₀) of AR-M1000390 in inhibiting adenylyl cyclase activity in cells expressing the delta-opioid receptor.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed DOR-expressing cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_incubation Pre-incubate with phosphodiesterase inhibitor Incubate_24h->Pre_incubation Add_Agonist Add varying concentrations of AR-M1000390 Pre_incubation->Add_Agonist Stimulate_AC Stimulate with Forskolin (B1673556) Add_Agonist->Stimulate_AC Lyse_Cells Lyse cells Stimulate_AC->Lyse_Cells Measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Data_Analysis Plot dose-response curve and calculate EC₅₀ Measure_cAMP->Data_Analysis

Experimental workflow for the cAMP accumulation inhibition assay.

Materials and Reagents:

  • Cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium and 96-well plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Forskolin.

  • AR-M1000390.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Seed the DOR-expressing cells into 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes) to prevent cAMP degradation.

  • Agonist Treatment: Add serial dilutions of AR-M1000390 to the wells.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the AR-M1000390 concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

Confocal Microscopy for Receptor Internalization

This protocol describes a method to visualize the subcellular localization of the delta-opioid receptor and assess agonist-induced internalization.

Materials and Reagents:

  • Cells expressing a tagged version of the delta-opioid receptor (e.g., FLAG-tag or a fluorescent protein like eGFP).

  • Glass-bottom imaging dishes or coverslips.

  • AR-M1000390 and a high-internalizing agonist (e.g., SNC80) for comparison.

  • Primary antibody against the tag (if applicable, e.g., anti-FLAG antibody).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to grow to an appropriate confluency.

  • Agonist Treatment: Treat the cells with AR-M1000390 or SNC80 at a saturating concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilization (for intracellular targets): If using an antibody against an intracellular epitope, permeabilize the cells with a detergent-containing buffer.

  • Blocking: Block non-specific antibody binding sites with a blocking solution.

  • Antibody Staining (if applicable):

    • Incubate with the primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and acquire images using a confocal microscope. Use consistent settings for all samples.

  • Image Analysis:

    • Qualitatively assess the receptor localization (plasma membrane vs. intracellular vesicles).

    • For quantitative analysis, measure the fluorescence intensity at the plasma membrane and in the cytoplasm to determine the percentage of internalized receptors.

Conclusion

AR-M1000390 is a valuable pharmacological tool for investigating the roles of the delta-opioid receptor. Its distinct property of being a low-internalizing agonist, in contrast to agonists like SNC80, allows for the decoupling of receptor activation from the process of endocytosis. This characteristic is not only crucial for fundamental research into GPCR signaling and regulation but also holds significant therapeutic potential. The development of agonists that can provide sustained signaling without promoting rapid receptor downregulation may lead to novel analgesics with a reduced tolerance profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with AR-M1000390 and other opioid receptor modulators.

References

AR-M1000390: A Technical Whitepaper on a Brain-Penetrant Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered interest within the scientific community for its distinct pharmacological profile. As a derivative of the well-characterized DOR agonist SNC-80, AR-M1000390 distinguishes itself as a low-internalizing agonist, a characteristic that may influence its therapeutic potential and tolerance profile. Its ability to penetrate the blood-brain barrier further positions it as a compound of interest for investigating the role of central delta-opioid receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, pharmacological actions, and experimental methodologies associated with the study of AR-M1000390.

Chemical and Physical Properties

AR-M1000390, chemically known as N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)benzamide, is a synthetic organic molecule. Its structural relationship to SNC-80 is a key aspect of its design, contributing to its high affinity and selectivity for the delta-opioid receptor.

PropertyValue
IUPAC Name N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)benzamide
Molecular Formula C23H28N2O
Molecular Weight 348.48 g/mol
SMILES O=C(N(CC)CC)C1=CC=C(/C(C2=CC=CC=C2)=C3CCNCC/3)C=C1
Appearance White solid
Solubility Soluble in DMSO

Pharmacological Profile

AR-M1000390 is a potent and highly selective agonist for the delta-opioid receptor. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies, which have elucidated its binding affinity, functional potency, and downstream signaling effects.

Receptor Binding Affinity

The binding affinity of AR-M1000390 to opioid receptors has been determined using radioligand binding assays. There is some variability in the reported values, likely attributable to different experimental conditions, such as the cell lines and radioligands used.

ReceptorIC50 (nM)Ki (nM)Selectivity (fold vs. µ)Selectivity (fold vs. κ)Reference
δ-opioid 0.87 ± 0.23---[1]
δ-opioid -106 ± 34--[2]
µ-opioid 3800 ± 172-4368-[1]
κ-opioid 7470 ± 606--8586[1]
Functional Potency

The functional activity of AR-M1000390 as a DOR agonist is typically assessed by its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following adenylyl cyclase stimulation by forskolin (B1673556).

AssayCell LineEC50 (nM)Emax (%)Reference
cAMP Inhibition SK-N-BE111 ± 31-[2]
δ Agonist Potency -7.2 ± 0.9-[1]

Mechanism of Action and Signaling Pathways

As a delta-opioid receptor agonist, AR-M1000390 initiates its effects by binding to and activating DORs, which are G protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

A distinguishing feature of AR-M1000390 is its classification as a "low-internalizing" agonist. Unlike many other DOR agonists, it does not significantly promote the endocytosis of the receptor. This property is thought to be due to a reduced recruitment of β-arrestin, a key protein involved in GPCR desensitization and internalization. The lack of significant internalization may lead to a more sustained signaling response at the cell surface.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARM1000390 AR-M1000390 DOR δ-Opioid Receptor ARM1000390->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity, gene expression) PKA->Cellular_Response Phosphorylates Targets

Figure 1: AR-M1000390 signaling pathway via G-protein coupling.

Brain Penetration

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of AR-M1000390.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity of AR-M1000390 for opioid receptors.

binding_assay_workflow start Start prep Prepare cell membranes expressing opioid receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]naltrindole for DOR) and varying concentrations of AR-M1000390 prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data to determine IC50 and/or Ki values quantify->analyze end End analyze->end

Figure 2: Generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., SK-N-BE for human delta-opioid receptors) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a specific radiolabeled opioid ligand (e.g., [³H]naltrindole for DOR) and varying concentrations of the unlabeled test compound (AR-M1000390).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of AR-M1000390 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Generalized Protocol)

This assay measures the functional potency of AR-M1000390 as an agonist by quantifying its ability to inhibit adenylyl cyclase activity.

camp_assay_workflow start Start culture Culture cells expressing delta-opioid receptors (e.g., SK-N-BE) start->culture preincubate Pre-incubate cells with varying concentrations of AR-M1000390 culture->preincubate stimulate Stimulate adenylyl cyclase with forskolin preincubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->quantify analyze Analyze data to determine EC50 value quantify->analyze end End analyze->end

Figure 3: Generalized workflow for a cAMP functional assay.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the delta-opioid receptor (e.g., SK-N-BE) are cultured to an appropriate density.

  • Pre-incubation: The cells are pre-incubated with various concentrations of AR-M1000390.

  • Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The amount of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

In Vivo Studies

In vivo studies in rats have been conducted to assess the physiological effects of AR-M1000390. At high doses (e.g., 600 μmol/kg), the compound has been observed to cause vacuolation in the β-cells of the pancreas, leading to insulin (B600854) depletion and hyperglycemia. These effects were not observed at lower doses.

Summary and Future Directions

AR-M1000390 is a valuable research tool for investigating the pharmacology of the delta-opioid receptor. Its high selectivity, brain penetrance, and unique low-internalizing profile make it a subject of interest for understanding the nuances of DOR signaling and its potential therapeutic applications. Future research should focus on obtaining more precise pharmacokinetic data, particularly quantifying its brain-to-plasma concentration ratio, and further exploring the downstream signaling pathways it modulates. A deeper understanding of its in vivo effects at therapeutic doses, beyond the observed pancreatic toxicity at high concentrations, will be crucial in evaluating its potential for further development.

References

AR-M 1000390: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR).[1][2][3][4] Structurally derived from SNC 80, it has emerged as a significant tool in opioid research due to its unique pharmacological properties.[1][3][4][5] Notably, this compound is characterized as a low-internalizing agonist, a feature that distinguishes it from many other DOR agonists and has profound implications for its signaling and the development of analgesic tolerance.[3][5][6] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its binding affinity, functional potency, and mechanism of action, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its cellular signaling pathways.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below, providing a clear comparison of its binding and functional properties.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeBinding Affinity (IC50)SpeciesReference
Delta (δ) Opioid Receptor0.87 ± 0.23 nMNot Specified[1][2]
Mu (μ) Opioid Receptor3800 ± 172 nMNot Specified[1]
Kappa (κ) Opioid Receptor7470 ± 606 nMNot Specified[1]
Delta (δ) Opioid ReceptorKi = 106 ± 34 nMHuman[5][7]
Table 2: Functional Potency of this compound
AssayPotency (EC50)Cell LineEffectReference
Forskolin-Stimulated cAMP Accumulation111 ± 31 nMSK-N-BE (human neuroblastoma)Inhibition[2][7]
Not Specified7.2 ± 0.9 nMNot SpecifiedAgonist Activity[6]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR).[2][6] Upon binding, it initiates a signaling cascade that leads to various cellular responses.

Delta-Opioid Receptor Signaling

Activation of the delta-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This is a hallmark of Gαi/o protein coupling. The simplified signaling pathway is depicted below.

DOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ARM1000390 This compound DOR Delta-Opioid Receptor (DOR) ARM1000390->DOR Binds to G_protein Gαi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP ATP ATP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.
Low Internalization Profile and Its Consequences

A key characteristic of this compound is its low propensity to induce receptor internalization.[3][4][5] Unlike agonists like SNC80 that cause robust receptor endocytosis, this compound allows the delta-opioid receptors to remain on the cell surface for a longer duration.[6] This has significant implications for the development of tolerance. While chronic administration of internalizing agonists leads to receptor downregulation and broad desensitization, this compound-induced tolerance appears to be more specific to the analgesic effects, with other receptor functions remaining intact.[5] This suggests that the development of tolerance with this compound is not due to a loss of receptors but rather to more subtle, pathway-specific adaptations.[5]

The workflow for investigating agonist-induced receptor internalization is outlined below.

Internalization_Workflow cluster_cell_culture Cell Culture & Treatment cluster_visualization Visualization cluster_analysis Analysis Cells Cells expressing Delta-Opioid Receptors Treatment Treat with this compound or control agonist (e.g., SNC80) Cells->Treatment Fixation Fix and Permeabilize Cells Treatment->Fixation Staining Immunofluorescent staining for DOR (e.g., with fluorescently tagged antibody) Fixation->Staining Microscopy Confocal Microscopy Staining->Microscopy Quantification Quantify receptor localization (cell surface vs. intracellular vesicles) Microscopy->Quantification Comparison Compare internalization between This compound and control Quantification->Comparison

Caption: Experimental workflow for assessing agonist-induced receptor internalization.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the pharmacological data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of this compound for opioid receptors.

1. Membrane Preparation:

  • Cells or tissues expressing the opioid receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Assay Procedure:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for DOR) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional potency (EC50) of this compound in a cellular context.

1. Cell Culture and Treatment:

  • A cell line endogenously or recombinantly expressing the delta-opioid receptor (e.g., SK-N-BE) is cultured to an appropriate density.

  • The cells are pre-incubated with various concentrations of this compound.

2. Stimulation and Lysis:

  • Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce cAMP production.

  • After a defined incubation period, the cells are lysed to release intracellular cAMP.

3. cAMP Quantification:

  • The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based reporter assay.

4. Data Analysis:

  • The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis of the dose-response curve.

The logical relationship for determining functional potency via a cAMP assay is illustrated below.

cAMP_Assay_Logic cluster_input Inputs cluster_process Experimental Process cluster_output Output & Analysis ARM This compound (Varying Concentrations) Incubation Incubation ARM->Incubation Forskolin Forskolin (Fixed Concentration) Forskolin->Incubation Cells Cells with Delta-Opioid Receptors Cells->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement Measure [cAMP] Lysis->cAMP_Measurement Dose_Response Generate Dose-Response Curve cAMP_Measurement->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Logical workflow for determining the EC50 of this compound in a cAMP assay.

In Vivo Effects

Preclinical studies have demonstrated that this compound is brain penetrant following systemic administration and exhibits analgesic properties.[1][3] It has been shown to reduce complete Freund's adjuvant (CFA)-induced hyperalgesia.[2][3] Interestingly, and in contrast to its beneficial analgesic effects, high doses of this compound have been reported to cause vacuolation in the β-cells of the rat pancreas, leading to insulin (B600854) depletion and hyperglycemia after several days of dosing.[1] In RINm5F cells, this compound caused a dose-dependent decrease in insulin content.[1]

Conclusion

This compound is a potent and highly selective delta-opioid receptor agonist with a unique pharmacological profile. Its low-internalizing nature provides a valuable tool for dissecting the molecular mechanisms of opioid receptor signaling and the development of analgesic tolerance. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug development. Further investigation into the distinct signaling and regulatory pathways engaged by this compound may pave the way for the design of novel analgesics with improved therapeutic profiles.

References

AR-M1000390: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This document provides an in-depth technical overview of AR-M1000390, a potent and selective δ-opioid receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and molecular characteristics of this compound.

Core Compound Information

AR-M1000390, also known as ARM-390, is a non-peptidic derivative of SNC 80.[1][2] It is characterized as a low-internalizing, selective δ-opioid receptor agonist that is brain penetrant following systemic administration.[1][2][3][4] A key feature of AR-M1000390 is its ability to reduce CFA-induced hyperalgesia without triggering acute desensitization of the analgesic response.[1][2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AR-M1000390 based on in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (IC50)

Receptor TypeIC50Species/Cell LineReference
δ-Opioid Receptor0.87 ± 0.23 nMNot Specified[1]
μ-Opioid Receptor3800 ± 172 nM (3.8 µM)Not Specified[1][5]
κ-Opioid Receptor7470 ± 606 nM (7.47 µM)Not Specified[1][5]

Table 2: Functional Potency and Activity

AssayParameterValueCell LineReference
Forskolin-Stimulated cAMP AccumulationKi106 ± 34 nMSK-N-BE[6]
Forskolin-Stimulated cAMP AccumulationEC50111 ± 31 nMSK-N-BE[5][6]
Insulin Content InhibitionMaximal Inhibition~90% at 10 µMRINm5F[1]

Signaling Pathways

AR-M1000390 exerts its effects primarily through the activation of the δ-opioid receptor, a G protein-coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to its pharmacological effects.

Interestingly, studies suggest that AR-M1000390 acts as a "biased agonist".[2] Compared to other δ-opioid agonists like SNC80, AR-M1000390 is a low-internalizing agonist.[1][2][3][4] This means it does not significantly promote the internalization of the δ-opioid receptor from the cell surface upon binding.[1][6] The desensitization observed with AR-M1000390 is thought to be due to uncoupling of the receptor from its G protein rather than receptor internalization.[6]

AR_M1000390_Signaling_Pathway cluster_cytosol Cytosol ARM AR-M1000390 DOR δ-Opioid Receptor (GPCR) ARM->DOR Binds to G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream Phosphorylates

Caption: AR-M1000390 signaling pathway. (Within 100 characters)

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Receptor Binding Affinity Assay
  • Objective: To determine the binding affinity (IC50) of AR-M1000390 for opioid receptors.

  • Methodology: While specific details from the primary literature are limited in the provided search results, a general competitive radioligand binding assay protocol is as follows:

    • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing human δ, μ, or κ opioid receptors).

    • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]-naltrindole for δ-receptors) and varying concentrations of AR-M1000390.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.

Forskolin-Stimulated cAMP Accumulation Assay
  • Objective: To measure the functional potency (EC50 and Ki) of AR-M1000390 in inhibiting adenylyl cyclase activity.

  • Cell Line: SK-N-BE neuroblastoma cells, which endogenously express human δ-opioid receptors.[6]

  • Methodology:

    • Cell Culture: Culture SK-N-BE cells to an appropriate confluency.

    • Pre-treatment: Pre-incubate the cells with varying concentrations of AR-M1000390.

    • Stimulation: Stimulate the cells with forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce cAMP production.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA-based kits).

    • Data Analysis: Calculate the EC50 and Ki values from the concentration-response curves.

cAMP_Assay_Workflow Start Start: SK-N-BE Cells Preincubation Pre-incubate with varying [AR-M1000390] Start->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Measure intracellular cAMP (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis: Calculate EC50 and Ki Detection->Analysis

References

AR-M 1000390: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Experimental Use of AR-M 1000390

This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, a potent and highly selective δ-opioid receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound, facilitating a clear comparison of its pharmacological profile.

Table 1: Receptor Binding Affinities

ReceptorIC50 (nM)
δ-opioid0.87 ± 0.23
µ-opioid3800 ± 172
κ-opioid7470 ± 606

Table 2: Functional Potency

ParameterValue (nM)
EC507.2 ± 0.9

Table 3: In Vitro Activity in RINm5F Cells

Concentration (µM)Maximal Inhibition of Insulin (B600854) Content
10~90%

Signaling Pathway

This compound acts as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon activation, it initiates a signaling cascade that leads to various cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AR-M_1000390 This compound DOR δ-opioid Receptor AR-M_1000390->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (inhibited) ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified δ-opioid receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Receptor Binding Affinity Assay

This protocol is based on competitive binding assays using radiolabeled ligands to determine the affinity of this compound for opioid receptors.

Workflow:

binding_assay_workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing a specific opioid receptor) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DPDPE for δ) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (to measure radioactivity of bound ligand) Filtration->Scintillation Analysis 5. Data Analysis - Competition binding curve - Calculation of Ki and IC50 Scintillation->Analysis

Figure 2: Workflow for receptor binding affinity assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Binding Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]naltrindole for δ-receptors), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value.

In Vitro Insulin Content Assay in RINm5F Cells

This protocol describes the methodology to assess the effect of this compound on insulin content in the rat insulinoma cell line, RINm5F.[1]

Workflow:

insulin_assay_workflow Cell_Culture 1. Cell Culture (RINm5F cells) Treatment 2. Treatment (with varying concentrations of this compound for 16-24h) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (to release intracellular contents) Treatment->Cell_Lysis ELISA 4. Insulin Measurement (e.g., using an ELISA kit) Cell_Lysis->ELISA Data_Analysis 5. Data Analysis (to determine the effect on insulin content) ELISA->Data_Analysis

Figure 3: Workflow for in vitro insulin content assay.

Detailed Steps:

  • Cell Culture: Culture RINm5F cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Seed the cells in multi-well plates and allow them to adhere. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 16-24 hours.[1]

  • Sample Collection: After incubation, collect both the cell culture supernatant (for secreted insulin) and the cell lysate (for intracellular insulin).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.

  • Insulin Quantification: Measure the insulin concentration in both the supernatant and the cell lysate using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin content to the total protein concentration in the cell lysates. Compare the insulin levels in the this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

In Vivo Study in Rats

This protocol outlines a general procedure for evaluating the in vivo effects of this compound in a rat model.[1]

Workflow:

invivo_study_workflow Acclimatization 1. Animal Acclimatization Dosing 2. Dosing (e.g., 5, 100, and 600 μmol/kg of this compound for 3 and/or 7 days) Acclimatization->Dosing Monitoring 3. Monitoring (e.g., blood glucose levels, clinical signs) Dosing->Monitoring Recovery Recovery Period (optional, e.g., 14 days) Dosing->Recovery Tissue_Collection 4. Tissue Collection (e.g., pancreas for histology) Monitoring->Tissue_Collection Analysis 5. Analysis (e.g., histological examination, insulin immunohistochemistry) Tissue_Collection->Analysis

References

AR-M 1000390 (TargetMol): A Technical Guide to Purity, Storage, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family. As a derivative of SNC 80, it is characterized as a low-internalizing agonist. This property means that upon binding to the δ-opioid receptor, it is less likely to cause the receptor to be internalized into the cell compared to other agonists. This unique characteristic is associated with a reduced acute desensitization of the analgesic response. This compound is brain-penetrant following systemic administration, making it a valuable tool for in vivo studies. This technical guide provides an in-depth overview of the purity and storage of this compound from TargetMol, alongside its mechanism of action and relevant experimental protocols.

Data Presentation

Product Specifications
ParameterSpecificationSource
Product Name This compound hydrochlorideTargetMol
Catalog Number T4236TargetMol
Purity (HPLC/LCMS) 98.66%TargetMol[1]
Appearance Crystalline solidGeneral Knowledge
Molecular Formula C₂₃H₂₉ClN₂OGeneral Knowledge
Molecular Weight 399.95 g/mol General Knowledge
Storage and Handling
ConditionRecommendationSource
Storage Temperature -20°C or -80°CTargetMol[2]
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.TargetMol[2]
Handling Centrifuge the vial at 200-500 RPM before opening to collect the product at the bottom.TargetMol[2]
Solubility Soluble in DMSO. For in-vitro experiments, it is recommended to use freshly opened DMSO.TargetMol[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the δ-opioid receptor, which is a Gαi-coupled GPCR. The binding of this compound to the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The G protein also dissociates into its Gαi and Gβγ subunits, which can then modulate other downstream effectors, including ion channels and other signaling proteins, leading to Ca2+ mobilization. A key characteristic of this compound is its low-internalizing nature, which results in receptor desensitization primarily through uncoupling from G proteins rather than removal from the cell surface.[1]

AR_M_1000390_Signaling_Pathway cluster_membrane Plasma Membrane ARM1000390 This compound DOR δ-Opioid Receptor ARM1000390->DOR Binds G_protein Gαiβγ DOR->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream_Effects Cellular Response (e.g., Analgesia) cAMP->Downstream_Effects Decreased G_alpha_i->AC Inhibits Ion_Channel Ion Channels G_beta_gamma->Ion_Channel Modulates Ca_mobilization Ca²⁺ Mobilization Ion_Channel->Ca_mobilization

Caption: this compound Signaling Pathway.

Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells expressing the δ-opioid receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media and conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay Procedure: a. Remove the culture medium from the cells. b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. c. Prepare a stimulation solution containing forskolin (B1673556) (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer. d. Add the stimulation solution to all wells. e. Incubate the plate for a specified duration (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

cAMP_Assay_Workflow start Start cell_culture Culture δ-Opioid Receptor Expressing Cells start->cell_culture cell_plating Seed Cells into Multi-well Plate cell_culture->cell_plating compound_prep Prepare Serial Dilutions of this compound cell_plating->compound_prep add_compound Add this compound to Cells and Incubate compound_prep->add_compound add_forskolin Add Forskolin/IBMX Solution to Stimulate add_compound->add_forskolin incubate_stim Incubate for cAMP Accumulation add_forskolin->incubate_stim detect_cAMP Lyse Cells and Detect cAMP Levels incubate_stim->detect_cAMP data_analysis Analyze Data and Determine EC₅₀ detect_cAMP->data_analysis end End data_analysis->end

Caption: Workflow for cAMP Accumulation Assay.
Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the δ-opioid receptor (e.g., [³H]DPDPE), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Confocal Microscopy for Receptor Internalization

This method is used to visualize the low-internalizing properties of this compound.

Methodology:

  • Cell Culture: Grow cells expressing a fluorescently tagged δ-opioid receptor (e.g., GFP-tagged) on glass-bottom dishes suitable for confocal microscopy.

  • Treatment: Treat the cells with this compound or a known internalizing agonist (as a positive control) for various time points.

  • Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and stained with nuclear and/or membrane dyes if required.

  • Imaging: Acquire z-stack images of the cells using a confocal microscope.

  • Analysis: Analyze the images to determine the localization of the fluorescently tagged receptors. In cells treated with this compound, the receptor is expected to remain predominantly on the plasma membrane, whereas in control cells treated with an internalizing agonist, the receptor will be observed in intracellular vesicles.

Conclusion

This compound from TargetMol is a high-purity research compound that serves as a valuable tool for investigating the pharmacology of the δ-opioid receptor. Its characteristic as a low-internalizing agonist provides a unique profile for studying the mechanisms of receptor desensitization and the development of analgesic tolerance. Proper storage and handling are crucial to maintain the integrity and activity of the compound. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies.

References

AR-M 1000390 binding affinity for opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Binding Affinity of AR-M 1000390 for Opioid Receptors

This technical guide provides a comprehensive overview of the binding affinity of the selective δ-opioid receptor agonist, this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of relevant pathways and workflows.

Binding Affinity Profile of this compound

This compound is a potent and exceptionally selective agonist for the δ-opioid receptor (DOPr).[1] Its binding affinity has been quantified against the three primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The data consistently demonstrates a significant preference for the δ-opioid receptor.

Quantitative Binding Data

The binding affinity of this compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher affinity. Data from competitive binding assays reveal a nanomolar affinity for the δ-opioid receptor and micromolar affinities for the µ- and κ-opioid receptors, underscoring its high selectivity.[1][2]

One study reported an IC₅₀ of 0.87 nM for the δ-opioid receptor, with values of 3800 nM and 7470 nM for the µ- and κ-receptors, respectively.[1] Another investigation using human δ-opioid receptors expressed in a neuroblastoma cell line found a weaker affinity, with a Kᵢ value of 106 nM.[3] This discrepancy may arise from differences in experimental conditions, such as the specific cell line or radioligand used.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeLigand ParameterValue (nM)Source
δ-Opioid Receptor IC₅₀0.87 ± 0.23[1]
Kᵢ106 ± 34[3]
µ-Opioid Receptor IC₅₀3800 ± 172[1]
IC₅₀3800[2]
κ-Opioid Receptor IC₅₀7470 ± 606[1]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present.

Experimental Protocols

The binding affinity data presented above is primarily determined through competitive radioligand binding assays.[4][5] This technique is a highly sensitive and established method for quantifying the interaction between a ligand and a receptor.[4]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound (this compound) for a specific opioid receptor subtype.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express a high density of a single human opioid receptor subtype (µ, δ, or κ).[4] The study by Audet et al. utilized the SK-N-BE neuroblastoma cell line, which endogenously expresses human δ-opioid receptors.[3]

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand. Examples include:

    • [³H]DAMGO for µ-opioid receptors[4]

    • [³H]DPDPE for δ-opioid receptors[4]

    • [³H]U-69,593 for κ-opioid receptors[4]

  • Test Compound: this compound, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone to determine the amount of radioligand that binds to non-receptor components.[6]

  • Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.[6]

  • Scintillation Counter: For quantifying the radioactivity retained on the filters.[6]

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in an ice-cold assay buffer to a specific protein concentration.[6]

  • Assay Setup: The assay is typically performed in a 96-well plate with reactions set up in triplicate.[6]

    • Total Binding: Contains assay buffer, a fixed concentration of radioligand, and the membrane suspension.[6]

    • Non-specific Binding: Contains the same components as total binding, plus a high concentration of the non-specific control (e.g., Naloxone).[6]

    • Competitive Binding: Contains the same components as total binding, plus varying concentrations of the test compound (this compound).[6]

  • Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[6][7]

  • Filtration: The reaction is rapidly terminated by filtering the contents of each well through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[6]

  • Washing: Filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.[6]

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured in counts per minute (CPM).[6]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[6]

  • Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the concentration of this compound. This generates a sigmoidal dose-response curve.[6]

  • Determine IC₅₀: The IC₅₀ value is determined from the curve as the concentration of this compound that inhibits 50% of the specific radioligand binding.[6]

  • Calculate Kᵢ: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

G cluster_prep Preparation cluster_assay Assay Incubation Membranes Receptor Membranes (e.g., CHO-hDOPr) Total Total Binding: Membranes + Radioligand NSB Non-Specific Binding: Total + Naloxone Comp Competitive Binding: Total + this compound Radioligand Radioligand (e.g., [³H]DPDPE) Test_Compound Test Compound (this compound) Incubate Incubate to Equilibrium (e.g., 60 min, 25°C) Total->Incubate NSB->Incubate Comp->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Count Scintillation Counting (Measure CPM) Filter->Count Analyze Data Analysis (Calculate IC₅₀ & Kᵢ) Count->Analyze G cluster_membrane Cell Membrane cluster_cyto Cytoplasm ARM This compound DOPr δ-Opioid Receptor (DOPr) ARM->DOPr Binds Gi G-Protein (Gαi/o) DOPr->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to

References

Methodological & Application

Application Notes and Protocols: AR-M 1000390 for CFA-Induced Hyperalgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory pain is a significant clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA)-induced hyperalgesia model in rodents is a widely utilized and validated model of persistent inflammatory pain.[1][2][3] This model is characterized by a sustained increase in sensitivity to noxious stimuli (hyperalgesia) at the site of inflammation.

AR-M 1000390 (also known as NFPS) is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[4][5] GlyT1 is primarily located on glial cells in the spinal cord and brain, where it regulates the concentration of glycine in the synaptic cleft.[6][7] By inhibiting GlyT1, this compound increases the availability of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and also as an inhibitory neurotransmitter at glycine receptors (GlyRs).[4][5] The enhancement of glycinergic inhibitory neurotransmission in the spinal cord is a promising strategy for attenuating pain signals.[6] This document provides detailed application notes and protocols for investigating the potential therapeutic effects of this compound in the CFA-induced hyperalgesia model.

Mechanism of Action in Pain Modulation

Glycine plays a dual role in the central nervous system. It is an essential co-agonist at the NMDA receptor, potentiating its activity. However, it is also a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors. Glycine transporters, GlyT1 (glial) and GlyT2 (neuronal), regulate the synaptic concentration of glycine.[7]

In the context of inflammatory pain, central sensitization in the spinal cord dorsal horn leads to an amplification of pain signals. This process is heavily dependent on the activation of NMDA receptors. By inhibiting GlyT1, this compound is hypothesized to increase ambient glycine levels, thereby enhancing inhibitory glycinergic transmission and dampening the hyperexcitability of nociceptive neurons.[4][6]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Glial Cell Glycine Glycine GlyR Glycine Receptor (GlyR) (Inhibitory) Glycine->GlyR Binds to NMDAR NMDA Receptor (NMDAR) (Excitatory) Glycine->NMDAR Co-agonist GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Uptake PainSignal Pain Signal Transmission GlyR->PainSignal Inhibits NMDAR->PainSignal Promotes ARM1000390 This compound ARM1000390->GlyT1 Inhibits

Caption: Proposed mechanism of this compound in pain modulation.

Data Presentation

Table 1: Hypothetical Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency)
Treatment GroupBaseline (s)1 day post-CFA (s)3 days post-CFA (s)7 days post-CFA (s)
Vehicle10.2 ± 0.54.1 ± 0.34.5 ± 0.45.0 ± 0.5
This compound (1 mg/kg)10.1 ± 0.65.2 ± 0.45.8 ± 0.56.3 ± 0.6
This compound (3 mg/kg)10.3 ± 0.46.8 ± 0.57.5 ± 0.68.1 ± 0.7*
This compound (10 mg/kg)10.0 ± 0.58.5 ± 0.6 9.1 ± 0.79.5 ± 0.8**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Hypothetical Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)
Treatment GroupBaseline (g)1 day post-CFA (g)3 days post-CFA (g)7 days post-CFA (g)
Vehicle4.8 ± 0.30.5 ± 0.10.6 ± 0.10.8 ± 0.2
This compound (1 mg/kg)4.9 ± 0.40.9 ± 0.21.2 ± 0.31.5 ± 0.3
This compound (3 mg/kg)4.7 ± 0.31.8 ± 0.32.3 ± 0.42.8 ± 0.5*
This compound (10 mg/kg)4.8 ± 0.43.2 ± 0.4 3.8 ± 0.54.1 ± 0.6**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Experimental Protocols

Protocol 1: Induction of CFA-Induced Hyperalgesia

Materials:

  • Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich)

  • Isoflurane (B1672236)

  • 1 mL syringes with 27-gauge needles

  • Rodents (e.g., male Sprague-Dawley rats, 200-250 g)

Procedure:

  • Anesthetize the animal using isoflurane (2-3% in oxygen).

  • Inject 100 µL of CFA into the plantar surface of the left hind paw.[2]

  • Monitor the animal until it has fully recovered from anesthesia.

  • Return the animal to its home cage. Inflammation and hyperalgesia will develop over the next 24 hours.[8]

Protocol 2: Assessment of Thermal Hyperalgesia

Materials:

  • Plantar test apparatus (e.g., Hargreaves' test)

  • Plexiglass enclosures

Procedure:

  • Acclimate the animals to the testing environment by placing them in the plexiglass enclosures on the glass surface of the apparatus for at least 30 minutes before testing.

  • Position the radiant heat source under the plantar surface of the CFA-injected paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the animal withdraws its paw. Record this latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform measurements at baseline (before CFA injection) and at desired time points post-CFA and drug administration.

Protocol 3: Assessment of Mechanical Allodynia

Materials:

  • Von Frey filaments with a range of calibrated bending forces.

  • Elevated mesh platform with plexiglass enclosures.

Procedure:

  • Acclimate the animals to the testing environment for at least 30 minutes.

  • Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament of low force and proceeding to filaments of increasing force.[2]

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

  • Perform measurements at baseline and at desired time points post-CFA and drug administration.

Protocol 4: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or as recommended by the manufacturer)

  • Syringes and needles for the chosen route of administration

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Administer this compound via the desired route (e.g., intraperitoneal, oral). Dosing can be prophylactic (before CFA injection) or therapeutic (after the establishment of hyperalgesia).

  • For a therapeutic study, a typical starting point would be to administer the compound 24 hours after CFA injection.

  • Behavioral testing should be conducted at time points relevant to the pharmacokinetic profile of this compound.

G cluster_0 Day -1: Baseline Testing cluster_1 Day 0: CFA Induction cluster_2 Day 1-7: Treatment and Testing Baseline_Thermal Thermal Hyperalgesia (Baseline) CFA_Injection Inject CFA into Left Hind Paw Baseline_Thermal->CFA_Injection Baseline_Mech Mechanical Allodynia (Baseline) Baseline_Mech->CFA_Injection ARM_Admin Administer this compound or Vehicle CFA_Injection->ARM_Admin 24h later Post_Thermal Thermal Hyperalgesia Testing ARM_Admin->Post_Thermal e.g., 1h post-dose Post_Mech Mechanical Allodynia Testing ARM_Admin->Post_Mech e.g., 1h post-dose Post_Thermal->Post_Thermal Repeat daily Post_Mech->Post_Mech Repeat daily

Caption: Experimental workflow for evaluating this compound.

Conclusion

The investigation of this compound in the CFA-induced hyperalgesia model offers a promising avenue for the development of novel analgesics targeting the glycinergic system. The protocols outlined in this document provide a comprehensive framework for conducting such studies. Careful consideration of experimental design, including appropriate controls and outcome measures, will be crucial for obtaining robust and interpretable data. The hypothetical data presented suggest that this compound may dose-dependently attenuate both thermal and mechanical hyperalgesia, highlighting its potential as a therapeutic agent for inflammatory pain.

References

Application Notes and Protocols for AR-M1000390 in Rat Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AR-M1000390, a delta-opioid receptor agonist, in rat models of pain. The following sections summarize the effective dose, experimental procedures, and the underlying signaling pathway.

Summary of Quantitative Data

The effective dose of AR-M1000390 has been determined in a rat model of opioid-induced hyperalgesia. The data is presented for clear comparison.

CompoundSpeciesDoseRoute of AdministrationVehiclePain ModelReference
AR-M1000390Rat20 µgIntraplantar4% DMSO, 2% Tween20, PBSOpioid-Induced Hyperalgesia[1]

Experimental Protocols

This section details the methodology for utilizing AR-M1000390 in a rat pain model, based on established research.

Protocol 1: Assessment of Opioid-Induced Hyperalgesia

Objective: To determine the effect of AR-M1000390 on thermal sensitivity and nocifensive behavior in a rat model of opioid-induced hyperalgesia.

Materials:

  • AR-M1000390

  • Vehicle solution: 4% DMSO, 2% Tween20 in Phosphate Buffered Saline (PBS)

  • Male Sprague-Dawley rats

  • Capsaicin (B1668287) solution (0.5 µg per injection volume)

  • Thermal sensitivity testing apparatus (e.g., plantar test)

  • Video recording equipment for behavioral analysis

Procedure:

  • Animal Acclimation: Acclimate rats to the testing environment and handling for a sufficient period before the experiment.

  • Baseline Thermal Sensitivity Measurement: Measure the baseline thermal paw withdrawal latency for each rat using a plantar test apparatus. This serves as the "Pre" measurement.

  • Drug Administration:

    • Prepare a 20 µg solution of AR-M1000390 in the vehicle.

    • Administer the AR-M1000390 solution (or vehicle for the control group) via intraplantar injection into the hind paw of the rats.

    • Injections are performed once daily for 5 consecutive days.[1]

  • Post-Treatment Thermal Sensitivity Measurement: On day 6, at least 24 hours after the final injection, re-test the thermal sensitivity of the rats. This serves as the "Post" measurement.[1]

  • Capsaicin-Induced Nocifensive Behavior:

    • Following the thermal sensitivity test on day 6, administer an intraplantar injection of capsaicin (0.5 µg).[1]

    • Immediately after the capsaicin injection, record the nocifensive behavior (e.g., paw licking, flinching) for a period of 5 minutes.[1]

  • Data Analysis:

    • Compare the pre- and post-treatment thermal withdrawal latencies between the AR-M1000390 and vehicle-treated groups.

    • Quantify and compare the duration of nocifensive behaviors between the groups.

    • Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of delta-opioid receptor agonists and the experimental workflow described above.

G cluster_0 AR-M1000390 Signaling Pathway AR-M1000390 AR-M1000390 Delta-Opioid Receptor Delta-Opioid Receptor AR-M1000390->Delta-Opioid Receptor binds to G-protein coupling G-protein coupling Delta-Opioid Receptor->G-protein coupling activates Downstream Signaling Cascades Downstream Signaling Cascades G-protein coupling->Downstream Signaling Cascades initiates Analgesia Analgesia Downstream Signaling Cascades->Analgesia leads to

Caption: AR-M1000390 signaling pathway leading to analgesia.

G cluster_1 Experimental Workflow A Baseline Thermal Testing (Pre) B Daily Intraplantar Injections (AR-M1000390 or Vehicle) for 5 days A->B C Post-Treatment Thermal Testing (Post) (Day 6) B->C D Intraplantar Capsaicin Injection C->D E Quantify Nocifensive Behavior (5 min) D->E

References

Application Notes and Protocols for Systemic Administration of AR-M 1000390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a potent and highly selective non-peptidic agonist for the δ-opioid receptor (DOR). As a derivative of SNC 80, it is distinguished by its low-internalizing properties, meaning it does not significantly promote the internalization of the receptor upon binding. This characteristic leads to a unique pharmacological profile, including the induction of analgesic tolerance through receptor uncoupling rather than downregulation. Notably, this compound is brain penetrant following systemic administration, making it a valuable tool for investigating the central effects of DOR activation.[1][2][3][4] These application notes provide detailed protocols for the preparation and systemic administration of this compound for preclinical research.

Data Presentation

Physicochemical and Pharmacological Properties of this compound Hydrochloride
PropertyValueReference
Molecular Formula C₂₃H₂₉ClN₂O[1]
Formula Weight 384.94 g/mol [1]
Purity >98% (HPLC)[1]
Solubility ≥ 150 mg/mL in DMSO[1]
Storage Store at -20°C[2]
δ-Opioid Receptor IC₅₀ 0.87 ± 0.23 nM[1]
μ-Opioid Receptor IC₅₀ 3800 ± 172 nM[1]
κ-Opioid Receptor IC₅₀ 7470 ± 606 nM[1]
In Vitro EC₅₀ (cAMP inhibition) 111 ± 31 nM[5]
In Vivo Dosing Information for this compound
Animal ModelDoseRoute of AdministrationObserved EffectReference
Mice10 mg/kgNot specifiedReduced CFA-induced heat hyperalgesia
Rats5, 100, 600 µmol/kgNot specifiedDose-dependent effects on pancreatic β-cells[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) or Subcutaneous (SC) Administration using a Cyclodextrin-Based Vehicle

This protocol is recommended for achieving a clear, aqueous solution suitable for parenteral administration, which can enhance solubility and minimize potential toxicity associated with organic solvents.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh the desired amount of HP-β-CD. A 20-40% (w/v) solution in Sterile Water for Injection or saline is a common starting point for solubilizing lipophilic compounds.

    • Gradually add the HP-β-CD to the sterile vehicle while vortexing to ensure complete dissolution. Gentle warming (to 37-40°C) can aid dissolution.

  • Prepare the this compound Stock Solution (Optional, for initial solubilization):

    • If necessary, dissolve this compound in a minimal amount of DMSO (e.g., to make a 100 mg/mL stock). Note: The final concentration of DMSO in the injectable formulation should be minimized, ideally below 1% and not exceeding 5-10% to avoid toxicity.

  • Formulation of this compound with HP-β-CD:

    • Calculate the required amount of this compound for your desired final concentration.

    • Slowly add the powdered this compound or the DMSO stock solution to the pre-warmed HP-β-CD solution while continuously vortexing.

    • If a clear solution is not immediately formed, sonicate the mixture in a water bath for 15-30 minutes.

    • Allow the solution to return to room temperature.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

    • Store the formulation at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

    • Before administration, visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and vortexing may be required to redissolve the compound.

Protocol 2: Preparation of this compound for Systemic Administration using a Co-Solvent System

This protocol provides an alternative for solubilizing this compound using a mixture of biocompatible organic solvents.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • Tween 80, sterile

  • Sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare the Co-Solvent Vehicle:

    • A commonly used vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG 400, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. The final concentrations of each component should be optimized based on the required drug concentration and tolerability in the animal model.

  • Dissolve this compound:

    • Weigh the required amount of this compound.

    • First, dissolve the compound in DMSO.

    • Sequentially add PEG 400 and Tween 80, ensuring the solution remains clear after each addition. Vortex thoroughly.

    • Finally, add the sterile saline dropwise while vortexing to bring the solution to the final volume. Be cautious as the addition of aqueous solution can sometimes cause precipitation.

  • Final Preparation and Storage:

    • The final formulation should be a clear solution. If any cloudiness or precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of organic co-solvents).

    • Due to the presence of organic solvents, sterile filtration may be challenging. Aseptic preparation techniques are highly recommended.

    • Store the formulation at 4°C, protected from light. Warm to room temperature before administration.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Systemic Administration cluster_eval Evaluation compound This compound HCl vehicle Vehicle Selection (e.g., HP-β-CD or Co-solvent) compound->vehicle Weigh & Calculate dissolution Dissolution (Vortexing, Sonication) vehicle->dissolution sterilization Sterile Filtration (0.22 µm filter) dissolution->sterilization animal_model Animal Model (e.g., Mouse, Rat) sterilization->animal_model Prepared Formulation route Route of Administration (IV, SC, IP) animal_model->route dosing Dosing route->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd behavior Behavioral Assays (e.g., Analgesia) pk_pd->behavior molecular Molecular Analysis (e.g., Receptor Occupancy) behavior->molecular

Caption: Experimental workflow for preparing and administering this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_desensitization Desensitization Mechanism (Low-Internalization) ARM This compound DOR δ-Opioid Receptor (DOR) ARM->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Uncoupling Receptor-G Protein Uncoupling DOR->Uncoupling Chronic Agonism Leads to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Reduces PKA PKA cAMP->PKA Activates Neuronal_activity Neuronal Activity Ca_influx->Neuronal_activity Decreases Analgesia Analgesia Neuronal_activity->Analgesia Leads to Uncoupling->G_protein Prevents Activation

Caption: Signaling pathway of this compound at the δ-opioid receptor.

References

Application Notes and Protocols for AR-M 1000390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a potent and selective non-peptidic agonist of the delta-opioid receptor (δ-opioid receptor). It is characterized as a low-internalizing agonist, which may contribute to a distinct pharmacological profile compared to other δ-opioid receptor agonists, including a reduced tendency to cause acute receptor desensitization. These properties make this compound a valuable tool for investigating the physiological roles of the δ-opioid receptor and for the development of novel therapeutics. This document provides detailed information on the solubility of this compound, along with protocols for its application in both in vitro and in vivo research settings.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental formulations. The following table summarizes the available solubility data.

SolventSolubilityConcentration (Molar)Notes
DMSO ≥ 150 mg/mL389.67 mMDimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Saline Poorly soluble / Data not availableNot applicableDirect dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is not recommended due to the compound's hydrophobic nature. For aqueous-based assays, a DMSO stock should be diluted.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound hydrochloride powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Application - cAMP Accumulation Assay in SK-N-BE Cells

This protocol outlines a general procedure for evaluating the effect of this compound on adenylyl cyclase activity in a human neuroblastoma cell line.

Materials:

  • SK-N-BE cells (or other suitable cell line expressing δ-opioid receptors)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock solution (from Protocol 1)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed SK-N-BE cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration in the well should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.

    • Prepare a stock solution of forskolin in DMSO and dilute it in cell culture medium to the desired final concentration (e.g., 10 µM).

  • Compound Treatment:

    • Remove the growth medium from the cells.

    • Add the this compound working solutions to the respective wells.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Pre-incubate the cells with this compound for 15-30 minutes at 37°C.

  • Stimulation: Add the forskolin working solution to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol 3: In Vivo Application - Oral Gavage Administration in Mice

This protocol provides a general guideline for the preparation and administration of this compound to mice via oral gavage. Note that this compound can be an irritant when administered intraperitoneally.

Materials:

  • This compound hydrochloride powder

  • Vehicle for suspension (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC) and 0.1% Tween 80 in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer or sonicator

  • Animal balance

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the gradual addition of CMC with continuous stirring until a homogenous suspension is formed.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals. A typical dosing volume for mice is 5-10 mL/kg.

    • Weigh the this compound powder.

    • If necessary, finely grind the powder using a mortar and pestle.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing (vortexing or sonicating) to ensure a uniform suspension.

  • Administration:

    • Weigh each mouse to determine the precise volume of the formulation to be administered.

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animals for any adverse effects after administration.

    • It is crucial to maintain the suspension's homogeneity by vortexing between administrations to ensure consistent dosing.

Visualizations

AR_M_1000390_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates

Caption: Signaling pathway of this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working seed_cells Seed SK-N-BE Cells in 96-well plate add_compound Add this compound to cells seed_cells->add_compound prep_working->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_forskolin Stimulate with Forskolin pre_incubate->add_forskolin incubate_stim Incubate add_forskolin->incubate_stim lyse_cells Lyse Cells incubate_stim->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP plot_data Plot Dose-Response Curve measure_cAMP->plot_data calc_ec50 Calculate EC₅₀ plot_data->calc_ec50

Caption: Workflow for in vitro cAMP assay.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Post-Dosing prep_vehicle Prepare Vehicle (e.g., 0.5% CMC, 0.1% Tween 80) prep_formulation Prepare this compound Suspension prep_vehicle->prep_formulation calc_dose Calculate Dose Volume prep_formulation->calc_dose weigh_animal Weigh Animal weigh_animal->calc_dose administer_gavage Administer via Oral Gavage calc_dose->administer_gavage monitor_animal Monitor for Adverse Effects administer_gavage->monitor_animal collect_samples Collect Samples for Pharmacokinetic/Pharmacodynamic Analysis monitor_animal->collect_samples

Caption: Workflow for in vivo oral gavage.

Application Notes and Protocols for AR-M 1000390 in SK-N-BE Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR). This document provides detailed application notes and experimental protocols for the use of this compound with the human neuroblastoma cell line SK-N-BE. The SK-N-BE cell line endogenously expresses human delta-opioid receptors, making it a suitable model for studying the pharmacological effects of DOR agonists. The primary downstream effect of DOR activation in these cells is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Mechanism of Action

This compound acts as an agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the inhibitory G-protein (Gi/o), which in turn inhibits the activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP. Notably, studies on SK-N-BE cells have shown that sustained exposure to this compound leads to rapid and strong desensitization of the receptor, a phenomenon characterized by the uncoupling of the receptor from its G-protein, rather than its internalization from the cell surface.

Data Presentation

Table 1: Pharmacological Profile of this compound in SK-N-BE Cells

ParameterValueDescription
Binding Affinity (Ki)106 ± 34 nMConcentration of this compound required to occupy 50% of the delta-opioid receptors.
Functional Potency (EC50)111 ± 31 nMConcentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.

Table 2: Receptor Regulation by this compound in SK-N-BE Cells

PhenomenonObservationImplication
DesensitizationRapid and strongThe cellular response to the agonist diminishes quickly over time.
InternalizationNot observedThe receptor remains on the cell surface during desensitization.
Down-regulationNot observedThe total number of receptors does not decrease upon prolonged exposure.

Experimental Protocols

SK-N-BE Cell Culture

This protocol is based on recommendations from the American Type Culture Collection (ATCC).

Materials:

  • SK-N-BE cell line (ATCC® CRL-2271™)

  • Complete growth medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS).

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of SK-N-BE cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C with 5% CO2.

  • Maintaining Cultures:

    • SK-N-BE cells grow as a mixture of adherent and floating cells.

    • For medium changes, aspirate the medium containing the floating cells and centrifuge to collect them.

    • Rinse the adherent cells with PBS.

    • Add fresh, pre-warmed complete growth medium to the flask and add back the collected floating cells.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When the culture reaches 80-90% confluency, collect the floating cells by centrifugation.

    • Wash the adherent cells with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Combine the detached adherent cells with the collected floating cells.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol is a standard method to assess the inhibitory effect of Gi-coupled receptor agonists.

Materials:

  • SK-N-BE cells

  • This compound

  • Forskolin (B1673556)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar)

  • 96-well or 384-well white opaque microplates

Procedure:

  • Cell Preparation:

    • Seed SK-N-BE cells into the microplate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24-48 hours.

  • Agonist Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer. The final concentration typically ranges from 1 to 10 µM (this should be optimized for SK-N-BE cells to achieve a robust cAMP signal).

    • Add the forskolin solution to all wells (except for the negative control) and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Confocal Microscopy for Receptor Internalization

This protocol describes a general method for visualizing the localization of the delta-opioid receptor.

Materials:

  • SK-N-BE cells grown on glass coverslips

  • This compound

  • Primary antibody against the delta-opioid receptor (e.g., rabbit anti-DOR antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment:

    • Treat SK-N-BE cells grown on coverslips with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes (optional, for visualizing intracellular receptors).

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-DOR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a confocal microscope. Acquire images of the fluorescently labeled receptors and DAPI-stained nuclei.

    • Analyze the images to assess the localization of the delta-opioid receptor (cell surface vs. intracellular vesicles).

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR binds Gi Gi Protein DOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates G cluster_0 Cell Culture & Preparation cluster_1 Experiment cluster_cAMP cAMP Assay cluster_microscopy Confocal Microscopy cluster_2 Data Analysis start Thaw & Culture SK-N-BE Cells seed Seed cells into microplate/on coverslips start->seed treat Treat with This compound seed->treat forskolin Stimulate with Forskolin treat->forskolin fix Fix & Permeabilize treat->fix lyse Lyse cells forskolin->lyse measure_cAMP Measure cAMP lyse->measure_cAMP analyze_cAMP Generate Dose-Response Curve (EC50) measure_cAMP->analyze_cAMP stain Immunostain for DOR fix->stain image Acquire Images stain->image analyze_images Analyze Receptor Localization image->analyze_images

Application Notes and Protocols for Studying GPCR Desensitization Using AR-M 1000390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective agonist for the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. A key characteristic of this compound is its classification as a low-internalizing agonist.[1] This property makes it a valuable pharmacological tool for dissecting the mechanisms of GPCR desensitization, particularly for differentiating between receptor-G protein uncoupling and receptor internalization, two key processes in the attenuation of GPCR signaling.[2] Sustained exposure to this compound leads to a rapid and robust desensitization of the δ-opioid receptor, which is primarily attributed to the uncoupling of the receptor from its cognate G protein rather than its removal from the cell surface.[2]

These application notes provide detailed protocols for utilizing this compound to investigate GPCR desensitization, focusing on the δ-opioid receptor. The provided methodologies cover essential assays for characterizing ligand binding, second messenger modulation, G protein coupling, and receptor trafficking.

Data Presentation

Table 1: Pharmacological Properties of this compound

ParameterValueReceptor/Cell LineReference
Binding Affinity (Ki) 106 ± 34 nMHuman δ-opioid receptor in SK-N-BE cells[2]
Functional Potency (EC50) 111 ± 31 nMInhibition of forskolin-stimulated cAMP accumulation in SK-N-BE cells[2]
Receptor Selectivity Highly selective for δ-opioid receptor over μ- and κ-opioid receptorsNot specified[1]
Internalization Profile Low-internalizingNot specified[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound-induced desensitization and a general experimental workflow for its study.

AR_M_1000390_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARM This compound DOR δ-Opioid Receptor ARM->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates GRK GRK DOR->GRK Recruits & Activates Beta_arrestin β-arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts GRK->DOR Phosphorylates Beta_arrestin->G_protein Uncouples ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Figure 1: Proposed signaling pathway for this compound-induced δ-opioid receptor desensitization.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay Binding_Params Determine Ki (Binding Affinity) Binding_Assay->Binding_Params cAMP_Assay cAMP Accumulation Assay Functional_Params Determine EC50 & Emax (Potency & Efficacy) cAMP_Assay->Functional_Params GTP_Assay [35S]GTPγS Binding Assay Coupling_Analysis Assess G Protein Coupling GTP_Assay->Coupling_Analysis Internalization_Assay Receptor Internalization Assay Internalization_Analysis Quantify Receptor Internalization Internalization_Assay->Internalization_Analysis Desensitization_Mechanism Elucidate Desensitization Mechanism Binding_Params->Desensitization_Mechanism Functional_Params->Desensitization_Mechanism Coupling_Analysis->Desensitization_Mechanism Internalization_Analysis->Desensitization_Mechanism

Figure 2: General experimental workflow for studying GPCR desensitization with this compound.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

  • HEK293 cells stably expressing human δ-opioid receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • [3H]-Naltrindole (radioligand for δ-opioid receptor)

  • This compound

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-δ-opioid receptor cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 48,000 x g for 30 min at 4°C to pellet membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [3H]-Naltrindole (at a concentration near its Kd).

      • 100 µL of membrane preparation (containing 20-50 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit adenylyl cyclase activity.

Materials:

  • SK-N-BE cells (or other suitable cell line endogenously or recombinantly expressing δ-opioid receptors)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin (B1673556)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well plates

Procedure:

  • Cell Culture and Plating:

    • Culture SK-N-BE cells and seed into 96-well plates at an appropriate density.

    • Allow cells to adhere and grow for 24-48 hours.

  • Assay:

    • Wash cells once with assay buffer.

    • Pre-incubate cells with 100 µM IBMX in assay buffer for 15-30 minutes at 37°C.

    • Add various concentrations of this compound to the wells and incubate for 10-15 minutes at 37°C.

    • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal inhibition) values.

Protocol 3: [35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the δ-opioid receptor upon stimulation with this compound.

Materials:

  • Membrane preparation from cells expressing δ-opioid receptors (as in Protocol 1)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

  • GDP

  • [35S]GTPγS

  • This compound

  • Non-specific binding control (e.g., unlabeled GTPγS)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer containing GDP (e.g., 10 µM final concentration).

      • 50 µL of various concentrations of this compound.

      • 50 µL of membrane preparation (20-50 µg protein).

    • Pre-incubate for 10 minutes at 30°C.

  • GTPγS Binding:

    • Initiate the reaction by adding 50 µL of [35S]GTPγS (0.1-0.5 nM final concentration).

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Dry the filters, add scintillation cocktail, and count radioactivity.

  • Data Analysis:

    • Determine basal binding (in the absence of agonist) and non-specific binding (in the presence of excess unlabeled GTPγS).

    • Calculate the agonist-stimulated specific binding.

    • Plot the percentage of stimulation over basal against the log concentration of this compound to determine EC50 and Emax.

Protocol 4: Confocal Microscopy for Receptor Internalization

This protocol visualizes and quantifies the cellular localization of the δ-opioid receptor to assess this compound-induced internalization.

Materials:

  • Cells stably expressing a tagged δ-opioid receptor (e.g., FLAG- or GFP-tagged)

  • Glass-bottom culture dishes or coverslips

  • This compound

  • Control agonist known to induce internalization (e.g., SNC80)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the tag (if not using a fluorescently tagged receptor)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass-bottom dishes or coverslips and allow them to adhere.

    • Treat cells with this compound (e.g., 1 µM), a positive control agonist, or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation and Staining:

    • Wash cells with ice-cold PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If using an antibody, permeabilize the cells with permeabilization buffer for 10 minutes and then block with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Stain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Visually inspect for receptor localization (plasma membrane vs. intracellular vesicles).

    • Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity using image analysis software (e.g., ImageJ). Compare the effects of this compound to the vehicle and the positive control.

Conclusion

This compound serves as a specific and potent tool for investigating the intricate mechanisms of GPCR desensitization. Its characteristic as a low-internalizing agonist allows for the targeted study of receptor-G protein uncoupling, a critical aspect of signal termination. The protocols provided herein offer a comprehensive framework for researchers to characterize the pharmacological profile of this compound and to elucidate its effects on δ-opioid receptor desensitization, thereby contributing to a deeper understanding of GPCR regulation and providing a basis for the development of novel therapeutics.

References

Application Notes and Protocols: AR-M 1000390 in the Study of Analgesic Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a selective, non-peptidic delta-opioid receptor (DOR) agonist that has garnered significant interest in the field of pain research. A key characteristic of this compound is its classification as a low-internalizing agonist. This property distinguishes it from many other opioid agonists and has profound implications for the development of analgesic tolerance. Unlike high-internalizing agonists that trigger robust receptor endocytosis and subsequent downregulation, this compound tends to promote receptor-G protein uncoupling at the cell surface. This unique mechanism of action is associated with a more limited, "pain-specific" analgesic tolerance, making this compound a valuable tool for investigating the nuanced mechanisms of opioid tolerance and for the development of novel analgesics with improved long-term efficacy.

These application notes provide a comprehensive overview of the use of this compound in preclinical studies of analgesic tolerance, including its pharmacological properties, detailed experimental protocols for inducing and assessing tolerance, and an overview of its signaling pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 106 ± 34 nMHuman DOR (SK-N-BE cells)[1]
Binding Affinity (IC50) 0.87 ± 0.23 nMδ-opioid receptor[2][3]
3800 ± 172 nMµ-opioid receptor[2][3]
7470 ± 606 nMκ-opioid receptor[2][3]
Functional Potency (EC50) 111 ± 31 nM (cAMP inhibition)Human DOR (SK-N-BE cells)[1]
7.2 ± 0.9 nMδ-opioid receptor[2]

Table 2: In Vivo Effects of this compound

Animal ModelEffectDosageReference
Rat Reduces CFA-induced hyperalgesiaNot specified[3][4][5][6]
Rat Vacuolation in pancreatic β-cells (7 days)600 µmol/kg[2][3]
Mouse Does not trigger acute desensitization of analgesic responseNot specified[3][4][5][6]

Signaling Pathway of this compound and Development of Analgesic Tolerance

The development of analgesic tolerance to opioid agonists is a complex process involving multiple cellular and molecular adaptations. In the case of this compound, its low-internalizing nature leads to a distinct signaling cascade compared to high-internalizing agonists.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AR-M1000390 AR-M1000390 DOR δ-Opioid Receptor (DOR) AR-M1000390->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates GRK2 GRK2 DOR->GRK2 Recruits Arrestin3 β-Arrestin 3 DOR->Arrestin3 Preferentially recruits Uncoupling Receptor-G Protein Uncoupling (Tolerance) DOR->Uncoupling Chronic activation leads to AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Reduces production of PKA PKA cAMP->PKA Less activation of Analgesia Analgesia PKA->Analgesia Leads to GRK2->DOR Phosphorylates Resensitization Receptor Resensitization Arrestin3->Resensitization Promotes G cluster_setup Phase 1: Baseline & Induction cluster_treatment Phase 2: Chronic Treatment & Tolerance Induction cluster_challenge Phase 3: Analgesic Challenge Baseline Baseline Nociceptive Testing (Tail-flick / von Frey) CFA CFA Injection (Day 0) Baseline->CFA Chronic_Dosing Chronic this compound Administration (e.g., 10 mg/kg, s.c., twice daily for 7 days) CFA->Chronic_Dosing Tolerance_Test Nociceptive Testing (Assess development of tolerance) Chronic_Dosing->Tolerance_Test Challenge_Dose Acute this compound Challenge Dose Tolerance_Test->Challenge_Dose Final_Test Final Nociceptive Testing (Measure analgesic response) Challenge_Dose->Final_Test

References

Application Notes: AR-M 1000390 for Investigating Ligand-Directed Trafficking at the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AR-M 1000390 is a potent, selective, and brain-penetrant non-peptidic agonist for the δ-opioid receptor (DOR)[1][2][3]. It is a derivative of SNC80, another well-characterized DOR agonist[2][4][5]. A key pharmacological feature of this compound is its classification as a "low-internalizing" agonist[2][3][6][7][8]. This property makes it an invaluable tool for studying ligand-directed trafficking, also known as biased agonism or functional selectivity.

Ligand-directed trafficking is a phenomenon where different agonists, upon binding to the same G-protein coupled receptor (GPCR), can stabilize distinct receptor conformations. These conformations, in turn, can preferentially activate specific downstream signaling pathways over others[9][10]. For the δ-opioid receptor, two major pathways are of interest:

  • G-protein signaling: Typically leads to the desired therapeutic effects, such as analgesia, through the inhibition of adenylyl cyclase and modulation of ion channels.

  • β-arrestin-mediated signaling and receptor internalization: This pathway is often associated with receptor desensitization, tolerance development, and potentially unwanted side effects.

This compound, by potently activating G-protein signaling with minimal promotion of receptor internalization, allows researchers to dissect the physiological consequences of these divergent pathways. In contrast, an agonist like SNC80 induces robust receptor internalization, providing a valuable experimental control[5]. Studies have shown that while both SNC80 and this compound produce analgesia, they lead to tolerance through distinct mechanisms due to their differential effects on receptor trafficking[5][7].

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, providing key parameters for its binding affinity and functional potency at opioid receptors.

Table 1: Receptor Binding Affinity (IC50/Ki)

CompoundReceptorCell Line / TissueIC50 / Ki (nM)Reference
This compound δ-opioid-0.87 ± 0.23[3]
δ-opioidSK-N-BE106 ± 34 (Ki)[1][4]
μ-opioid-3800 ± 172[1][3]
κ-opioid-7470 ± 606[1][3]

Table 2: Functional Potency (EC50)

CompoundAssayCell LineEC50 (nM)Reference
This compound cAMP Accumulation InhibitionSK-N-BE111 ± 31[1][4]
This compound δ agonist potency-7.2 ± 0.9[7]

Signaling Pathways and Ligand Bias

The concept of ligand-directed trafficking is centered on how a ligand can bias a receptor's signaling output. The diagram below illustrates the differential pathways engaged by a low-internalizing agonist like this compound versus a high-internalizing agonist.

G cluster_0 Ligand Binding cluster_1 Receptor Conformation cluster_2 Downstream Signaling This compound This compound DOR_Conf1 DOR Conformation (G-protein biased) This compound->DOR_Conf1 Strongly Favors High-Internalizing Agonist (e.g., SNC80) High-Internalizing Agonist (e.g., SNC80) High-Internalizing Agonist (e.g., SNC80)->DOR_Conf1 DOR_Conf2 DOR Conformation (Arrestin biased) High-Internalizing Agonist (e.g., SNC80)->DOR_Conf2 Also Promotes G_Protein G-protein Activation (e.g., cAMP inhibition) DOR_Conf1->G_Protein Arrestin β-Arrestin Recruitment DOR_Conf2->Arrestin Analgesia Analgesia G_Protein->Analgesia Internalization Receptor Internalization & Desensitization Arrestin->Internalization Tolerance Tolerance Internalization->Tolerance G cluster_0 In Vitro Characterization cluster_1 In Vivo Analysis cluster_2 Data Interpretation cAMP cAMP Assay (G-protein activity) BRET β-arrestin Recruitment Assay (e.g., BRET/FRET) Bias Quantify Ligand Bias cAMP->Bias Internalization Receptor Internalization (Microscopy/ELISA) BRET->Bias Internalization->Bias Analgesia Analgesia Models (e.g., Hot Plate, Tail Flick) Tolerance Chronic Dosing & Tolerance Development Correlation Correlate In Vitro Bias with In Vivo Outcomes Analgesia->Correlation Behavior Other Behavioral Assays (e.g., Anxiety, Locomotion) Tolerance->Correlation Behavior->Correlation Bias->Correlation G Ligand Biased Ligand (e.g., this compound) Receptor GPCR (δ-opioid receptor) Ligand->Receptor Binds to Conformation Specific Receptor Conformation Receptor->Conformation Stabilizes Effector Cellular Effector (G-protein or β-arrestin) Conformation->Effector Preferentially Engages Response Physiological Response (Therapeutic Effect vs. Side Effect) Effector->Response Initiates

References

Application Notes and Protocols for AR-M 1000390 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Notably, it is characterized as a low-internalizing agonist, a property that distinguishes it from many other DOR agonists and has significant implications for its pharmacological profile, particularly concerning receptor desensitization and the potential for developing tolerance.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its mechanism of action and potential therapeutic applications.

Mechanism of Action

This compound exerts its effects by binding to and activating delta-opioid receptors. These receptors are primarily coupled to inhibitory G proteins (Gαi/o).[5] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] This reduction in cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neuronal excitability and neurotransmitter release.

A key feature of this compound is its low propensity to induce receptor internalization.[2][4] Unlike many agonists that cause the receptor to be removed from the cell surface upon prolonged exposure, this compound tends to cause desensitization through receptor uncoupling from its signaling machinery.[4] This characteristic may lead to a different profile of tolerance development compared to internalizing agonists.

Signaling Pathway of this compound at the Delta-Opioid Receptor

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ARM This compound DOR Delta-Opioid Receptor (DOR) ARM->DOR Binds to G_protein Gαi/o-Gβγ DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Response Leads to

Caption: Signaling pathway of this compound at the delta-opioid receptor.

Applications in Neuroscience Research

Analgesia and Hyperalgesia

Delta-opioid receptor agonists are known to produce analgesia, particularly in models of chronic and inflammatory pain. This compound has been shown to reduce CFA-induced heat hyperalgesia.[1] Its low-internalizing nature is of particular interest in the study of analgesic tolerance.

Neurodegenerative Disorders

Emerging research suggests a role for delta-opioid receptors in neuroprotection. While direct studies with this compound in models of Alzheimer's disease are not extensively documented in the initial search results, the activation of DORs has been linked to the regulation of amyloid precursor protein processing and protection against neuronal injury.[6] The potential of DOR agonists to mitigate neuroinflammation and oxidative stress makes them interesting candidates for investigation in neurodegenerative conditions.

Mood Disorders

Delta-opioid receptors are implicated in the regulation of mood and emotional states. Preclinical studies with other DOR agonists have demonstrated anxiolytic and antidepressant-like effects.[7] The unique pharmacological profile of this compound makes it a valuable tool to explore the long-term effects of DOR activation on mood without the rapid development of tolerance seen with other agonists.

Data Summary

ParameterReceptorSpecies/Cell LineValueReference
IC50 Delta-Opioid-0.87 nM[1]
Mu-Opioid-3.8 µM[1]
Kappa-Opioid-7.47 µM[1]
Ki Delta-OpioidSK-N-BE neuroblastoma106 ± 34 nM[4]
EC50 Inhibition of cAMPSK-N-BE neuroblastoma111 ± 31 nM[4]

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in a human neuroblastoma cell line, such as SK-N-BE, which endogenously expresses delta-opioid receptors.

Materials:

  • This compound hydrochloride

  • SK-N-BE cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SK-N-BE cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Pre-treatment: Wash the cells with warm PBS. Pre-incubate the cells with 100 µL of serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.

  • Agonist Treatment: Add varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.

  • Stimulation: Add forskolin to a final concentration of 10 µM to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

Protocol 2: In Vivo Model of Inflammatory Pain (CFA-Induced Hyperalgesia)

This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) in mice and the assessment of the analgesic effects of this compound.

Materials:

  • This compound hydrochloride

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • Vehicle (e.g., saline or 5% DMSO in saline)

  • Plantar test apparatus (for measuring thermal hyperalgesia)

  • Syringes and needles

Procedure:

  • Baseline Measurement: Measure the baseline thermal paw withdrawal latency of the mice using the plantar test apparatus.

  • CFA Injection: Induce inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw.

  • Drug Administration: 24 hours after CFA injection, administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice.

  • Assessment of Hyperalgesia: Measure the thermal paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the paw withdrawal latencies between the this compound-treated group and the vehicle-treated group to determine the analgesic effect.

Experimental Workflow Diagrams

In Vitro cAMP Assay Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture SK-N-BE Cells B Seed Cells in 96-well Plate A->B C Pre-treat with IBMX B->C D Add this compound C->D E Stimulate with Forskolin D->E F Incubate E->F G Lyse Cells F->G H Measure cAMP Levels G->H I Calculate EC50 H->I

Caption: Workflow for the in vitro cAMP accumulation assay.

In Vivo Hyperalgesia Model Workflow

cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment A Baseline Paw Withdrawal Latency B Inject CFA into Paw A->B C Administer this compound or Vehicle B->C D Measure Paw Withdrawal Latency at Time Points C->D E Analyze Data D->E

Caption: Workflow for the in vivo CFA-induced hyperalgesia model.

References

Application Notes and Protocols for AR-M 1000390 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective δ-opioid receptor (DOR) agonist. Contrary to potential initial mischaracterizations, it is not documented in scientific literature as a direct inhibitor of the Wnt signaling pathway. Its primary and well-characterized function is the activation of the δ-opioid receptor. This document provides detailed application notes and protocols for the use of this compound in in vitro assays related to its activity as a DOR agonist. While there is emerging research on the crosstalk between opioid receptor signaling and the Wnt pathway, this compound should be utilized as a tool to probe DOR function directly.

Mechanism of Action

This compound acts as an agonist at the δ-opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

This compound Signaling Pathway This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Leads to cAMP Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cells in microplate Compound_Dilution Prepare serial dilutions of this compound Add_Compound Add this compound to cells Cell_Seeding->Add_Compound Compound_Dilution->Add_Compound Incubate1 Incubate Add_Compound->Incubate1 Add_Forskolin Add Forskolin to stimulate Incubate1->Add_Forskolin Incubate2 Incubate Add_Forskolin->Incubate2 Measure_cAMP Lyse cells and measure cAMP Incubate2->Measure_cAMP Plot_Data Plot dose-response curve Measure_cAMP->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Application Notes and Protocols: AR-M 1000390's Effect on cAMP Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] As a research compound, it is a valuable tool for investigating the signaling pathways and physiological roles of δ-opioid receptors. One of the key downstream effects of δ-opioid receptor activation is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These application notes provide a comprehensive overview and detailed protocols for studying the effect of this compound on cAMP accumulation.

Delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi/o).[3] This coupling leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. Consequently, activation of δ-opioid receptors by an agonist like this compound is expected to decrease intracellular cAMP levels, particularly in response to stimulants that increase cAMP production, such as forskolin (B1673556).

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation. The data was obtained from studies conducted on the human neuroblastoma cell line SK-N-BE, which endogenously expresses δ-opioid receptors.[4]

ParameterValue (nM)Cell LineNotes
Ki106 ± 34SK-N-BERepresents the binding affinity of this compound to the δ-opioid receptor in this functional assay.[4]
EC50111 ± 31SK-N-BEThe half maximal effective concentration of this compound for inhibiting forskolin-stimulated cAMP accumulation.[4]

Signaling Pathway

The activation of the δ-opioid receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ARM This compound DOR δ-Opioid Receptor ARM->DOR Binds to and activates Gi Gi Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: this compound signaling pathway leading to cAMP inhibition.

Experimental Protocols

This section provides a detailed protocol for a forskolin-stimulated cAMP accumulation assay to determine the effect of this compound. This protocol is a composite based on standard methodologies.

Objective: To quantify the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in a cell-based assay.

Materials:

  • Cell Line: SK-N-BE human neuroblastoma cells

  • Compound: this compound hydrochloride

  • Stimulant: Forskolin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES and 0.05% Bovine Serum Albumin (BSA)

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (optional, but recommended to prevent cAMP degradation)

  • Cell Lysis Buffer: As provided in the specific cAMP assay kit

  • cAMP Assay Kit: A commercially available kit (e.g., ELISA, HTRF, or AlphaScreen based)

  • Plate Reader: Compatible with the chosen assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture SK-N-BE cells in appropriate media and conditions until they reach confluency.

    • Harvest the cells and resuspend them in assay buffer at a concentration of 1 x 106 cells/mL.

    • Plate the cells in a suitable multi-well plate (e.g., 96-well or 384-well) at a density of approximately 1000 cells/well.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for testing.

  • Assay Protocol:

    • Pre-incubation with PDE Inhibitor (Optional): Add IBMX to the cells at a final concentration of 0.1 mM and incubate for 10-15 minutes at room temperature.

    • Addition of this compound: Add the prepared dilutions of this compound to the appropriate wells. Include a vehicle control (assay buffer with the same concentration of solvent used for the compound).

    • Incubation: Incubate the plate for 15-30 minutes at room temperature.

    • Stimulation with Forskolin: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be optimized for the cell line).

    • Incubation: Incubate the plate for an additional 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction by adding the cell lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves transferring the cell lysate to a detection plate and adding the kit reagents.

  • Data Analysis:

    • Measure the signal on a plate reader according to the assay kit's protocol.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on cAMP accumulation.

A 1. Cell Plating (SK-N-BE cells) B 2. Pre-incubation (with PDE Inhibitor, optional) A->B C 3. Add this compound (various concentrations) B->C D 4. Stimulate with Forskolin C->D E 5. Cell Lysis D->E F 6. cAMP Detection (using a commercial assay kit) E->F G 7. Data Analysis (EC50 determination) F->G

Caption: Experimental workflow for the cAMP accumulation assay.

References

Application Notes and Protocols for AR-M 1000390 in Delta-Opioid Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, potent, and highly selective agonist for the delta-opioid receptor (DOR). A derivative of SNC 80, this compound is distinguished by its characteristic as a low-internalizing agonist. This property makes it a valuable tool for dissecting the signaling and regulatory pathways of DOR, particularly for studying receptor desensitization and tolerance mechanisms. Unlike agonists that promote rapid receptor internalization, this compound allows for the sustained activation of cell surface receptors, enabling the investigation of signaling events independent of receptor endocytosis. These application notes provide an overview of this compound and detailed protocols for its use in studying DOR function.

Physicochemical Properties

PropertyValue
Chemical NameN,N-Diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide hydrochloride
Molecular FormulaC₂₃H₂₈N₂O·HCl
Molecular Weight384.94 g/mol
Purity≥97% (HPLC)
CAS Number209808-47-9
AppearanceCrystalline solid
SolubilitySoluble in DMSO and ethanol
StorageStore at -20°C

Biological Activity and Applications

This compound is a selective agonist for the delta-opioid receptor. Its primary application lies in the study of DOR signaling and pharmacology, particularly in understanding the consequences of activating DOR without inducing significant receptor internalization.

Key Applications:

  • Investigating Biased Agonism: Studying ligand-directed signaling at the DOR, where different agonists can stabilize distinct receptor conformations and preferentially activate specific downstream pathways (e.g., G-protein signaling vs. β-arrestin recruitment).

  • Elucidating Desensitization Mechanisms: Differentiating between receptor desensitization caused by uncoupling from G-proteins versus desensitization resulting from receptor internalization.[1]

  • Probing the Role of Receptor Trafficking in Tolerance: Examining the development of tolerance to DOR agonists in the absence of significant receptor downregulation.[2]

  • In Vivo Studies of DOR Function: As a brain-penetrant compound, this compound can be used to explore the physiological and behavioral roles of DOR in animal models of pain, depression, and anxiety.[2]

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound for opioid receptors.

ParameterReceptorValueSpecies/Cell LineReference
Binding Affinity
KiHuman δ-opioid106 ± 34 nMSK-N-BE cells[1]
IC₅₀δ-opioid0.87 ± 0.23 nM[3][4]
IC₅₀µ-opioid3800 ± 172 nM[3][4]
IC₅₀κ-opioid7470 ± 606 nM[3][4]
Functional Potency
EC₅₀ (cAMP inhibition)Human δ-opioid111 ± 31 nMSK-N-BE cells[1]
EC₅₀ (agonist potency)δ-opioid7.2 ± 0.9 nM[3]

Note: Discrepancies in reported binding affinities (Ki vs. IC₅₀) may arise from different experimental conditions, such as the radioligand and cell systems used.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the delta-opioid receptor in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., SK-N-BE, CHO-hDOR).

  • [³H]-Naltrindole (a selective DOR antagonist radioligand).

  • This compound.

  • Naltrexone (for determining non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Prepare a series of dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer.

    • 25 µL of diluted this compound or vehicle (for total binding) or 10 µM Naltrexone (for non-specific binding).

    • 25 µL of [³H]-Naltrindole (at a final concentration close to its Kd).

    • 100 µL of cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate overnight.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP accumulation, a functional measure of Gi/o protein coupling.

Materials:

  • Cells expressing the delta-opioid receptor (e.g., SK-N-BE, HEK-hDOR).

  • This compound.

  • Forskolin (B1673556).

  • Serum-free cell culture medium.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).

Procedure:

  • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound for 10-15 minutes at 37°C.

  • Stimulate the cells with forskolin (e.g., 10 µM final concentration) in the presence of this compound for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Assessment of Analgesia (Hot Plate Test)

This protocol assesses the antinociceptive effects of this compound in rodents.

Materials:

  • This compound.

  • Vehicle (e.g., saline, DMSO/saline mixture).

  • Mice or rats.

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Habituate the animals to the testing room and equipment for at least 30 minutes before the experiment.

  • Determine the baseline latency by placing each animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response and time-course of the analgesic effect of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Low-Internalizing DOR Agonist

DOR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARM This compound DOR δ-Opioid Receptor ARM->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Canonical G-protein signaling pathway activated by this compound.

Experimental Workflow for In Vitro Characterization

InVitro_Workflow start Start prep_membranes Prepare Cell Membranes (DOR-expressing cells) start->prep_membranes culture_cells Culture DOR-expressing cells start->culture_cells binding_assay Radioligand Binding Assay ([³H]-Naltrindole) prep_membranes->binding_assay determine_ki Determine Ki binding_assay->determine_ki end End determine_ki->end cAMP_assay cAMP Accumulation Assay (Forskolin stimulation) culture_cells->cAMP_assay determine_ec50 Determine EC₅₀ cAMP_assay->determine_ec50 determine_ec50->end

Caption: Workflow for determining the binding affinity and functional potency of this compound.

Logical Relationship of Low Internalization and Desensitization

Desensitization_Logic ARM This compound DOR_Activation Sustained DOR Activation at Cell Surface ARM->DOR_Activation Low_Internalization Minimal Receptor Internalization DOR_Activation->Low_Internalization Uncoupling Receptor-G Protein Uncoupling DOR_Activation->Uncoupling Desensitization Functional Desensitization Low_Internalization->Desensitization Decouples desensitization from receptor loss Uncoupling->Desensitization

Caption: The role of low internalization in this compound-induced desensitization.

Conclusion

This compound is a powerful pharmacological tool for investigating the nuanced aspects of delta-opioid receptor function. Its unique property as a low-internalizing agonist provides a means to explore signaling and regulatory processes that are distinct from those induced by traditional, rapidly internalizing agonists. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies of DOR pharmacology and its potential as a therapeutic target.

References

AR-M1000390: A Selective Tool for Investigating Delta-Opioid Receptor Signaling and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

AR-M1000390 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δOR). A derivative of the well-characterized δOR agonist SNC80, AR-M1000390 possesses unique properties that make it an invaluable tool for opioid research, particularly for studies aimed at dissecting the nuanced signaling pathways and functional outcomes associated with δOR activation. Its key distinguishing feature is its characterization as a "low-internalizing" agonist, meaning it does not significantly promote the internalization of the δOR upon binding. This property, in contrast to conventional agonists like SNC80, allows for the sustained activation of cell surface receptors and the investigation of signaling pathways independent of receptor endocytosis and subsequent intracellular trafficking. These characteristics make AR-M1000390 particularly useful for studying the roles of G protein-mediated signaling versus β-arrestin-mediated signaling in the therapeutic and adverse effects of opioids.

Key Features of AR-M1000390:

  • High Selectivity for Delta-Opioid Receptors: Demonstrates a strong preference for δOR over mu (μ) and kappa (κ) opioid receptors.

  • Low Internalization Profile: Minimally induces receptor endocytosis, enabling the study of prolonged cell surface signaling.[1][2]

  • Differential Signaling Bias: Exhibits biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment. Specifically, it has been shown to favor the recruitment of β-arrestin 2 over β-arrestin 1, a pattern distinct from SNC80.[1][3]

  • In Vivo Activity: Brain penetrant and effective in animal models of pain, such as Complete Freund's Adjuvant (CFA)-induced hyperalgesia.[3][4]

  • Reduced Tolerance Development: Its low-internalizing nature is associated with a reduced propensity to induce acute analgesic tolerance.[1]

Quantitative Data

The following table summarizes the binding affinity and functional potency of AR-M1000390 at opioid receptors.

ParameterReceptorValueSpecies/Cell LineReference
IC50 δ-Opioid0.87 ± 0.23 nM[3]
μ-Opioid3800 ± 172 nM[3]
κ-Opioid7470 ± 606 nM[3]
Ki δ-Opioid106 ± 34 nMHuman (SK-N-BE cells)[5]
EC50 δ-Opioid (cAMP inhibition)111 ± 31 nMHuman (SK-N-BE cells)[5]

Signaling Pathways of AR-M1000390

AR-M1000390, upon binding to the δ-opioid receptor, primarily initiates signaling through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Unlike conventional agonists that strongly recruit β-arrestins and promote receptor internalization, AR-M1000390 exhibits biased agonism. It shows a preference for G protein signaling and differentially engages β-arrestin isoforms, with a noted preference for β-arrestin 2. This biased signaling profile is thought to contribute to its unique pharmacological effects, including a reduced tendency to cause receptor desensitization and tolerance.

AR_M1000390_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular ARM1000390 AR-M1000390 dOR δ-Opioid Receptor ARM1000390->dOR Binds G_protein Gαiβγ dOR->G_protein Activates beta_arrestin β-Arrestin 2 dOR->beta_arrestin Weakly Recruits G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Figure 1. Simplified signaling pathway of AR-M1000390 at the delta-opioid receptor.

Experimental Protocols

Herein are detailed protocols for key experiments utilizing AR-M1000390 as a research tool.

Radioligand Binding Assay for Delta-Opioid Receptor

This protocol is designed to determine the binding affinity of AR-M1000390 for the δ-opioid receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]naltrindole.

Materials:

  • Cell membranes prepared from cells expressing δ-opioid receptors (e.g., SK-N-BE cells or CHO cells)

  • [³H]naltrindole (radiolabeled δ-opioid antagonist)

  • AR-M1000390

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM naloxone)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare a dilution series of AR-M1000390 in binding buffer. Prepare a working solution of [³H]naltrindole in binding buffer at a concentration near its Kd.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer for total binding wells.

    • Non-specific binding control for non-specific binding wells.

    • Varying concentrations of AR-M1000390 for competition wells.

  • Incubation: Add the cell membrane preparation to each well, followed by the [³H]naltrindole solution. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AR-M1000390 concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - AR-M1000390 dilutions - [3H]naltrindole solution - Cell membranes B Set up 96-well plate: - Total binding - Non-specific binding - Competition wells A->B C Incubate at Room Temperature B->C D Filter through Glass Fiber Filters C->D E Wash Filters with Cold Buffer D->E F Add Scintillation Cocktail E->F G Measure Radioactivity F->G H Data Analysis: - Calculate IC50 and Ki G->H

Figure 2. Workflow for the radioligand binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of AR-M1000390 to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

Materials:

  • SK-N-BE cells or other cells endogenously or recombinantly expressing δ-opioid receptors

  • Cell culture medium

  • Forskolin (B1673556)

  • AR-M1000390

  • cAMP assay kit (e.g., luminescence-based or fluorescence-based)

  • 384-well plates

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare a dilution series of AR-M1000390. Prepare a working solution of forskolin. The final concentration of forskolin should be determined empirically to produce a submaximal stimulation of cAMP production.

  • Cell Treatment: Pre-incubate the cells with the different concentrations of AR-M1000390 for a short period (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the AR-M1000390 concentration. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation using non-linear regression.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia

This protocol describes the use of AR-M1000390 in a rat model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA)

  • AR-M1000390

  • Vehicle for AR-M1000390 (e.g., saline or DMSO/saline mixture)

  • Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments)

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

Procedure:

  • Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of each rat.

  • Baseline Nociceptive Testing: Before CFA injection, and at various time points after, assess the baseline mechanical and/or thermal withdrawal thresholds of both the ipsilateral (injected) and contralateral (non-injected) paws.

  • Drug Administration: Once hyperalgesia is established (typically 24-48 hours after CFA injection), administer AR-M1000390 or vehicle to the rats via a chosen route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Drug Nociceptive Testing: At various time points after drug administration, re-assess the mechanical and/or thermal withdrawal thresholds to determine the analgesic effect of AR-M1000390.

  • Data Analysis: Compare the withdrawal thresholds before and after drug treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.

Confocal Microscopy for Receptor Internalization

This protocol allows for the visualization of the subcellular localization of δ-opioid receptors following treatment with AR-M1000390.

Materials:

  • Cells stably expressing fluorescently tagged δ-opioid receptors (e.g., DOR-eGFP)

  • AR-M1000390

  • Positive control for internalization (e.g., SNC80)

  • Cell culture medium

  • Confocal microscope

  • Chambered coverglass or imaging dishes

Procedure:

  • Cell Plating: Plate the cells expressing the fluorescently tagged receptors onto chambered coverglass or imaging dishes suitable for live-cell imaging.

  • Cell Treatment: Treat the cells with AR-M1000390, a positive control agonist (SNC80), or vehicle for various time points (e.g., 15, 30, 60 minutes).

  • Live-Cell Imaging: Visualize the cells using a confocal microscope. Acquire images of the fluorescently tagged receptors.

  • Image Analysis: Analyze the images to determine the subcellular localization of the receptors. In untreated or AR-M1000390-treated cells, the fluorescence should be predominantly at the plasma membrane. In cells treated with the positive control, a significant portion of the fluorescence will appear as intracellular puncta, indicative of receptor internalization into endosomes. Quantify the degree of internalization by measuring the ratio of intracellular to membrane fluorescence.

These application notes and protocols provide a comprehensive guide for utilizing AR-M1000390 as a specialized tool in opioid research. Its unique low-internalizing and biased agonist properties offer a valuable opportunity to further elucidate the complex signaling and regulatory mechanisms of the delta-opioid receptor.

References

Troubleshooting & Optimization

Technical Support Center: AR-M 1000390 and Desensitization Uncoupling Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing AR-M 1000390 in experimental settings. This guide includes detailed troubleshooting, frequently asked questions, experimental protocols, and an overview of the compound's unique desensitization-uncoupling mechanism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptidic, highly selective agonist for the delta-opioid receptor (δOR).[1][2] It is a derivative of the well-known δOR agonist, SNC80.[2][3] Its primary mechanism of action is to activate the δOR, leading to downstream signaling cascades, such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Q2: What distinguishes this compound from other δ-opioid agonists like SNC80?

A2: The key distinguishing feature of this compound is its classification as a "low-internalizing" agonist.[2] While many δ-opioid agonists, including SNC80, induce robust receptor internalization upon binding, this compound does not promote significant endocytosis of the δ-opioid receptor.[2][3]

Q3: If this compound doesn't cause significant receptor internalization, how does it lead to desensitization?

A3: Desensitization in response to this compound primarily occurs through an uncoupling mechanism .[3] This means that while the receptor remains on the cell surface, it becomes functionally uncoupled from its intracellular signaling machinery, specifically the G-proteins.[2][3] This uncoupling prevents the receptor from effectively transducing the signal, leading to a diminished cellular response upon sustained or repeated exposure to the agonist.[3]

Q4: I am observing some receptor internalization in my experiments with this compound. Is this expected?

A4: While this compound is characterized as a low-internalizing agonist, it is possible to observe minimal or cell-type-dependent internalization. Factors that could contribute to this include:

  • High concentrations of this compound: Using concentrations significantly above the EC50 may engage cellular machinery that leads to some internalization.

  • Prolonged exposure: Extended incubation times may result in a low level of receptor endocytosis.

  • Cell line differences: The machinery for receptor trafficking can vary between cell types. Some cell lines may have a greater propensity for internalization, even with low-internalizing agonists.

  • Experimental artifacts: Ensure that your imaging or detection methods are not prone to artifacts that could be misinterpreted as internalization.

Q5: How can I experimentally measure the uncoupling of the δ-opioid receptor from G-proteins induced by this compound?

A5: Measuring receptor-G-protein uncoupling can be achieved through several methods:

  • [³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins. A decrease in agonist-stimulated [³⁵S]GTPγS binding after pre-treatment with this compound indicates uncoupling.

  • cAMP Accumulation Assay: After prolonged exposure to this compound, a rightward shift in the concentration-response curve or a decrease in the maximal inhibition of forskolin-stimulated cAMP accumulation by a subsequent agonist challenge suggests desensitization through uncoupling.[3]

  • BRET or FRET-based sensors: Biosensors that measure the proximity of the receptor to G-protein subunits can provide a direct readout of their interaction and dissociation.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound.

ParameterValueCell Line/SystemReference
Binding Affinity (IC₅₀) 0.87 ± 0.23 nMδ-opioid receptor[1]
3800 ± 172 nMµ-opioid receptor[1]
7470 ± 606 nMκ-opioid receptor[1]
Binding Affinity (Kᵢ) 106 ± 34 nMSK-N-BE cells[3]
Functional Potency (EC₅₀) 111 ± 31 nMcAMP accumulation in SK-N-BE cells[3]
7.2 ± 0.9 nMδ agonist potency[1]

Experimental Protocols & Troubleshooting

cAMP Accumulation Assay to Measure Desensitization

This protocol is adapted for use in SK-N-BE human neuroblastoma cells, which endogenously express the δ-opioid receptor.[3]

Objective: To determine the effect of this compound on the inhibition of forskolin-stimulated cAMP accumulation and to assess desensitization.

Materials:

  • SK-N-BE cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (B1673556)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF or AlphaScreen)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Protocol:

  • Cell Culture: Culture SK-N-BE cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Desensitization (Pre-treatment):

    • Aspirate the culture medium and wash the cells once with serum-free medium.

    • Add this compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) or vehicle to the cells and incubate for the desired desensitization period (e.g., 30 minutes to several hours) at 37°C.

  • Agonist Stimulation:

    • Without washing, add a range of concentrations of this compound (for a concentration-response curve) along with a fixed concentration of forskolin (e.g., 10 µM) and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate concentration-response curves and calculate the EC₅₀ and maximal inhibition for each pre-treatment condition. A rightward shift in the EC₅₀ or a decrease in the maximal response indicates desensitization.

Troubleshooting:

IssuePotential CauseRecommended Solution
High background cAMP levels Cells are over-confluent or stressed.Optimize cell seeding density and ensure gentle handling.
Constitutive receptor activity.Use an inverse agonist if available to reduce basal activity.
Low signal-to-noise ratio Low receptor expression.Confirm receptor expression levels via qPCR or western blot.
Inefficient G-protein coupling.Consider using a cell line with better-characterized coupling or co-transfect with a promiscuous G-protein.
Ineffective phosphodiesterase inhibition.Optimize the concentration of the PDE inhibitor.
No desensitization observed Insufficient pre-treatment time or concentration.Increase the duration and/or concentration of this compound pre-treatment.
Cell line is resistant to desensitization.Confirm that the chosen cell line is known to exhibit GPCR desensitization.
Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from transfected HEK293 or SK-N-BE cells)

  • Radioligand specific for the δ-opioid receptor (e.g., [³H]naltrindole)

  • This compound

  • Non-specific binding control (e.g., a high concentration of unlabeled naloxone)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

  • Incubation:

    • Add a fixed concentration of the radioligand to all wells.

    • For non-specific binding wells, add a high concentration of the unlabeled competitor.

    • Add the serially diluted this compound to the competition wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Troubleshooting:

IssuePotential CauseRecommended Solution
High non-specific binding Radioligand is "sticky".Include BSA (0.1%) in the binding buffer. Pre-soak filters in polyethyleneimine (PEI).
Too much membrane protein.Reduce the amount of membrane protein per well.
Low specific binding Low receptor density in membranes.Use a cell line with higher receptor expression or prepare more concentrated membranes.
Inactive radioligand.Use a fresh batch of radioligand and verify its activity.
High well-to-well variability Inconsistent pipetting or washing.Ensure accurate pipetting and consistent washing technique.
Incomplete filtration.Check the vacuum pressure and ensure filters are properly sealed.
Confocal Microscopy for Receptor Internalization

Objective: To visually assess the degree of δ-opioid receptor internalization upon treatment with this compound.

Materials:

  • Cells expressing a tagged δ-opioid receptor (e.g., FLAG-tagged or GFP-tagged)

  • This compound

  • SNC80 (as a positive control for internalization)

  • Primary antibody against the tag (if not using a fluorescent protein)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Culture: Plate cells expressing the tagged δ-opioid receptor on glass coverslips and allow them to adhere.

  • Treatment: Treat the cells with this compound (e.g., 10x EC₅₀), SNC80 (e.g., 100 nM), or vehicle for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Immunostaining (if applicable):

    • Permeabilize the cells with permeabilization buffer.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using mounting medium.

  • Imaging: Acquire images using a confocal microscope. Capture Z-stacks to visualize the three-dimensional distribution of the receptor.

  • Analysis: Analyze the images to determine the localization of the receptor. In untreated cells, the receptor should be primarily at the plasma membrane. In SNC80-treated cells, the receptor should appear in intracellular puncta. In this compound-treated cells, the receptor should remain predominantly at the plasma membrane.

Troubleshooting:

IssuePotential CauseRecommended Solution
High background fluorescence Non-specific antibody binding.Optimize antibody concentrations and include appropriate controls (e.g., secondary antibody only).
Autofluorescence of cells or medium.Use a mounting medium with an anti-fade agent and image in a dark room.
Weak fluorescent signal Low receptor expression.Use a stronger promoter for transfection or a cell line with higher endogenous expression.
Photobleaching.Minimize exposure to the excitation laser and use an anti-fade reagent.
Difficulty distinguishing plasma membrane from intracellular signal Poor image resolution.Use a higher numerical aperture objective and optimize imaging parameters (e.g., pinhole size).
Cells are not well-adhered.Ensure coverslips are properly coated to promote cell adhesion.

Visualizations

G cluster_0 This compound Signaling Pathway ARM1000390 This compound deltaOR δ-Opioid Receptor ARM1000390->deltaOR Binds to G_protein Gi/o Protein deltaOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Downstream Downstream Effects cAMP->Downstream

Caption: Signaling pathway of this compound at the δ-opioid receptor.

G cluster_1 Desensitization Assay Workflow start Plate Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with Agonist + Forskolin pretreat->stimulate measure Measure cAMP stimulate->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for assessing desensitization using a cAMP assay.

G cluster_2 This compound Uncoupling Mechanism Agonist_Binding Agonist Binding (this compound) Receptor_Activation Receptor Activation Agonist_Binding->Receptor_Activation G_Protein_Coupling G-Protein Coupling Receptor_Activation->G_Protein_Coupling Receptor_Phosphorylation Receptor Phosphorylation Receptor_Activation->Receptor_Phosphorylation Signaling Signaling G_Protein_Coupling->Signaling Arrestin_Binding Arrestin Binding (minimal) Receptor_Phosphorylation->Arrestin_Binding Uncoupling Uncoupling Arrestin_Binding->Uncoupling Uncoupling->G_Protein_Coupling Inhibits No_Internalization No Significant Internalization Uncoupling->No_Internalization

Caption: The desensitization-uncoupling mechanism of this compound.

References

Technical Support Center: AR-M1000390

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AR-M1000390 in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store AR-M1000390 upon receipt?

A: AR-M1000390 hydrochloride is shipped at room temperature for short periods (less than 2 weeks).[1] Upon receipt, it is recommended to store the compound at -20°C for long-term stability.[2]

Q2: What is the recommended solvent for dissolving AR-M1000390?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for AR-M1000390. It is highly soluble in DMSO, with a concentration of ≥ 150 mg/mL achievable.[3]

Q3: How long are AR-M1000390 solutions stable?

A: When stored in a sealed container and protected from moisture, stock solutions of AR-M1000390 in DMSO are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] It is best practice to prepare and use the solution on the same day.[4] For aqueous solutions, it is recommended to prepare them fresh for each experiment.

Q4: Can I subject AR-M1000390 solutions to multiple freeze-thaw cycles?

A: While specific data for AR-M1000390 is not available, general studies on compound stability in DMSO suggest that multiple freeze-thaw cycles do not cause significant compound loss for many molecules. However, to ensure the highest compound integrity, it is recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in aqueous buffer The solubility of AR-M1000390 is lower in aqueous solutions compared to DMSO. The final concentration in the aqueous buffer may be too high.- Ensure the final DMSO concentration in your aqueous buffer is sufficient to maintain solubility. A final DMSO concentration of 0.5% to 1% is generally well-tolerated in most cell-based assays. - Before adding to the aqueous buffer, ensure the compound is fully dissolved in DMSO. - Consider performing a solubility test in your specific aqueous buffer to determine the maximum soluble concentration.
Inconsistent experimental results Degradation of the compound due to improper storage or handling. The stock solution may have been stored for too long or subjected to multiple freeze-thaw cycles.- Prepare a fresh stock solution of AR-M1000390 from a new vial. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Always use high-purity, anhydrous DMSO to prepare stock solutions.
Low or no biological activity observed The compound may have degraded. The concentration used may be too low.- Verify the purity and integrity of your AR-M1000390 lot. - Prepare a fresh stock solution. - Perform a dose-response experiment to determine the optimal concentration for your specific assay. The IC50 for the δ-opioid receptor is approximately 0.87 nM.[2][3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • AR-M1000390 hydrochloride (Molecular Weight: 384.94 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of AR-M1000390 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.85 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM stock, add 1 mL of DMSO for every 3.85 mg of compound.

  • Solubilization: To ensure complete dissolution, gently vortex the solution. If needed, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[4]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) in tightly sealed, single-use aliquots.[1]

Data Presentation

Solubility of AR-M1000390
SolventConcentrationReference(s)
DMSO≥ 150 mg/mL (389.67 mM)[3]
Water<38.49 mg/mL[2]
Storage and Stability of AR-M1000390 Stock Solution in DMSO
Storage TemperatureDurationConditionsReference(s)
-80°C6 monthsSealed storage, away from moisture[1]
-20°C1 monthSealed storage, away from moisture[1]

Visualizations

Delta-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activation MAPK MAPK/ERK Pathway DOR->MAPK Activation PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition K_channel K+ Channels G_protein->K_channel Activation ARM AR-M1000390 ARM->DOR Agonist Binding cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation

Caption: AR-M1000390 activates the δ-opioid receptor, leading to downstream signaling cascades.

Troubleshooting Workflow for AR-M1000390 Experiments

G start Experiment Start check_results Inconsistent or No Activity? start->check_results check_solution Check Stock Solution: - Freshly prepared? - Stored correctly? - Correct solvent? check_results->check_solution Yes success Successful Experiment check_results->success No prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh Issue Found check_concentration Verify Concentration: - Dose-response curve? - Correct dilution? check_solution->check_concentration No Issue prepare_fresh->start optimize_concentration Optimize Concentration check_concentration->optimize_concentration Issue Found check_protocol Review Experimental Protocol: - Incubation time? - Buffer composition? check_concentration->check_protocol No Issue optimize_concentration->start adjust_protocol Adjust Protocol check_protocol->adjust_protocol Issue Found fail Contact Technical Support check_protocol->fail No Issue adjust_protocol->start

Caption: A logical workflow to troubleshoot common issues in experiments using AR-M1000390.

References

AR-M 1000390 potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-M1000390. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects on blood glucose levels in our animal models after chronic administration of AR-M1000390. What could be the cause?

A1: High doses of AR-M1000390 have been associated with vacuolation in pancreatic β-cells, leading to insulin (B600854) depletion and hyperglycemia in rats. This is a known off-target effect. We recommend monitoring blood glucose levels and conducting histological analysis of the pancreas in your long-term studies. Consider performing a dose-response study to determine the threshold for this effect in your model system.

Q2: Is there a comprehensive off-target binding profile available for AR-M1000390 against a broad panel of receptors and enzymes?

A2: Currently, there is no publicly available comprehensive off-target screening data for AR-M1000390 from broad panels such as those offered by Eurofins or CEREP. The available data primarily focuses on its high selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors. When planning your experiments, it is important to consider the possibility of unforeseen off-target interactions and include appropriate controls.

Q3: We are seeing variability in our cAMP accumulation assay results with AR-M1000390. What are some potential troubleshooting steps?

A3: Variability in cAMP assays can arise from several factors. Ensure consistent cell density, serum starvation conditions, and precise timing of forskolin (B1673556) and AR-M1000390 application. Since AR-M1000390 is a δ-opioid receptor agonist, which couples to Gαi, you should observe an inhibition of forskolin-stimulated cAMP accumulation. High concentrations of AR-M1000390 can lead to receptor desensitization, which may affect the magnitude of the response in prolonged incubations. Refer to the detailed cAMP accumulation assay protocol below for further guidance.

Q4: How does the low-internalizing property of AR-M1000390 affect experimental design and interpretation?

A4: AR-M1000390 is characterized as a low-internalizing agonist. This means that upon binding, it is less likely to cause the δ-opioid receptor to be internalized into the cell compared to other agonists like SNC-80. This can lead to prolonged signaling at the cell surface. However, sustained activation can still lead to receptor desensitization through mechanisms other than internalization, such as receptor-G protein uncoupling. Be mindful of this when designing long-duration experiments and interpreting functional outcomes.

Data Presentation

Table 1: In Vitro Pharmacological Profile of AR-M1000390

TargetAssay TypeSpeciesValueUnitsReference
δ-opioid receptorRadioligand Binding (IC₅₀)Human0.87nM[1](--INVALID-LINK--)
μ-opioid receptorRadioligand Binding (IC₅₀)Human3,800nM[1](--INVALID-LINK--)
κ-opioid receptorRadioligand Binding (IC₅₀)Human7,470nM[1](--INVALID-LINK--)
δ-opioid receptorcAMP Accumulation (EC₅₀)Human111nM[1](--INVALID-LINK--)
δ-opioid receptorRadioligand Binding (Ki)Human106nM[1](--INVALID-LINK--)

Table 2: In Vivo Off-Target Effect of AR-M1000390 in Rats

EffectDoseDurationObservationReference
Pancreatic β-cell vacuolation600 µmol/kg7 daysAssociated with insulin depletion and hyperglycemia.[2](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Delta-Opioid Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of a test compound for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the human δ-opioid receptor

  • Radioligand (e.g., [³H]-Naltrindole)

  • Test compound (AR-M1000390)

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AR-M1000390.

  • In a 96-well plate, add the cell membranes, radioligand, and either a dilution of AR-M1000390 or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., naloxone).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for AR-M1000390.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This protocol measures the ability of AR-M1000390 to inhibit adenylyl cyclase activity.

Materials:

  • Cells expressing the human δ-opioid receptor (e.g., SK-N-BE)

  • AR-M1000390

  • Forskolin

  • cAMP assay kit

  • Cell culture medium

Procedure:

  • Plate cells in a 96-well plate and grow to confluence.

  • Pre-treat cells with various concentrations of AR-M1000390 for 15-30 minutes.

  • Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) for 10-20 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the AR-M1000390 concentration to determine the EC₅₀ value.

Protocol 3: Measurement of Islet Insulin Content

This protocol is for quantifying the insulin content in pancreatic islets following treatment with AR-M1000390.

Materials:

  • Isolated pancreatic islets

  • AR-M1000390

  • Acid-ethanol solution (0.18 M HCl in 70% ethanol)

  • Insulin ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture isolated islets in the presence of various concentrations of AR-M1000390 for the desired duration.

  • Wash the islets with PBS.

  • Extract total insulin by homogenizing the islets in acid-ethanol solution.

  • Incubate the homogenate at -20°C overnight to allow for complete extraction.

  • Centrifuge the samples to pellet the cellular debris.

  • Collect the supernatant containing the insulin.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

Visualizations

G ARM1000390 AR-M1000390 DOR δ-Opioid Receptor ARM1000390->DOR Agonist Gi Gαi DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Analgesia Analgesia & Other Cellular Responses CREB->Analgesia

Caption: Signaling pathway of AR-M1000390 at the δ-opioid receptor.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Plate cells expressing δ-opioid receptor pretreat Pre-treat cells with AR-M1000390 prep_cells->pretreat prep_compound Prepare serial dilutions of AR-M1000390 prep_compound->pretreat prep_forskolin Prepare Forskolin solution stimulate Stimulate cells with Forskolin prep_forskolin->stimulate pretreat->stimulate lyse Lyse cells stimulate->lyse measure_cAMP Measure intracellular cAMP (e.g., ELISA, HTRF) lyse->measure_cAMP analyze Plot dose-response curve and calculate EC₅₀ measure_cAMP->analyze

Caption: Experimental workflow for the cAMP accumulation assay.

G ARM_high_dose High-Dose Chronic AR-M1000390 Administration beta_cell Pancreatic β-cell ARM_high_dose->beta_cell Off-target effect vacuolation Vacuolation beta_cell->vacuolation Leads to insulin_depletion Insulin Depletion vacuolation->insulin_depletion Results in hyperglycemia Hyperglycemia insulin_depletion->hyperglycemia Causes

References

Technical Support Center: AR-M1000390 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo experiments with AR-M1000390. The following information is intended to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is AR-M1000390 and what is its primary mechanism of action?

A1: AR-M1000390 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR). A key characteristic of AR-M1000390 is its low propensity to cause internalization of the δ-opioid receptor upon binding. This is in contrast to other δ-opioid agonists like SNC80, which induce significant receptor internalization. This property makes AR-M1000390 a valuable tool for studying the consequences of sustained receptor activation at the cell surface.

Q2: I am observing a decrease in the analgesic effect of AR-M1000390 after repeated administration. Is this expected?

A2: Yes, the development of analgesic tolerance with repeated administration of AR-M1000390 is an expected phenomenon. However, the mechanism is distinct from that of many other opioids. Instead of receptor downregulation (a decrease in the number of receptors), tolerance to AR-M1000390 is thought to occur through the uncoupling of the receptor from its downstream signaling pathways, specifically G-protein coupling.[1] Even with repeated dosing, the expression of the δ-opioid receptor on the cell surface remains intact.[1]

Q3: What is the recommended route of administration for AR-M1000390 in mice and why?

A3: The recommended route of administration for AR-M1000390 in mice is oral gavage (per os). This is because the compound has been reported to be an irritant when administered intraperitoneally.[1]

Q4: What is a suitable vehicle for preparing AR-M1000390 for oral gavage?

A4: AR-M1000390 has been successfully administered in mice via oral gavage using sterile distilled water (dH₂O) as the vehicle.[1] Given that it is a benzamide (B126) derivative, for higher concentrations or different formulations, other common vehicles for oral administration of hydrophobic compounds, such as a suspension in 0.5% carboxymethylcellulose (CMC), could be explored.

Q5: What are the potential side effects of AR-M1000390 in vivo?

A5: A known class effect of some δ-opioid receptor agonists is the potential to induce convulsions at higher doses. While AR-M1000390's specific convulsant profile at therapeutic doses for analgesia is not extensively detailed in readily available literature, it is a critical parameter to monitor, especially during dose-response studies. Researchers should carefully observe animals for any signs of seizure activity.

Troubleshooting Guides

Problem 1: Inconsistent Analgesic Efficacy
Potential Cause Troubleshooting Steps
Improper Oral Gavage Technique Ensure proper training and consistent technique for oral gavage. Accidental administration into the trachea can lead to a lack of efficacy and adverse events. Confirm correct placement of the gavage needle.
Inhomogeneous Drug Suspension If using a suspension, ensure it is thoroughly mixed (e.g., vortexed) immediately before each administration to guarantee consistent dosing.
Development of Analgesic Tolerance Be aware that tolerance develops with repeated daily administration.[1] For studies requiring sustained efficacy, consider experimental designs that account for this, such as using treatment-naïve animals for acute studies or incorporating appropriate washout periods.
Variability in Pain Model Ensure the pain model (e.g., CFA-induced hyperalgesia) is induced consistently across all animals. High variability in the baseline pain response will lead to variable drug effects.
Animal Stress Stress from handling and the gavage procedure itself can impact pain perception and behavioral responses. Handle mice gently and consistently. Allow for an acclimatization period before behavioral testing.
Problem 2: Adverse Events Observed in Animals
Potential Cause Troubleshooting Steps
Seizure-like Activity This is a potential side effect of δ-opioid agonists. If observed, immediately note the dose and severity. Consider reducing the dose in future experiments. For dose-finding studies, start with a low dose and escalate gradually while carefully monitoring the animals.
Gastrointestinal Irritation Although administered orally to avoid peritoneal irritation, high concentrations or specific formulations could potentially cause gastrointestinal discomfort. Monitor animals for signs of distress, such as writhing or changes in posture.
Complications from Oral Gavage Esophageal or stomach injury can occur with improper gavage technique. If an animal shows signs of distress immediately after dosing (e.g., difficulty breathing, bleeding from the mouth), it may be due to procedural injury. Euthanize the animal if severe injury is suspected.

Data Presentation

Table 1: In Vivo Efficacy of AR-M1000390 in a Mouse Model of Inflammatory Pain
Dose (mg/kg, p.o.) Pain Model Behavioral Assay Observed Effect Reference
10CFA-inducedMechanical HyperalgesiaSignificant reduction in pain response.[1]
10CFA-inducedThermal HyperalgesiaSignificant reduction in pain response.[1]
Table 2: Pharmacokinetic Parameters of AR-M1000390 in Mice (Hypothetical Data)
Parameter Value
Dose (mg/kg, p.o.) 10
Cmax (ng/mL) Data not available
Tmax (h) Data not available
AUC (ng*h/mL) Data not available
Half-life (t½) (h) Data not available

Note: Specific pharmacokinetic data for AR-M1000390 in mice is not currently available in the public domain. Researchers may need to conduct their own pharmacokinetic studies to determine these parameters.

Experimental Protocols

Protocol 1: Preparation and Administration of AR-M1000390 for Oral Gavage in Mice
  • Vehicle Preparation: Prepare sterile distilled water (dH₂O).

  • Drug Preparation:

    • Calculate the required amount of AR-M1000390 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Weigh the AR-M1000390 powder accurately.

    • Suspend the powder in the calculated volume of sterile dH₂O.

    • Vortex the suspension thoroughly to ensure it is homogenous.

  • Administration:

    • Accurately weigh each mouse before dosing.

    • Administer the AR-M1000390 suspension orally using a proper-sized gavage needle. The volume should typically be 5-10 mL/kg.

    • Ensure the suspension is mixed well immediately before drawing it into the syringe for each animal.

Protocol 2: Assessment of Analgesia in a CFA-Induced Inflammatory Pain Model
  • Induction of Hyperalgesia:

    • Anesthetize mice with isoflurane.

    • Inject 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

    • Allow 24-48 hours for inflammation and hyperalgesia to develop.

  • Drug Administration:

    • Administer AR-M1000390 (e.g., 10 mg/kg, p.o.) or vehicle as described in Protocol 1.

  • Behavioral Testing:

    • Assess mechanical and/or thermal hyperalgesia at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 120 minutes).

    • Mechanical Hyperalgesia: Use von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure paw withdrawal latency to a radiant heat source.

  • Data Analysis:

    • Calculate the change in withdrawal threshold or latency from baseline for each animal.

    • Compare the drug-treated group to the vehicle-treated group using appropriate statistical tests.

Mandatory Visualization

G cluster_0 AR-M1000390 In Vivo Troubleshooting Start Inconsistent or No Efficacy Check_Gavage Oral Gavage Technique Correct? Start->Check_Gavage Check Adverse_Events Adverse Events Observed Check_Seizure Seizure-like Activity? Adverse_Events->Check_Seizure Check Gavage_Yes Gavage_Yes Check_Gavage->Gavage_Yes Yes Gavage_No Retrain on Proper Gavage Procedure Check_Gavage->Gavage_No No Check_Suspension Homogenous Suspension? Gavage_Yes->Check_Suspension Check Suspension_Yes Suspension_Yes Check_Suspension->Suspension_Yes Yes Suspension_No Vortex Immediately Before Dosing Each Animal Check_Suspension->Suspension_No No Check_Tolerance Tolerance Development? Suspension_Yes->Check_Tolerance Consider Tolerance_Yes Use Naive Animals or Adjust Study Design Check_Tolerance->Tolerance_Yes Yes Tolerance_No Tolerance_No Check_Tolerance->Tolerance_No No Final_Check Review Pain Model Consistency and Animal Stress Tolerance_No->Final_Check Check Seizure_Yes Reduce Dose and Monitor Carefully Check_Seizure->Seizure_Yes Yes Seizure_No Seizure_No Check_Seizure->Seizure_No No Check_Distress Post-dosing Distress? Seizure_No->Check_Distress Check Distress_Yes Review Gavage Technique for Potential Injury Check_Distress->Distress_Yes Yes

Caption: Troubleshooting workflow for common issues in AR-M1000390 in vivo studies.

G ARM AR-M1000390 DOR δ-Opioid Receptor (DOR) ARM->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Simplified signaling pathway of the δ-opioid receptor activated by AR-M1000390.

References

Technical Support Center: Optimizing AR-M 1000390 Dosage for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AR-M 1000390 for analgesic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for analgesia?

This compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR).[1][2][3] Unlike many other opioids, it is characterized as a "low-internalizing" agonist.[1][2][3] This means that upon binding to the DOR, it is less likely to cause the receptor to be internalized into the cell. This property is thought to contribute to a reduced desensitization of the analgesic response, potentially offering a more sustained effect.[1] The analgesic effect of this compound is mediated by the activation of DORs, which are part of the G protein-coupled receptor family and are involved in modulating pain perception.[4]

Q2: What is a recommended starting dose for in vivo analgesic studies?

A previously reported effective dose in a model of inflammatory pain is 10 mg/kg in mice, which was shown to significantly reduce Complete Freund's Adjuvant (CFA)-induced heat hyperalgesia.[4] For dose-ranging studies in rats, doses of 5, 100, and 600 μmol/kg have been used in other contexts and could serve as a reference for conversion to mg/kg for initial analgesic screening.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and pain assay.

Q3: How should I administer this compound for in vivo studies?

This compound is reported to be brain penetrant following systemic administration.[1][2] Therefore, routes such as intraperitoneal (i.p.) or oral (p.o.) administration are viable options. The choice of administration route should be consistent within an experiment and may influence the pharmacokinetic profile of the compound.

Q4: What are the expected outcomes of this compound administration in preclinical pain models?

Administration of this compound is expected to produce analgesia by increasing the pain threshold or reversing hyperalgesia in animal models of pain. This can be measured as an increase in latency in thermal assays (hot plate, tail-flick) or an increase in the withdrawal threshold in mechanical allodynia tests. In models of inflammatory pain, such as CFA-induced hyperalgesia, this compound has been shown to reduce the exaggerated pain response.[1][4]

Troubleshooting Guides

Problem 1: I am not observing a significant analgesic effect with this compound.

  • Dosage: The administered dose may be suboptimal. It is recommended to perform a dose-response study to identify the most effective dose. Consider a range of doses, for example, starting from a low dose and escalating to higher doses (e.g., 1, 3, 10, 30 mg/kg).

  • Route of Administration: The chosen route of administration may affect the bioavailability and metabolism of the compound. Ensure the administration procedure is performed correctly and consistently. If using oral administration, consider potential first-pass metabolism.

  • Timing of Assessment: The time between drug administration and behavioral testing is critical. The peak analgesic effect should coincide with the testing window. A time-course experiment is recommended to determine the optimal pre-treatment time.

  • Pain Model Sensitivity: Ensure that your chosen pain model is sensitive to delta-opioid receptor agonists. Some pain modalities may be more responsive than others.

  • Compound Stability and Formulation: Verify the stability of your this compound solution. Ensure it is properly dissolved in a suitable vehicle. The vehicle itself should be tested as a control to rule out any intrinsic effects.

Problem 2: I am observing significant variability in my analgesic data.

  • Animal Handling and Habituation: Ensure all animals are properly habituated to the experimental setup and handling procedures to minimize stress-induced variability.

  • Baseline Measurements: Establish stable baseline pain thresholds before drug administration. Animals with highly variable baselines may need to be excluded.

  • Consistent Experimental Conditions: Maintain consistent environmental conditions (e.g., temperature, lighting, noise levels) throughout the experiment.

  • Blinding: The experimenter conducting the behavioral testing should be blind to the treatment groups to avoid unconscious bias.

Data Presentation

Effective data organization is crucial for interpreting the results of your dosage optimization studies. Below are example tables to guide your data presentation.

Table 1: Example Dose-Response Data for this compound in the Hot Plate Test

Treatment GroupDose (mg/kg, i.p.)NLatency (seconds) at 30 min post-injection (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle01012.5 ± 0.80
This compound11015.2 ± 1.115.4
This compound31020.8 ± 1.547.4
This compound101028.5 ± 2.091.4
This compound301029.1 ± 1.994.9

Caption: Illustrative dose-response data for this compound in a hot plate assay.

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng*h/mL)Bioavailability (%)
Intravenous (i.v.)50.2512502500100
Intraperitoneal (i.p.)100.58503400-
Oral (p.o.)101.0420210084

Caption: Hypothetical pharmacokinetic data for this compound.

Experimental Protocols

Protocol 1: CFA-Induced Inflammatory Pain Model

  • Animal Handling: Acclimatize adult male C57BL/6 mice to the facility for at least one week before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments) for both hind paws.

  • Induction of Inflammation: Anesthetize the mice with isoflurane. Inject 20 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) into the plantar surface of the right hind paw. The left paw can serve as a control.

  • Post-CFA Assessment: Assess thermal hyperalgesia and/or mechanical allodynia at 24 hours post-CFA injection. A significant decrease in paw withdrawal latency or threshold in the CFA-injected paw compared to baseline indicates the development of hyperalgesia.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Post-Drug Assessment: At the determined pre-treatment time, re-assess paw withdrawal latency or threshold. An increase in the latency or threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Protocol 2: Hot Plate Test

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Habituation: Place each mouse individually on the unheated plate for a short period to acclimate.

  • Baseline Latency: Place the mouse on the heated plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the latency. An increase in latency indicates analgesia.

Protocol 3: Tail-Flick Test

  • Apparatus: Use a tail-flick apparatus that focuses a beam of radiant heat onto the ventral surface of the tail.

  • Habituation: Gently restrain the mouse, allowing the tail to be exposed.

  • Baseline Latency: Apply the heat stimulus to the tail and measure the time it takes for the mouse to flick its tail out of the beam. A cut-off time should be in place.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Latency: At predetermined time points, re-measure the tail-flick latency. An increase in latency suggests an analgesic effect.

Visualizations

Signaling_Pathway ARM1000390 This compound DOR Delta-Opioid Receptor (DOR) ARM1000390->DOR binds G_protein Gi/o Protein DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia leads to Experimental_Workflow cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analgesic Assessment Habituation Animal Habituation Baseline Baseline Pain Threshold Measurement Habituation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration This compound or Vehicle Administration Grouping->Administration Post_treatment Post-Treatment Pain Threshold Measurement Administration->Post_treatment Data_Analysis Data Analysis and Dose-Response Curve Generation Post_treatment->Data_Analysis

References

Technical Support Center: AR-M 1000390 and Pancreatic β-Cell Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the compound AR-M 1000390, particularly in the context of observed vacuolation in pancreatic β-cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant vacuolation in our pancreatic β-cell line (e.g., INS-1) after treatment with this compound. What are the potential causes of this phenomenon?

A1: Vacuolation in pancreatic β-cells can arise from various factors. When observed in the context of treatment with a research compound like this compound, a GLP-1 receptor agonist, potential causes include:

  • Endoplasmic Reticulum (ER) Stress: Prolonged or excessive stimulation of insulin (B600854) synthesis and secretion can lead to an accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR) and subsequent vacuolation.[1]

  • Autophagy Dysregulation: Autophagy is a cellular process for degrading and recycling cellular components.[2] Both excessive and inhibited autophagy can lead to the accumulation of vacuoles. Some compounds can interfere with the fusion of autophagosomes with lysosomes, leading to the buildup of autophagic vacuoles.

  • Lysosomal Dysfunction: Disruption of lysosomal function, including impaired acidification, can lead to the accumulation of undigested cellular material within vacuoles.

  • Off-Target Effects: this compound may have off-target effects on other cellular pathways that contribute to vacuole formation.

  • Drug-Induced Cytotoxicity: At higher concentrations or with prolonged exposure, the compound may induce cellular stress leading to vacuolation as a degenerative change.

Q2: Is the observed vacuolation with this compound treatment reversible?

A2: The reversibility of vacuolation depends on the underlying cause and the extent of cellular damage. In some reported cases of drug-induced vacuolation, the effects were reversible upon withdrawal of the compound, except at very high doses.[3] To assess reversibility in your experiments, a washout study is recommended. This involves removing this compound from the culture medium and monitoring the cells for a recovery period.

Q3: How can we confirm the origin of the vacuoles observed in our β-cells?

A3: Determining the origin of the vacuoles is crucial for understanding the mechanism of action of this compound. The following experimental approaches can be employed:

  • Electron Microscopy: Transmission electron microscopy (TEM) is the gold standard for ultrastructural analysis and can distinguish between different types of vacuoles, such as those originating from the ER, mitochondria, or autophagosomes.[1]

  • Immunofluorescence Staining: Using specific markers can help identify the origin of the vacuoles. For example, co-localization with ER markers (e.g., calreticulin), lysosomal markers (e.g., LAMP1), or autophagosome markers (e.g., LC3B) can provide valuable insights.[4]

Troubleshooting Guides

Issue: Dose-dependent increase in vacuolation observed with this compound.

This guide provides a systematic approach to investigate and mitigate dose-dependent vacuolation.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps Expected Outcome
High Compound Concentration Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration of this compound that achieves the desired biological effect without inducing significant vacuolation.Determination of an optimal experimental window for this compound concentration and treatment duration.
ER Stress 1. Assess markers of ER stress (e.g., CHOP, BiP, spliced XBP1) via qPCR or Western blot. 2. Co-treat cells with an ER stress inhibitor (e.g., 4-PBA) and this compound.Identification of ER stress as a key mechanism and potential mitigation of vacuolation with an inhibitor.
Autophagy Flux Disruption 1. Monitor autophagy flux by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1). 2. Analyze the expression of other autophagy-related proteins (e.g., p62/SQSTM1).Clarification of whether this compound induces or blocks autophagic flux, leading to vacuole accumulation.

Quantitative Data Summary (Hypothetical Data for this compound)

The following tables represent hypothetical data to guide experimental design and interpretation.

Table 1: Dose-Response of this compound on β-Cell Vacuolation and Insulin Secretion.

This compound (nM)% Vacuolated Cells (at 24h)Glucose-Stimulated Insulin Secretion (GSIS) Fold Change
0 (Vehicle)< 5%1.0
1~5%1.5
1015%2.5
10040%2.8
1000> 70%1.2 (Inhibition)

Table 2: Time-Course of Vacuolation with 100 nM this compound.

Time (hours)% Vacuolated Cells
0< 5%
610%
1225%
2440%
4865%

Detailed Experimental Protocols

Protocol 1: Assessment of β-Cell Vacuolation by Neutral Red Staining

This protocol provides a quantitative method to assess the extent of vacuolation.

Materials:

  • Pancreatic β-cell culture (e.g., INS-1, MIN6)

  • This compound

  • Neutral Red staining solution (0.5% in PBS)

  • Microplate reader

Procedure:

  • Seed β-cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired duration.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with Neutral Red solution for 2 hours at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Lyse the cells with a destaining solution (e.g., 1% acetic acid in 50% ethanol).

  • Measure the absorbance at 540 nm using a microplate reader. A higher absorbance correlates with increased vacuolation.

Protocol 2: Immunofluorescence for Vacuole Origin Markers

Materials:

  • β-cells cultured on coverslips

  • This compound

  • Primary antibodies (e.g., anti-Calreticulin for ER, anti-LAMP1 for lysosomes, anti-LC3B for autophagosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Treat β-cells on coverslips with this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount coverslips with DAPI-containing mounting medium.

  • Image the cells using a confocal microscope to assess co-localization of the markers with the vacuoles.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Treatment Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Observation Observe Vacuolation Treatment->Observation Quantification Quantify Vacuolation (Neutral Red Assay) Observation->Quantification Mechanism Investigate Mechanism (IF, WB, EM) Observation->Mechanism

Caption: Experimental workflow for investigating this compound-induced vacuolation.

cluster_1 Potential Mechanisms of this compound-Induced Vacuolation cluster_er ER Stress Pathway cluster_auto Autophagy Pathway ARM This compound GLP1R GLP-1R Activation ARM->GLP1R OffTarget Off-Target Effect ARM->OffTarget InsulinSynth ↑ Insulin Synthesis GLP1R->InsulinSynth UPR Unfolded Protein Response InsulinSynth->UPR ER_Vac ER-derived Vacuoles UPR->ER_Vac AutophagyFlux Autophagy Flux Block OffTarget->AutophagyFlux Auto_Vac Autophagic Vacuoles AutophagyFlux->Auto_Vac

Caption: Potential signaling pathways leading to vacuolation by this compound.

References

Technical Support Center: AR-M 1000390 High-Dose Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing high doses of the δ-opioid receptor agonist AR-M 1000390 in rat models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported side effects of high-dose this compound administration in rats?

High doses of this compound have been associated with significant effects on the pancreas. Specifically, at a dose of 600 μmol/kg, vacuolation of pancreatic β-cells has been observed, which is linked to depletion of insulin (B600854) and subsequent hyperglycemia.

Q2: Are there other potential side effects associated with high doses of δ-opioid receptor agonists like this compound?

Yes, as a member of the δ-opioid receptor agonist class, particularly as an analog of SNC80, high doses may induce central nervous system (CNS) effects. These can include convulsions and complex, dose-dependent effects on seizure thresholds, potentially acting as either a pro-convulsant or an anti-convulsant depending on the experimental context. Researchers should carefully monitor animals for any neurological signs.

Q3: What is the general toxicological profile of selective δ-opioid agonists?

Selective δ-opioid agonists are being investigated for their potential therapeutic benefits with fewer side effects than traditional μ-opioid agonists. However, preclinical studies have shown that at high doses, they can have their own distinct side-effect profile, including the potential for seizures.[1][2] The development of some δ-opioid agonists has been halted due to a lack of efficacy or undesirable side effects in clinical trials.[3][4]

Q4: Has tolerance to the adverse effects of δ-opioid agonists been observed?

Tolerance has been reported to develop rapidly to the convulsant effects of some δ-opioid agonists like SNC80.[2] It is plausible that tolerance may also develop to other high-dose side effects of this compound, though this would need to be empirically determined in a long-term dosing study.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high blood glucose levels in treated rats. Administration of high-dose this compound may be inducing pancreatic β-cell toxicity, leading to reduced insulin secretion.- Monitor blood glucose levels at regular intervals post-administration.- Consider performing glucose tolerance tests.- Collect pancreatic tissue for histological analysis to assess β-cell integrity.- Measure plasma insulin levels.
Seizures or convulsive behavior observed in animals. High doses of this compound, similar to other potent δ-opioid agonists, may lower the seizure threshold.- Immediately ensure the animal's safety and prevent injury.- Record the duration and severity of the seizure.- Consider dose-response studies to identify a non-convulsive dose range.- Co-administration of an anti-convulsant could be explored, but may confound results.- For future studies, EEG monitoring could be implemented.
Variable or inconsistent results in behavioral assays. The complex pharmacological effects of high-dose δ-opioid agonists can influence locomotor activity and other behaviors, potentially confounding the interpretation of other assays.- Include a comprehensive battery of behavioral tests to assess general activity, motor coordination, and anxiety-like behaviors.- Ensure appropriate control groups are used.- Consider the time course of drug action, as behavioral effects may vary at different times post-administration.
Mortality in high-dose groups. Severe hyperglycemia, prolonged seizures, or other uncharacterized toxicities could lead to mortality. A high dose of the related compound ARM390 (100 mg/kg) resulted in the death of a rat.[5]- Implement a dose-escalation study to determine the maximum tolerated dose (MTD).- Ensure thorough daily clinical observation of the animals.- Perform gross necropsy and histopathology on any animals that die prematurely to identify the cause of death.

Quantitative Data Summary

The following tables present illustrative quantitative data based on the reported effects of high-dose this compound and related compounds in rats. These are intended as examples for what researchers might expect to observe.

Table 1: Pancreatic and Metabolic Parameters in Rats Treated with this compound for 7 Days

Parameter Vehicle Control This compound (100 µmol/kg) This compound (600 µmol/kg)
Blood Glucose (mg/dL) 110 ± 8125 ± 12350 ± 45
Plasma Insulin (ng/mL) 2.5 ± 0.42.1 ± 0.30.8 ± 0.2
Pancreatic β-Cell Vacuolation NoneMinimalModerate to Severe
Body Weight Change (%) +5.2 ± 1.5+4.8 ± 1.8-2.1 ± 2.5
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.

Table 2: Neurobehavioral Observations in Rats Following a Single High Dose of a δ-Opioid Agonist

Observation Vehicle Control δ-Opioid Agonist (High Dose)
Incidence of Seizures 0/104/10
Locomotor Activity (beam breaks/30 min) 1500 ± 2502800 ± 400
Latency to Seizure Onset (min) N/A15.5 ± 5.2
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as incidence or mean ± SD.

Experimental Protocols

Protocol: Assessment of Pancreatic Toxicity of High-Dose this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound hydrochloride is dissolved in a vehicle of sterile saline or a solution appropriate for its solubility (e.g., a small percentage of DMSO in saline).

  • Dosing Regimen:

    • Animals are randomly assigned to three groups: Vehicle control, Low-dose this compound (e.g., 100 µmol/kg), and High-dose this compound (e.g., 600 µmol/kg).

    • The drug or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily for 7 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in posture, activity, and the presence of seizures. Body weight is recorded daily.

  • Metabolic Monitoring:

    • On day 7, fasted blood glucose is measured from a tail vein blood sample using a glucometer.

    • Following blood glucose measurement, animals are euthanized, and trunk blood is collected for plasma insulin analysis using an ELISA kit.

  • Histopathology:

    • The pancreas is carefully dissected and fixed in 10% neutral buffered formalin.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Sections are examined microscopically for evidence of β-cell vacuolation, necrosis, or other pathological changes.

Visualizations

G cluster_0 Experimental Workflow: High-Dose this compound Toxicity Study cluster_1 Endpoints Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Randomization Daily Dosing (7 days) Daily Dosing (7 days) Group Assignment->Daily Dosing (7 days) Vehicle, Low Dose, High Dose Daily Clinical Observations Daily Clinical Observations Daily Dosing (7 days)->Daily Clinical Observations Blood & Tissue Collection (Day 7) Blood & Tissue Collection (Day 7) Daily Dosing (7 days)->Blood & Tissue Collection (Day 7) Blood Glucose Measurement Blood Glucose Measurement Blood & Tissue Collection (Day 7)->Blood Glucose Measurement Plasma Insulin Measurement Plasma Insulin Measurement Blood & Tissue Collection (Day 7)->Plasma Insulin Measurement Pancreatic Histopathology Pancreatic Histopathology Blood & Tissue Collection (Day 7)->Pancreatic Histopathology G High-Dose this compound High-Dose this compound Delta-Opioid Receptor (Pancreatic Beta-Cells) Delta-Opioid Receptor (Pancreatic Beta-Cells) High-Dose this compound->Delta-Opioid Receptor (Pancreatic Beta-Cells) Agonist Binding Intracellular Signaling Cascade (Hypothesized) Intracellular Signaling Cascade (Hypothesized) Delta-Opioid Receptor (Pancreatic Beta-Cells)->Intracellular Signaling Cascade (Hypothesized) Activation ER Stress & Autophagy Dysregulation ER Stress & Autophagy Dysregulation Intracellular Signaling Cascade (Hypothesized)->ER Stress & Autophagy Dysregulation Beta-Cell Vacuolation Beta-Cell Vacuolation ER Stress & Autophagy Dysregulation->Beta-Cell Vacuolation Impaired Insulin Synthesis/Secretion Impaired Insulin Synthesis/Secretion Beta-Cell Vacuolation->Impaired Insulin Synthesis/Secretion Hyperglycemia Hyperglycemia Impaired Insulin Synthesis/Secretion->Hyperglycemia

References

preventing AR-M 1000390 precipitation in saline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR-M 1000390. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on preventing its precipitation in saline solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptidic, highly selective agonist for the delta-opioid receptor (δOR). It is characterized as a "low-internalizing" agonist, meaning it activates the receptor with minimal promotion of receptor internalization. Its primary mechanism of action involves binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that modulate neuronal activity and other physiological processes.

Q2: I am observing precipitation when I dilute my this compound stock solution in saline. Why is this happening?

A2: this compound, particularly as the hydrochloride salt, has limited aqueous solubility. Precipitation in saline (a high ionic strength aqueous solution) is a common issue for many small molecules and can be attributed to several factors:

  • "Salting Out": The high concentration of ions in saline can reduce the solubility of other solutes, including this compound, by competing for water molecules needed for solvation.

  • Supersaturation: If the final concentration of this compound in the saline solution exceeds its solubility limit, the solution becomes supersaturated and the excess compound will precipitate out.

  • pH Effects: The pH of the final saline solution can influence the ionization state of this compound, which in turn affects its solubility.

  • Co-solvent Percentage: If you are using a co-solvent like DMSO for your stock solution, a high final percentage of the co-solvent in the saline can also lead to precipitation upon dilution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound hydrochloride is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO.

Troubleshooting Guide: Preventing this compound Precipitation in Saline

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in saline solutions.

Issue: Precipitate forms immediately upon dilution of DMSO stock in saline.
Potential Cause Troubleshooting Step Expected Outcome
Localized High Concentration 1. Vigorously vortex or stir the saline while adding the DMSO stock solution dropwise. 2. Prepare an intermediate dilution in a smaller volume of saline before adding to the final volume.Prevents the formation of localized areas of supersaturation, allowing for more uniform dissolution.
Temperature Shock 1. Ensure both the this compound DMSO stock and the saline are at room temperature before mixing. 2. Gently warm the final solution to 37°C to aid dissolution.Reduces the likelihood of precipitation caused by a sudden decrease in temperature upon mixing.
Final Concentration Exceeds Solubility 1. Reduce the final concentration of this compound in the saline. 2. Empirically determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.A clear, precipitate-free solution at a lower, yet experimentally relevant, concentration.
Issue: Solution is initially clear but precipitate forms over time.
Potential Cause Troubleshooting Step Expected Outcome
Metastable Supersaturated Solution 1. Prepare fresh dilutions of this compound in saline immediately before each experiment. 2. Consider adding a small amount of a stabilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the saline.Maintains the compound in solution for the duration of the experiment.
pH Shift 1. Measure the pH of your final solution. 2. Use a buffered saline (e.g., Phosphate Buffered Saline - PBS) to maintain a stable pH.A stable solution where the pH is controlled, preventing pH-dependent precipitation.
Adsorption to Container Walls 1. Use low-adhesion polypropylene (B1209903) tubes or glass vials. 2. Briefly sonicate the final solution to dislodge any adsorbed material.Minimizes loss of compound to container surfaces and reduces nucleation sites for precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride (MW: 384.94 g/mol )

    • Anhydrous DMSO

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound hydrochloride. For 1 ml of a 10 mM stock, weigh 3.85 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Diluted Working Solution of this compound in Saline

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile, low-adhesion polypropylene tubes

  • Procedure:

    • Bring the this compound DMSO stock solution and the saline to room temperature.

    • In a sterile tube, add the required volume of saline.

    • While vigorously vortexing the saline, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the desired final concentration. Note: It is recommended to keep the final DMSO concentration below 1% (v/v) to minimize potential off-target effects in biological assays.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, try the troubleshooting steps outlined above.

    • Use the freshly prepared working solution immediately for your experiment.

Quantitative Data Summary

Due to the limited availability of precise aqueous solubility data in the public domain, the following table provides the known solubility in DMSO and offers a starting point for empirical determination in saline.

Compound Solvent Solubility Molar Concentration
This compound HydrochlorideDMSO≥ 150 mg/mL≥ 389.67 mM
This compound Hydrochloride0.9% SalineNot precisely determinedEmpirically determine
This compound HydrochloridePBS (pH 7.4)Not precisely determinedEmpirically determine

Signaling Pathways and Experimental Workflows

This compound Signaling through the Delta-Opioid Receptor

This compound activates the delta-opioid receptor (δOR), which can signal through two main pathways: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.

ARM1000390_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling ARM This compound dOR δ-Opioid Receptor ARM->dOR Activation G_protein Gi/o Protein dOR->G_protein Coupling beta_arrestin β-Arrestin 2 dOR->beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma ERK ERK1/2 beta_arrestin->ERK Activation PI3K PI3K/AKT/mTOR beta_arrestin->PI3K Activation AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibition K_channel K⁺ Channel G_betagamma->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Gene_expression Gene Expression & Cellular Responses ERK->Gene_expression PI3K->Gene_expression

This compound signaling pathways.

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines the logical steps for preparing a working solution of this compound in saline while minimizing the risk of precipitation.

Experimental_Workflow start Start prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock warm_reagents Warm Stock and Saline to Room Temperature prepare_stock->warm_reagents dilute Dilute Stock in Saline (Vortexing) warm_reagents->dilute check_precipitation Visually Inspect for Precipitation dilute->check_precipitation use_solution Use Freshly Prepared Solution Immediately check_precipitation->use_solution Clear troubleshoot Troubleshoot (See Guide) check_precipitation->troubleshoot Precipitate troubleshoot->dilute

Workflow for this compound solution preparation.

AR-M 1000390 storage conditions to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AR-M 1000390, maintaining the purity and stability of this potent and selective δ-opioid receptor agonist is critical for reproducible and accurate experimental outcomes. This guide provides detailed storage conditions, troubleshooting advice for potential purity issues, and relevant technical information.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

To ensure the long-term stability and maintain the purity of solid this compound, it is recommended to store it at -20°C in a desiccated environment.[1] Under these conditions, the compound is stable for at least two years.[1]

How should I store solutions of this compound?

For prepared solutions of this compound, storage at -80°C is recommended for a shelf-life of up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is crucial to use tightly sealed containers to prevent solvent evaporation and protect from moisture. Many suppliers do not recommend long-term storage of solutions, advising to use them soon after preparation.

What solvents are suitable for dissolving this compound?

This compound hydrochloride is soluble in DMSO.[1]

What is the appearance of pure this compound?

Pure this compound hydrochloride is a white solid.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced compound efficacy or inconsistent results Degradation of the compound due to improper storage.Ensure the compound has been stored at the recommended temperature and protected from moisture. If degradation is suspected, it is advisable to use a fresh vial of the compound. For solutions, prepare fresh stock from solid material.
Inaccurate concentration of the prepared solution.Verify the calculations used for preparing the stock solution. Ensure the solid compound was fully dissolved. If possible, confirm the concentration using a suitable analytical method like UV spectroscopy, if a reference extinction coefficient is available.
Visible impurities or change in appearance Contamination or degradation.Do not use the compound if there are visible signs of contamination or changes in physical appearance. Discard the vial and obtain a fresh supply.
Precipitation of the compound from the solution.If the compound has precipitated out of solution, gently warm the vial and vortex to redissolve. Ensure the storage temperature is appropriate for the solvent used. Some compounds may require storage at room temperature or 4°C once in solution to prevent precipitation.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of impurities from synthesis or degradation.Review the certificate of analysis for any known impurities. If new peaks are observed, consider potential degradation pathways such as hydrolysis of the amide bond or oxidation of the piperidine (B6355638) ring. Compare the chromatogram with that of a freshly prepared sample from a new vial.
Contamination from solvent or labware.Run a blank injection of the solvent to rule out solvent-based contamination. Ensure all labware is thoroughly clean.

Data Presentation

Recommended Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid-20°C≥ 2 yearsStore in a desiccated environment.
Solution-80°CUp to 6 monthsUse tightly sealed containers; protect from moisture.
Solution-20°CUp to 1 monthUse tightly sealed containers; protect from moisture.

Purity Specifications from Representative Suppliers

Supplier Purity Specification Analytical Method
Tocris Bioscience≥97%HPLC
APExBIO98.00%Not specified
MOLNOVA>98%HPLC
BioCrickHigh PurityNMR, HPLC, MS

Experimental Protocols

General Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not publicly available in the search results, a general reverse-phase HPLC (RP-HPLC) method can be developed for purity assessment based on its chemical structure (a benzamide (B126) derivative).

Objective: To determine the purity of this compound and detect the presence of any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid or TFA in water.

    • Mobile Phase B: 0.1% Formic acid or TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or an optimal wavelength determined by UV scan)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (mobile phase) to identify any system peaks.

    • Inject the prepared this compound sample.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Note: This is a general method and may require optimization for column type, gradient profile, and mobile phase composition to achieve the best separation of this compound from any potential impurities.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Resolution Inconsistent Results Inconsistent Results Verify Storage Conditions Verify Storage Conditions Inconsistent Results->Verify Storage Conditions Check Solution Preparation Check Solution Preparation Inconsistent Results->Check Solution Preparation Visible Impurities Visible Impurities Visual Inspection Visual Inspection Visible Impurities->Visual Inspection Unexpected HPLC Peaks Unexpected HPLC Peaks Run HPLC on New Sample Run HPLC on New Sample Unexpected HPLC Peaks->Run HPLC on New Sample Analyze Solvent Blank Analyze Solvent Blank Unexpected HPLC Peaks->Analyze Solvent Blank Use Fresh Compound Use Fresh Compound Verify Storage Conditions->Use Fresh Compound If improper Prepare New Solution Prepare New Solution Check Solution Preparation->Prepare New Solution If inaccurate Visual Inspection->Use Fresh Compound If impurities present Optimize HPLC Method Optimize HPLC Method Run HPLC on New Sample->Optimize HPLC Method If peaks persist Analyze Solvent Blank->Optimize HPLC Method If blank is clean

Caption: Troubleshooting workflow for addressing purity issues with this compound.

Signaling Pathway of this compound at the δ-Opioid Receptor

G cluster_0 This compound Action cluster_1 Receptor Level cluster_2 Downstream Signaling cluster_3 Cellular Response ARM This compound DOR δ-Opioid Receptor (DOR) ARM->DOR Agonist Binding Gi Gi/o Protein DOR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation Ca_channel Ca2+ Channels Gi->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of this compound as a δ-opioid receptor agonist.

References

AR-M 1000390 freeze-thaw cycle stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and use of AR-M 1000390, with a specific focus on addressing concerns related to freeze-thaw cycle stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound should be stored at -20°C for long-term stability.[1] When stored properly at this temperature, the compound is expected to be stable for at least two years.[1]

Q2: Is there specific data on the freeze-thaw cycle stability of this compound?

Currently, there is no publicly available data specifically detailing the stability of this compound over multiple freeze-thaw cycles. To minimize potential degradation, it is strongly recommended to aliquot the stock solution upon initial preparation and avoid repeated freezing and thawing of the main stock.

Q3: What is the recommended solvent for dissolving this compound?

This compound hydrochloride is soluble in DMSO at a concentration of ≥ 150 mg/mL (389.67 mM).[1]

Q4: What is the purity of commercially available this compound?

The purity of this compound hydrochloride is typically greater than 98% as determined by HPLC.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or inconsistent compound activity in experiments. 1. Compound degradation due to multiple freeze-thaw cycles of the stock solution.2. Improper storage conditions (e.g., storage at room temperature or 4°C for extended periods).3. Inaccurate initial concentration of the stock solution.1. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.2. Ensure the compound is stored at -20°C immediately after use.3. Verify the accuracy of the balance used for weighing the compound and the volume of the solvent used for dissolution.
Precipitation observed in the stock solution after thawing. 1. The concentration of the stock solution may be too high for the solvent, especially at lower temperatures.2. The compound may not be fully dissolved initially.1. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.2. Ensure the compound is completely dissolved before the initial freezing.
Variability in experimental results between different aliquots. 1. Incomplete mixing of the stock solution before aliquoting.2. Degradation of some aliquots due to improper handling or storage.1. Ensure the stock solution is homogeneous by vortexing thoroughly before preparing aliquots.2. Store all aliquots at -20°C and protect them from light. Use a fresh aliquot for each experiment.

Experimental Protocols

Protocol for Preparing and Storing this compound Stock Solutions

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquoting: To avoid multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for a single experiment.

  • Storage: Store the aliquots at -20°C. For long-term storage, a desiccator can be used to minimize moisture exposure.

Protocol for a General Freeze-Thaw Stability Assessment

This protocol provides a framework for users to assess the stability of this compound under their specific experimental conditions.

  • Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO as described above.

  • Initial Analysis (Cycle 0): Immediately after preparation, take an aliquot of the stock solution and analyze its purity and concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). This will serve as the baseline.

  • Freeze-Thaw Cycles: Subject the remaining stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C for at least 24 hours, followed by thawing at room temperature.

  • Analysis at Intervals: After a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles), take an aliquot and analyze it using the same analytical method as in step 2.

  • Data Analysis: Compare the purity and concentration of the compound at each interval to the baseline data. A significant decrease in purity or concentration would indicate instability under these conditions.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C23H29ClN2O[1]
Formula Weight 384.94[1]
Purity >98% (HPLC)[1]
Solubility in DMSO ≥ 150 mg/mL (389.67 mM)[1]
Storage Temperature -20°C[1]
Long-Term Stability ≥ 2 years (at -20°C)[1]

Visualizations

AR_M1000390_Workflow Recommended Workflow for Handling this compound cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot Avoids freeze-thaw cycles store Store at -20°C aliquot->store use Use one aliquot per experiment store->use

Caption: Recommended workflow for preparing and storing this compound to maintain stability.

GPCR_Signaling_Pathway General GPCR Signaling Pathway for δ-Opioid Receptor cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ARM This compound (Agonist) DOR δ-Opioid Receptor (GPCR) ARM->DOR Binds to G_protein G Protein Activation (Gi/o) DOR->G_protein AC Adenylate Cyclase Inhibition G_protein->AC Ca_channel Ca2+ Channel Modulation G_protein->Ca_channel K_channel K+ Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response

Caption: Simplified signaling pathway initiated by this compound binding to the δ-opioid receptor.

References

AR-M 1000390 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AR-M1000390, a selective δ-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is AR-M1000390 and what is its primary mechanism of action?

AR-M1000390 is a non-peptidic, selective agonist for the δ-opioid receptor (DOR), which is a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to bind to and activate the δ-opioid receptor, which is typically coupled to inhibitory G proteins (Gαi/o). This activation leads to downstream signaling cascades, most notably the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[2] A key characteristic of AR-M1000390 is its low propensity to cause receptor internalization, which distinguishes it from many other δ-opioid receptor agonists.[1][3][4]

Q2: I am observing lower than expected potency (higher EC50) in my cAMP assay. What are the potential causes and solutions?

Several factors can contribute to a rightward shift in the dose-response curve for AR-M1000390 in a cAMP assay:

  • Cell Health and Passage Number: Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. Older cells or those in poor health may exhibit altered receptor expression or signaling efficiency.

  • Assay Conditions:

    • Stimulation Time: While AR-M1000390 is a low-internalizing agonist, prolonged incubation times can still lead to receptor desensitization. Optimize the stimulation time to capture the peak response without inducing significant desensitization.

    • Forskolin (B1673556) Concentration: The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production is critical. A suboptimal concentration can affect the dynamic range of the assay. Titrate forskolin to determine the optimal concentration for your cell system.

  • Reagent Quality: Verify the integrity and concentration of your AR-M1000390 stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

Q3: My results with AR-M1000390 are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results often stem from subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Protocols: Maintain strict consistency in all experimental parameters, including cell density, incubation times, reagent concentrations, and washing steps.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for AR-M1000390 dilutions. This accounts for any effects of the solvent on the cells.

  • Positive and Negative Controls: Consistently use a known δ-opioid receptor agonist as a positive control and an antagonist (e.g., naltrindole) as a negative control to ensure the assay is performing as expected.

  • Instrument Calibration: Regularly calibrate all equipment, such as pipettes and plate readers, to ensure accuracy.

Q4: I am concerned about potential off-target effects of AR-M1000390. What controls can I use to assess specificity?

To confirm that the observed effects are mediated by the δ-opioid receptor, consider the following controls:

  • Antagonist Co-treatment: Pre-incubate your cells with a selective δ-opioid receptor antagonist, such as naltrindole, before adding AR-M1000390. A reversal of the AR-M1000390-induced effect by the antagonist strongly suggests a δ-opioid receptor-mediated mechanism.

  • Use of a Null Cell Line: If available, use a cell line that does not express the δ-opioid receptor as a negative control. AR-M1000390 should not elicit a response in these cells.

  • Counter-screening: Test AR-M1000390 in assays for other related receptors, such as the µ- and κ-opioid receptors, to confirm its selectivity.

Troubleshooting Guides

Problem: High background signal in a receptor binding assay.
  • Possible Cause: Inadequate washing to remove unbound radioligand.

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of the bound ligand.

  • Possible Cause: Non-specific binding of the radioligand to filters or other surfaces.

    • Solution: Pre-soak the filters in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Possible Cause: High concentration of radioligand.

    • Solution: Optimize the concentration of the radioligand. Use a concentration that is at or below the Kd for the receptor to minimize non-specific binding while still providing an adequate signal.

Problem: No response or a very weak response in a functional assay (e.g., cAMP assay).
  • Possible Cause: Low or absent δ-opioid receptor expression in the cell line.

    • Solution: Confirm receptor expression using a validated method such as radioligand binding, Western blot, or qPCR.

  • Possible Cause: Degraded AR-M1000390.

    • Solution: Prepare a fresh stock solution of AR-M1000390. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect assay setup.

    • Solution: Review the assay protocol carefully. Ensure that all reagents were added in the correct order and at the correct concentrations.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
IC50 0.87 ± 0.23 nMδ-opioid receptor[2][5]
IC50 3800 ± 172 nMµ-opioid receptor[5]
IC50 7470 ± 606 nMκ-opioid receptor[5]
Ki 106 ± 34 nMhuman δ-opioid receptor (SK-N-BE cells)[4][6]
EC50 111 ± 31 nMInhibition of forskolin-stimulated cAMP accumulation (SK-N-BE cells)[4][6]

Experimental Protocols

δ-Opioid Receptor Binding Assay

This protocol is a representative example for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the δ-opioid receptor.

  • Radioligand: [³H]-Naltrindole (a δ-opioid receptor antagonist).

  • Unlabeled Ligand: AR-M1000390.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of unlabeled AR-M1000390.

  • For total binding, add binding buffer instead of unlabeled ligand.

  • For non-specific binding, add a high concentration of unlabeled naloxone (B1662785) (e.g., 10 µM).

  • Add a fixed concentration of [³H]-Naltrindole to all wells.

  • Add the cell membrane preparation (typically 20-50 µg of protein per well) to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the Ki of AR-M1000390.

cAMP Functional Assay

This protocol describes a typical adenylyl cyclase inhibition assay.

Materials:

  • Cells expressing the δ-opioid receptor.

  • AR-M1000390.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

Procedure:

  • Plate cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Remove the culture medium and replace it with stimulation buffer.

  • Add increasing concentrations of AR-M1000390 to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of AR-M1000390 to determine the EC50.

Visualizations

AR_M1000390_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AR-M1000390 AR-M1000390 DOR δ-Opioid Receptor (GPCR) AR-M1000390->DOR Binds and Activates G_protein Gαi/o DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates

Caption: AR-M1000390 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Check_Protocols Standardize Protocols? (Cell density, incubation times, etc.) Start->Check_Protocols Check_Controls Proper Controls Used? (Vehicle, Positive, Negative) Check_Protocols->Check_Controls Check_Reagents Reagent Integrity? (Fresh stock, proper storage) Check_Controls->Check_Reagents Check_Equipment Equipment Calibrated? (Pipettes, plate reader) Check_Reagents->Check_Equipment Improved Results Improved Check_Equipment->Improved Yes Not_Improved Still Inconsistent Check_Equipment->Not_Improved No Further_Investigation Further Investigation Needed (e.g., cell line integrity, off-target effects) Not_Improved->Further_Investigation

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Understanding AR-M 1000390 and Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting experimental results for the δ-opioid receptor agonist, AR-M 1000390, particularly in the context of tolerance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other δ-opioid agonists like SNC80?

A1: this compound is a non-peptidic, selective δ-opioid receptor agonist. A key characteristic that distinguishes it from agonists like SNC80 is its classification as a "low-internalizing" agonist. This means that upon binding to the δ-opioid receptor, it does not significantly promote the internalization (or sequestration) of the receptor from the cell surface into the cell's interior. In contrast, SNC80 is a "high-internalizing" agonist that robustly induces receptor internalization. This difference in receptor trafficking has significant implications for the development of tolerance.

Q2: Does this compound induce tolerance? There seem to be conflicting reports.

A2: Yes, this compound can induce tolerance, but the mechanism is distinct from that of high-internalizing agonists. While some initial reports suggested it does not trigger acute desensitization of the analgesic response, further studies have shown that sustained activation with this compound leads to a rapid and strong desensitization.[1] This apparent contradiction is resolved by understanding that this compound-induced tolerance is not primarily mediated by receptor internalization. Instead, it is thought to occur through receptor "uncoupling" from its intracellular signaling partners (G-proteins).[1]

Q3: What is the mechanism of this compound-induced tolerance?

A3: The tolerance to this compound is believed to be primarily due to a functional desensitization of the δ-opioid receptor at the cell surface. This involves the uncoupling of the receptor from its G-protein signaling cascade, rendering it less responsive to agonist stimulation, even though the receptor remains on the cell surface. This process is largely independent of β-arrestin 2, a key protein involved in the internalization of many G-protein coupled receptors.

Q4: How does the mechanism of tolerance to this compound differ from that of SNC80?

A4: The mechanisms are quite different. Tolerance to the high-internalizing agonist SNC80 is critically dependent on β-arrestin 2 and subsequent receptor internalization. In this case, the removal of receptors from the cell surface is a major contributor to the reduced cellular response. For this compound, tolerance develops even in the absence of significant internalization and is independent of β-arrestin 2. This highlights a ligand-specific nature of δ-opioid receptor regulation.

Troubleshooting Guides

Issue: Unexpectedly rapid development of tolerance to this compound in our in vitro assay.

  • Possible Cause 1: High agonist concentration.

    • Troubleshooting Step: Sustained exposure to maximal or near-maximal concentrations of this compound can lead to rapid receptor desensitization through uncoupling.[1] Try performing a dose-response and time-course experiment to determine the optimal concentration and duration of exposure that elicits a stable response without inducing rapid desensitization.

  • Possible Cause 2: Assay endpoint is sensitive to receptor uncoupling.

    • Troubleshooting Step: Assays that measure proximal signaling events, such as GTPγS binding, are very sensitive to receptor-G protein uncoupling. Consider using a downstream functional assay (e.g., a specific cellular response) to see if the observed tolerance translates to a loss of physiological function.

Issue: We don't observe receptor internalization with this compound in our confocal microscopy experiments.

  • This is an expected result. this compound is a low-internalizing agonist. The lack of significant receptor internalization is consistent with its known pharmacological profile.[1] You can use a high-internalizing agonist like SNC80 as a positive control in your experiment to ensure your assay is capable of detecting receptor internalization.

Issue: Our in vivo analgesic studies with this compound show diminishing effects over time, but we don't see changes in total receptor expression in brain tissue.

  • This is consistent with an internalization-independent mechanism of tolerance. The development of behavioral tolerance to this compound is not associated with a significant down-regulation (a decrease in the total number) of δ-opioid receptors. The tolerance is more likely due to functional desensitization (uncoupling) of the existing receptors at the cell surface. Consider performing ex vivo GTPγS binding assays on brain membranes from treated and control animals to assess the functional coupling of the receptors.

Data Presentation

Table 1: Comparative Pharmacological Data for δ-Opioid Receptor Agonists

ParameterThis compoundSNC80Cell System/ModelReference
Binding Affinity (Ki) 106 ± 34 nMNot ReportedSK-N-BE cells[1]
Functional Potency (EC50) 111 ± 31 nM (cAMP inhibition)Not ReportedSK-N-BE cells[1]
Receptor Internalization Low / NegligibleHighSK-N-BE cells, in vivo models[1]
Tolerance Mechanism Receptor UncouplingReceptor InternalizationMultiple studies[1]
β-arrestin 2 Dependence IndependentDependentIn vivo models

Disclaimer: The provided values are based on published data and may vary depending on the specific experimental conditions, cell line, and assay used.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay for δ-Opioid Receptor Activation

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the δ-opioid receptor (a Gi-coupled receptor).

Materials:

  • Cells stably expressing the human δ-opioid receptor (e.g., CHO-DOR or SK-N-BE cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-DOR cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

    • Seed the cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells once with warm PBS.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX in serum-free media for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at 37°C.

    • Stimulate the cells with a pre-determined concentration of forskolin (e.g., 5-10 µM, a concentration that gives a submaximal stimulation of adenylyl cyclase) and incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using a suitable cAMP detection kit. Follow the manufacturer's protocol for the addition of reagents and measurement of the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualization

G cluster_0 High-Internalizing Agonist (e.g., SNC80) cluster_1 Low-Internalizing Agonist (e.g., this compound) SNC80 SNC80 DOR_SNC δ-Opioid Receptor SNC80->DOR_SNC G_Protein_SNC G-Protein Activation DOR_SNC->G_Protein_SNC Arrestin2 β-arrestin 2 Recruitment DOR_SNC->Arrestin2 AC_Inhibition_SNC Adenylyl Cyclase Inhibition G_Protein_SNC->AC_Inhibition_SNC Internalization Receptor Internalization Arrestin2->Internalization Tolerance_SNC Tolerance Internalization->Tolerance_SNC ARM This compound DOR_ARM δ-Opioid Receptor (on surface) ARM->DOR_ARM G_Protein_ARM G-Protein Activation DOR_ARM->G_Protein_ARM Uncoupling Receptor-G Protein Uncoupling DOR_ARM->Uncoupling AC_Inhibition_ARM Adenylyl Cyclase Inhibition G_Protein_ARM->AC_Inhibition_ARM Tolerance_ARM Tolerance Uncoupling->Tolerance_ARM G start Start culture Culture DOR-expressing cells start->culture plate Plate cells in 96-well plate culture->plate preincubate Pre-incubate with PDE inhibitor (IBMX) plate->preincubate add_agonist Add this compound (dose-response) preincubate->add_agonist stimulate Stimulate with Forskolin add_agonist->stimulate lyse Lyse cells stimulate->lyse detect Detect cAMP levels lyse->detect analyze Analyze data (EC50 calculation) detect->analyze end End analyze->end

References

Technical Support Center: AR-M 1000390 and Insulin Levels In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "AR-M 1000390" and its specific impact on in vivo insulin (B600854) levels is not available in the public domain based on current search results. The following content is a generalized framework for a technical support center, developed using established principles of insulin signaling and glucose metabolism. This information should be adapted and verified with specific experimental data for this compound as it becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for compounds that modulate insulin levels?

A1: Compounds that influence insulin levels in vivo typically act through one or more of the following mechanisms:

  • Stimulation of Insulin Secretion: Acting directly on pancreatic β-cells to promote insulin release. This is often mediated by modulating ion channel activity (e.g., ATP-sensitive potassium channels) or through G-protein coupled receptors.

  • Enhancement of Insulin Sensitivity: Increasing the responsiveness of peripheral tissues (skeletal muscle, adipose tissue, liver) to insulin. This can involve upregulation of insulin receptor expression or downstream signaling components.[1][2][3][4]

  • Inhibition of Glucagon (B607659) Secretion: Suppressing the release of glucagon from pancreatic α-cells, which in turn lowers hepatic glucose production.

  • Modulation of Incretin Hormones: Affecting the levels or activity of incretins like GLP-1 and GIP, which enhance glucose-dependent insulin secretion.

Q2: I am not observing the expected change in blood glucose after administering my compound. What are the potential reasons?

A2: Several factors could contribute to a lack of efficacy in vivo:

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching therapeutic concentrations at the target tissue.

  • Bioavailability: The formulation or route of administration may not be optimal for achieving sufficient bioavailability.

  • Target Engagement: The compound may not be effectively binding to its intended molecular target in the in vivo environment.

  • Animal Model: The chosen animal model may not be representative of the human condition or may have metabolic differences that affect the compound's action.

  • Experimental Conditions: Factors such as the fasting state of the animal, time of day, and stress levels can influence blood glucose and insulin levels.

Q3: My in vitro results showing enhanced insulin signaling do not translate to my in vivo experiments. Why might this be?

A3: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:

  • Metabolic Transformation: The compound may be metabolized in vivo into inactive or even antagonistic forms.

  • Off-Target Effects: In a complex biological system, the compound may have unforeseen off-target effects that counteract its intended action on insulin signaling.

  • Homeostatic Compensation: The body has robust homeostatic mechanisms. An initial effect of the compound might be counteracted by physiological feedback loops that are not present in a simplified in vitro system.

  • Tissue-Specific Effects: The compound might have different effects in different tissues (e.g., liver vs. muscle) that collectively result in a different net effect on systemic glucose homeostasis.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Hypoglycemia Observed

  • Problem: Administration of the compound leads to a severe and unexpected drop in blood glucose levels.

  • Possible Causes & Troubleshooting Steps:

    • Dose-Response: The administered dose may be too high. Perform a dose-response study to identify a more appropriate therapeutic window.

    • Interaction with Insulin Secretagogues: The compound may be potentiating the effect of endogenous insulin secretagogues. Measure insulin levels concurrently with glucose to assess if the hypoglycemia is insulin-mediated.

    • Off-Target Effects on Pancreatic β-cells: The compound may have a direct, potent stimulatory effect on insulin secretion that was not anticipated. Test the compound's effect on isolated pancreatic islets.

    • Impaired Counter-Regulatory Response: The compound might be inhibiting the normal counter-regulatory hormonal responses to hypoglycemia (e.g., glucagon, epinephrine).

Issue 2: Inconsistent Results Between Experimental Cohorts

  • Problem: Significant variability in the effect on insulin and glucose levels is observed between different groups of animals.

  • Possible Causes & Troubleshooting Steps:

    • Animal Health and Stress: Ensure all animals are healthy and properly acclimated to the experimental conditions to minimize stress-induced variations in glucose metabolism.

    • Diet and Fasting: Standardize the diet and the duration of fasting before the experiment. Even small variations can impact baseline glucose and insulin levels.

    • Compound Formulation and Administration: Verify the stability and homogeneity of the compound formulation. Ensure consistent and accurate administration to all animals.

    • Genetic Variability: If using outbred animal stocks, consider that genetic differences may contribute to varied responses. Using inbred strains can reduce this variability.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Preparation: Fast male C57BL/6J mice for 6 hours (e.g., from 8:00 AM to 2:00 PM) with free access to water.

  • Baseline Blood Collection: Collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose and plasma insulin.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Serial Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose concentrations at each time point. Analyze plasma insulin levels from selected time points (e.g., 0, 15, and 30 minutes) using an ELISA kit.

Insulin Tolerance Test (ITT) in Mice

  • Animal Preparation: Fast male C57BL/6J mice for 4-6 hours.

  • Compound Administration: Administer this compound or vehicle control at a predetermined time before the insulin challenge.

  • Baseline Blood Collection: Collect a baseline blood sample (t=0 min) from the tail vein for glucose measurement.

  • Insulin Challenge: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Serial Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Analysis: Measure blood glucose concentrations at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

Data Presentation

Table 1: Effect of this compound on Plasma Insulin and Glucose during an OGTT

Treatment GroupTime (min)Plasma Insulin (ng/mL)Blood Glucose (mg/dL)
Vehicle Control0DataData
15DataData
30DataData
60DataData
90DataData
120DataData
This compound (Dose 1)0DataData
15DataData
30DataData
60DataData
90DataData
120DataData
This compound (Dose 2)0DataData
15DataData
30DataData
60DataData
90DataData
120DataData

Signaling Pathways and Workflows

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P AS160 AS160 Akt->AS160 P (inhibits) GSK3 GSK3 Akt->GSK3 P (inhibits) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle inhibits GLUT4_translocation GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_translocation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits Glycogen_synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_synthesis OGTT_Workflow start Start fast Fast Animals (6 hours) start->fast baseline Baseline Sample (t=0 min) fast->baseline administer Administer Vehicle or this compound baseline->administer glucose Oral Glucose (2 g/kg) administer->glucose sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) glucose->sampling analysis Measure Glucose & Insulin sampling->analysis end End analysis->end

References

Technical Support Center: Mitigating AR-M 1000390-Induced Hyperglycemia in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for hyperglycemia induced by AR-M 1000390 in experimental settings. Our aim is to equip researchers with the knowledge to anticipate, manage, and mitigate this on-target side effect, ensuring the integrity and success of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced hyperglycemia?

A1: this compound is a potent and selective delta-opioid receptor (DOR) agonist. Recent studies have demonstrated that DORs are expressed on human pancreatic beta-cells. The primary mechanism of this compound-induced hyperglycemia is the activation of these pancreatic DORs, which leads to the inhibition of glucose-stimulated insulin (B600854) secretion.[1] This reduction in insulin release results in elevated blood glucose levels.

Q2: Is the observed pancreatic beta-cell vacuolation a sign of direct toxicity?

A2: The vacuolation of pancreatic beta-cells observed in some preclinical studies with high doses of this compound is likely a secondary effect resulting from chronic inhibition of insulin secretion and the subsequent cellular stress. It is not necessarily indicative of direct cytotoxic action but rather a consequence of the pharmacological modulation of the beta-cell function. Drug-induced cytoplasmic vacuolation in pancreatic beta-cells has been observed with other compounds and is often linked to disruptions in cellular homeostasis.[2]

Q3: Does this compound have off-target effects on muscarinic receptors that contribute to hyperglycemia?

A3: Currently, there is no direct evidence to suggest that this compound has a significant affinity for muscarinic receptors. The hyperglycemic effect is considered an on-target effect mediated through the delta-opioid receptor.

Q4: What are the potential long-term consequences of unmanaged this compound-induced hyperglycemia in animal studies?

A4: Chronic, unmanaged hyperglycemia in animal models can lead to a range of complications that may confound study results. These can include altered metabolic profiles, increased oxidative stress, and inflammatory responses.[3] In the context of studies investigating the therapeutic effects of this compound, these hyperglycemic-related sequelae could interfere with the interpretation of the primary endpoints.

Q5: Are there any known countermeasures to prevent or treat this compound-induced hyperglycemia?

A5: Yes, several strategies can be employed to counteract the hyperglycemic effects of this compound. These approaches primarily focus on enhancing insulin secretion through alternative pathways or improving insulin sensitivity. Potential countermeasures include the co-administration of a muscarinic agonist or a GLP-1 receptor agonist.

Troubleshooting Guide

Issue: Elevated blood glucose levels observed following this compound administration.

Potential Cause: On-target activation of delta-opioid receptors on pancreatic beta-cells, leading to inhibition of insulin secretion.

Troubleshooting Steps & Experimental Protocols:

  • Confirm Hyperglycemia and Assess Insulin Levels:

    • Protocol: Conduct a glucose tolerance test (GTT) and measure plasma insulin levels in response to a glucose challenge in animals treated with this compound and a vehicle control group.

    • Expected Outcome: Animals treated with this compound will exhibit impaired glucose tolerance and reduced insulin secretion compared to controls.

  • Investigate Co-administration with a Muscarinic Agonist:

    • Rationale: Muscarinic M3 receptors on pancreatic beta-cells are known to stimulate insulin secretion. Co-administration of a muscarinic agonist may counteract the inhibitory effect of this compound.

    • Experimental Protocol: Co-administration of this compound and Bethanechol (Muscarinic Agonist)

      • Objective: To determine if a muscarinic agonist can rescue the impaired glucose tolerance induced by this compound.

      • Materials:

        • This compound

        • Bethanechol chloride

        • Vehicle (e.g., saline)

        • Glucose solution for GTT

        • Blood glucose monitoring system

        • Insulin ELISA kit

      • Procedure:

        • Acclimatize animals and fast overnight.

        • Divide animals into four groups: (1) Vehicle, (2) this compound, (3) Bethanechol, (4) this compound + Bethanechol.

        • Administer the respective compounds via the appropriate route (e.g., intraperitoneal injection).

        • After a specified pre-treatment time, perform a glucose tolerance test by administering an intraperitoneal glucose bolus.

        • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

        • Collect blood samples at baseline and a time point of expected peak insulin response (e.g., 15 minutes) for insulin measurement.

      • Data Analysis: Compare the area under the curve (AUC) for glucose and insulin levels between the different treatment groups.

  • Explore Co-administration with a GLP-1 Receptor Agonist:

    • Rationale: Glucagon-like peptide-1 (GLP-1) receptor agonists enhance glucose-dependent insulin secretion.[4] This provides an alternative pathway to stimulate insulin release that is independent of the delta-opioid receptor pathway.

    • Experimental Protocol: Co-administration of this compound and Liraglutide (GLP-1 Receptor Agonist)

      • Objective: To assess the efficacy of a GLP-1 receptor agonist in mitigating this compound-induced hyperglycemia.

      • Materials:

        • This compound

        • Liraglutide

        • Vehicle

        • Glucose solution for GTT

        • Blood glucose monitoring system

        • Insulin ELISA kit

      • Procedure:

        • Follow a similar experimental design as the muscarinic agonist co-administration study, with treatment groups for Vehicle, this compound, Liraglutide, and this compound + Liraglutide.

        • Administer compounds and perform a GTT with blood glucose and insulin measurements.

      • Data Analysis: Analyze and compare glucose and insulin AUCs across the treatment groups.

Data Presentation

Table 1: Expected Outcomes of Troubleshooting Experiments

Treatment Group Blood Glucose Levels (AUC) Plasma Insulin Levels (AUC) Interpretation
Vehicle Control NormalNormalBaseline response.
This compound Significantly IncreasedSignificantly DecreasedConfirms hyperglycemic effect via insulin suppression.
This compound + Bethanechol Partially or Fully NormalizedPartially or Fully RestoredIndicates muscarinic agonism can counteract the effect.
This compound + Liraglutide Partially or Fully NormalizedPartially or Fully RestoredSuggests GLP-1 pathway activation is an effective countermeasure.

Visualizations

AR_M_1000390_Hyperglycemia_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell ARM1000390 This compound DOR Delta-Opioid Receptor (DOR) ARM1000390->DOR activates InsulinSecretion Insulin Secretion DOR->InsulinSecretion inhibits Hyperglycemia Hyperglycemia InsulinSecretion->Hyperglycemia leads to

Caption: Mechanism of this compound-induced hyperglycemia.

Troubleshooting_Workflow Start Start: Elevated Blood Glucose with this compound Confirm Confirm Hyperglycemia & Measure Insulin Start->Confirm CoAdmin Co-administer Countermeasure Confirm->CoAdmin Muscarinic Muscarinic Agonist (e.g., Bethanechol) CoAdmin->Muscarinic GLP1 GLP-1 Receptor Agonist (e.g., Liraglutide) CoAdmin->GLP1 Assess Assess Glucose Tolerance & Insulin Secretion Muscarinic->Assess GLP1->Assess End End: Hyperglycemia Mitigated Assess->End

Caption: Experimental workflow for troubleshooting hyperglycemia.

Countermeasure_Pathways cluster_pancreatic_beta_cell Pancreatic Beta-Cell ARM1000390 This compound DOR DOR ARM1000390->DOR activates InsulinSecretion Insulin Secretion DOR->InsulinSecretion inhibits MuscarinicAgonist Muscarinic Agonist M3R M3R MuscarinicAgonist->M3R activates M3R->InsulinSecretion stimulates GLP1Agonist GLP-1 Agonist GLP1R GLP-1R GLP1Agonist->GLP1R activates GLP1R->InsulinSecretion stimulates

References

Validation & Comparative

Tale of Two Agonists: A Comparative In Vivo Efficacy Guide to AR-M1000390 and SNC80

Author: BenchChem Technical Support Team. Date: December 2025

For the research scientist and drug development professional, this guide provides a comprehensive comparison of the in vivo efficacy of two selective delta-opioid receptor (DOR) agonists, AR-M1000390 and SNC80. The following sections detail their performance in preclinical models, outline the experimental methodologies employed, and illustrate the key mechanistic differences that underpin their distinct in vivo profiles.

This guide synthesizes experimental data to offer a clear, objective comparison, highlighting the crucial role of receptor trafficking in determining the sustained analgesic effects of these compounds. While both agonists demonstrate initial efficacy in pain models, their divergent effects on receptor internalization lead to significant differences in the development of acute tolerance.

Quantitative Data Summary

The in vivo analgesic effects of AR-M1000390 and SNC80 have been evaluated in rodent models of inflammatory pain. The data presented below is derived from studies utilizing the Complete Freund's Adjuvant (CFA) model, a common method for inducing persistent inflammatory pain.

ParameterAR-M1000390SNC80Animal ModelPain ModelSource
Initial Analgesic Efficacy Effective in reducing inflammatory painEffective in reducing inflammatory painDOR-eGFP knock-in miceComplete Freund's Adjuvant (CFA)-induced inflammatory pain[1][2][3]
Analgesic Efficacy upon Second Dose (4h later) Analgesic response retainedNo analgesic response (behavioral desensitization)DOR-eGFP knock-in miceCFA-induced inflammatory pain[1][2][3]
Receptor Internalization Low to no internalization observedHigh degree of receptor internalizationDOR-eGFP knock-in miceIn vivo imaging post-agonist administration[1][2][3]
Receptor-G Protein Coupling Receptor remains G protein-coupled on the cell surfaceReceptor uncouples from G protein following internalizationEx vivo analysis from DOR-eGFP knock-in miceCo-immunoprecipitation assays[1][2]
Receptor Phosphorylation Does not produce significant DOR-eGFP phosphorylationInduces DOR-eGFP phosphorylationIn vivo analysis in DOR-eGFP knock-in miceWestern blot analysis[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of AR-M1000390 and SNC80.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is utilized to assess the anti-allodynic and anti-hyperalgesic properties of the compounds.

  • Subjects: Adult male and female DOR-eGFP knock-in mice are used to allow for the visualization of delta-opioid receptor trafficking in vivo.

  • Induction of Inflammation: A solution of Complete Freund's Adjuvant is injected into the plantar surface of the hind paw or the tail of the mice. This induces a localized and persistent inflammatory response, characterized by hypersensitivity to mechanical and thermal stimuli.

  • Drug Administration:

    • SNC80 is administered via subcutaneous (s.c.) injection.

    • AR-M1000390 is administered orally (p.o.) by gavage, as it can be an irritant when injected intraperitoneally.[3][4]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the inflamed paw.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the inflamed paw, and the latency to paw withdrawal is recorded.

  • Experimental Timeline: Baseline behavioral measurements are taken before CFA injection. Post-CFA, behavioral testing is conducted to confirm the development of hypersensitivity. Agonists are then administered, and behavioral assessments are repeated at various time points to determine the analgesic effect. For desensitization studies, a second dose of the agonist is administered several hours after the first, followed by further behavioral testing.

In Vivo Receptor Trafficking Analysis

This protocol is used to visualize the internalization of delta-opioid receptors in response to agonist administration.

  • Subjects: DOR-eGFP knock-in mice are essential for this experiment.

  • Agonist Administration: Mice are treated with either AR-M1000390 or SNC80 at doses determined to be equipotent in behavioral assays.

  • Tissue Preparation: At various time points post-injection, mice are euthanized, and nervous system tissues (e.g., brain, spinal cord, dorsal root ganglia) are collected.

  • Confocal Microscopy: Tissue sections are prepared and imaged using a confocal microscope to visualize the subcellular localization of the DOR-eGFP. The degree of receptor internalization is quantified by measuring the fluorescence intensity at the cell surface versus intracellular compartments.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway differentiating the in vivo effects of AR-M1000390 and SNC80.

experimental_workflow cluster_induction Inflammatory Pain Induction cluster_behavior Behavioral Assessment cluster_treatment Agonist Administration CFA_injection CFA Injection (Paw or Tail) Post_CFA Post-CFA Testing (Confirm Hypersensitivity) CFA_injection->Post_CFA Baseline Baseline Testing (Mechanical & Thermal) Baseline->CFA_injection Agonist1 First Dose (AR-M1000390 or SNC80) Post_CFA->Agonist1 Post_Agonist1 Post-First Dose Testing Agonist2 Second Dose (4h later) Post_Agonist1->Agonist2 Post_Agonist2 Post-Second Dose Testing Agonist1->Post_Agonist1 Agonist2->Post_Agonist2 signaling_pathway cluster_agonists Delta-Opioid Agonists cluster_receptor Delta-Opioid Receptor (DOR) cluster_signaling Downstream Signaling & Outcome cluster_trafficking Receptor Trafficking ARM AR-M1000390 DOR DOR ARM->DOR G_protein G-protein Activation ARM->G_protein sustained activation SNC SNC80 SNC->DOR Phosphorylation Phosphorylation SNC->Phosphorylation induces DOR->G_protein Analgesia Analgesia G_protein->Analgesia Internalization Internalization Phosphorylation->Internalization Internalization->G_protein uncoupling Desensitization Desensitization Internalization->Desensitization

References

A Comparative Guide to AR-M1000390 and Other Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the delta-opioid receptor agonist AR-M1000390 with other notable delta-opioid agonists, including SNC-80, BW373U86, and TAN-670. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Introduction to Delta-Opioid Agonists

Delta-opioid receptors (DORs) are a class of G protein-coupled receptors (GPCRs) that are primarily activated by the endogenous enkephalins.[1][2] Activation of DORs is associated with a range of physiological effects, including analgesia, anxiolysis, and antidepressant-like effects, with a potentially lower risk of the adverse effects commonly associated with mu-opioid receptor agonists, such as respiratory depression and dependence.[3][4] This has made DORs an attractive target for the development of novel therapeutics.

AR-M1000390 is a non-peptidic, selective delta-opioid receptor agonist derived from SNC-80.[5][6][7][8] It is characterized as a "low-internalizing" agonist, which may contribute to a different profile of receptor desensitization and tolerance development compared to other agonists.[4][5][7][8]

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki or IC50) and functional potencies (EC50) of AR-M1000390 and other selected delta-opioid agonists. These values are indicative of the compounds' affinity for the receptor and their ability to elicit a functional response, respectively. It is important to note that experimental values can vary between studies due to different assay conditions, cell types, and radioligands used.

CompoundReceptor Binding Affinity (Ki or IC50, nM)Functional Potency (EC50, nM)Selectivity over μ-opioid receptorSelectivity over κ-opioid receptorReference(s)
AR-M1000390 106 ± 34 (Ki)111 ± 31 (cAMP inhibition)HighHigh[9]
0.87 ± 0.23 (IC50)7.2 ± 0.9~4368-fold~8586-fold[6][7][10][11]
SNC-80 9.4 (Ki)N/A~2000-foldN/A[12]
BW373U86 1.8 ± 0.4 (Ki)0.2 ± 0.06 (mouse vas deferens)~8.3-fold~18.9-fold[11]
TAN-670 0.647 (Ki)1.72 (cAMP inhibition)>1000-foldN/A[13]

N/A: Data not available from the cited sources.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

Delta-opioid receptors are coupled to inhibitory G proteins (Gi/o).[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

DOR_Signaling_Pathway Agonist Delta-Opioid Agonist (e.g., AR-M1000390) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a receptor.[9][15][16] A radiolabeled ligand with known affinity for the delta-opioid receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (e.g., AR-M1000390). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated.

Radioligand_Binding_Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubate with Radiolabeled Ligand and Test Compound (Varying Conc.) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki / IC50) D->E

Caption: Workflow for a Radioligand Binding Assay.
Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation.[17][18][19] In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used. Agonist binding to the delta-opioid receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of G protein activation and is a measure of the agonist's efficacy.

GTP_gamma_S_Workflow A Prepare Cell Membranes with DOR and Gi/o B Incubate with [35S]GTPγS and Test Agonist (Varying Conc.) A->B C Separate Bound from Free [35S]GTPγS (Filtration) B->C D Quantify Bound [35S]GTPγS (Scintillation Counting) C->D E Data Analysis (Calculate EC50 / Emax) D->E

Caption: Workflow for a GTPγS Binding Assay.
Experimental Workflow: cAMP Accumulation Assay

This assay directly measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[14][20][21][22][23] Cells expressing the delta-opioid receptor are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. Then, the cells are treated with the test agonist, and the reduction in cAMP is quantified, typically using a competitive immunoassay format.

cAMP_Assay_Workflow A Culture Cells Expressing DOR B Stimulate with Forskolin (to increase basal cAMP) A->B C Add Test Agonist (Varying Concentrations) B->C D Lyse Cells and Measure Intracellular cAMP Levels C->D E Data Analysis (Calculate EC50 for cAMP inhibition) D->E

Caption: Workflow for a cAMP Accumulation Assay.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol
  • Receptor Source: Membranes prepared from cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).[9]

  • Radioligand: A selective delta-opioid receptor antagonist or agonist with high affinity, such as [3H]naltrindole or [3H]DPDPE.[9][13]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression of the competition curve and can be converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay Protocol
  • Receptor Source: Cell membranes expressing the delta-opioid receptor.

  • Reagents: [35S]GTPγS, GDP, and the test agonist.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G proteins are in the inactive state.

    • Add varying concentrations of the test agonist to the membranes.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is calculated, and data are plotted against the agonist concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay Protocol
  • Cell Line: A cell line stably expressing the human delta-opioid receptor.

  • Reagents: Forskolin, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test agonist.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add varying concentrations of the test agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[14][23]

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the EC50 for the inhibition of adenylyl cyclase.

Conclusion

AR-M1000390 is a potent and selective delta-opioid receptor agonist. The available data, although showing some variability, generally indicate high affinity and functional potency at the delta-opioid receptor. Its characterization as a low-internalizing agonist suggests that it may have a distinct in vivo profile compared to agonists that induce rapid receptor internalization, such as SNC-80. This property could potentially lead to a reduced rate of tolerance development, a significant advantage for a therapeutic agent. The comparative data presented in this guide, along with the detailed experimental methodologies, provide a valuable resource for researchers in the field of opioid pharmacology and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of AR-M1000390 and to understand the clinical implications of its unique pharmacological profile.

References

Unveiling the Selectivity of AR-M 1000390 for the Delta-Opioid Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's selectivity is paramount. This guide provides a comprehensive comparison of AR-M 1000390 with other known delta-opioid receptor (DOR) ligands, SNC80 and naltrindole, supported by experimental data to validate its selectivity profile.

This compound has emerged as a potent and highly selective agonist for the delta-opioid receptor, a key target in the development of novel analgesics and other therapeutics. This guide delves into the experimental evidence that substantiates this claim, offering a clear comparison of its binding affinity and functional activity against alternative compounds.

Comparative Binding Affinity

The selectivity of an opioid ligand is determined by its binding affinity for the delta (δ), mu (μ), and kappa (κ) opioid receptors. A highly selective delta-agonist will exhibit significantly greater affinity for the DOR compared to the other receptor subtypes. The following table summarizes the binding affinities (Ki and IC50 values) of this compound, the known DOR agonist SNC80, and the DOR antagonist naltrindole. Lower Ki and IC50 values indicate higher binding affinity.

CompoundReceptorKi (nM)IC50 (nM)Selectivity (δ vs. μ)Selectivity (δ vs. κ)
This compound δ-Opioid106[1][2]0.87 ± 0.23~4368-fold~8586-fold
μ-Opioid-3800 ± 172
κ-Opioid-7470 ± 606
SNC80 δ-Opioid9.4[3]-~585-fold-
μ-Opioid5500[4]-
κ-Opioid--
Naltrindole δ-Opioid-0.25 (pIC50 = 9.6)[5]~158-fold~398-fold
μ-Opioid-39.8 (pIC50 = 7.8)[5]
κ-Opioid-63.1 (pIC50 = 7.2)[5]

Note: Ki and IC50 values can vary between studies depending on the experimental conditions. The selectivity for this compound is calculated from the provided IC50 values.

The data clearly demonstrates the exceptional selectivity of this compound for the delta-opioid receptor, with a significantly higher affinity for DOR compared to both mu and kappa receptors. While SNC80 is also a selective DOR agonist, the selectivity ratio of this compound appears to be substantially higher. Naltrindole, a known DOR antagonist, also displays high selectivity for the delta receptor.

Functional Selectivity: Downstream Signaling

The functional consequence of ligand binding is a critical aspect of its pharmacological profile. Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of DORs by an agonist like this compound or SNC80 initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Recent studies also suggest that DOR activation can lead to the mobilization of intracellular calcium (Ca2+) and that some agonists, like SNC80, may exert their effects through the activation of μ–δ heteromers.[6][7][8]

Below are diagrams illustrating the canonical signaling pathway of DOR activation and a proposed pathway involving receptor heteromerization.

DOR_Signaling_Pathway cluster_membrane Plasma Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound or SNC80 Ligand->DOR Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates DOR_Heteromer_Signaling cluster_membrane Plasma Membrane DOR δ-Opioid Receptor MOR μ-Opioid Receptor DOR->MOR G_protein Gi/o Protein (αβγ) DOR->G_protein Activates MOR->G_protein Downstream Altered Downstream Signaling G_protein->Downstream SNC80 SNC80 SNC80->DOR Radioligand_Binding_Workflow prep Prepare cell membranes expressing opioid receptors radioligand Add a fixed concentration of radiolabeled ligand (e.g., [3H]DPDPE for DOR) prep->radioligand competitor Add varying concentrations of the test compound (e.g., this compound) radioligand->competitor incubate Incubate to allow for competitive binding competitor->incubate filter Separate bound and free radioligand by filtration incubate->filter measure Measure radioactivity of the bound ligand filter->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

References

AR-M1000390: A Comparative Analysis of Cross-Reactivity with Mu and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AR-M1000390, a potent δ-opioid receptor agonist, focusing on its cross-reactivity with mu (µ)- and kappa (κ)-opioid receptors. While AR-M1000390 is recognized for its high selectivity for the δ-opioid receptor, understanding its interaction with other opioid receptor subtypes is crucial for a comprehensive pharmacological profile. This document summarizes available binding affinity data, presents detailed experimental protocols for assessing receptor binding and function, and includes a visual representation of the experimental workflow.

Note on M4 Muscarinic Receptor Cross-Reactivity: Despite a comprehensive literature search, no publicly available data on the binding affinity or functional activity of AR-M1000390 at the M4 muscarinic acetylcholine (B1216132) receptor were found. Therefore, a direct comparison of its cross-reactivity with this receptor subtype cannot be provided at this time.

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the binding affinities of AR-M1000390 for human µ- and κ-opioid receptors, alongside its affinity for its primary target, the δ-opioid receptor. For comparative purposes, binding data for standard reference compounds for µ-opioid (DAMGO), κ-opioid (U-50,488H), and M4 muscarinic (Pirenzepine and Atropine) receptors are also included.

CompoundPrimary Targetµ-Opioid Receptor (IC50/Ki)κ-Opioid Receptor (IC50/Ki)δ-Opioid Receptor (IC50/Ki)M4 Muscarinic Receptor (Ki)
AR-M1000390 δ-Opioid3800 ± 172 nM (IC50)7470 ± 606 nM (IC50)0.87 ± 0.23 nM (IC50)Data not available
DAMGO µ-Opioid~1-10 nM (Ki)>1000 nM (Ki)~200-1000 nM (Ki)Data not available
U-50,488H κ-Opioid>370 nM (Ki)0.2 nM (Ki)>1000 nM (Ki)Data not available
Pirenzepine M1 MuscarinicData not availableData not availableData not available~8-20 nM
Atropine Muscarinic (non-selective)Data not availableData not availableData not available0.77 ± 0.43 nM to 2.38 ± 1.07nM

Note: IC50 values represent the concentration of a ligand that inhibits 50% of the specific binding of a radioligand, while Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. Lower values indicate higher affinity. The provided data for reference compounds are aggregated from multiple sources and may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of receptor binding and functional activity. The following are representative protocols for radioligand binding assays and functional GTPγS and cAMP assays.

Radioligand Competition Binding Assay for Opioid Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the µ, κ, or δ-opioid receptors.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, κ, or δ-opioid receptor.

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO

    • κ-opioid receptor: [³H]U-69,593

    • δ-opioid receptor: [³H]Naltrindole

  • Test Compound: AR-M1000390

  • Reference Compounds: DAMGO, U-50,488H

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (e.g., AR-M1000390), and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Gαi/o-Coupled Receptors (e.g., Opioid Receptors)

This assay measures the functional activation of Gαi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon agonist stimulation.

1. Materials and Reagents:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS

  • Test Compound: AR-M1000390

  • Reference Agonist: DAMGO (for µ-opioid) or U-50,488H (for κ-opioid)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

2. Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Membrane suspension (10-20 µg protein/well).

    • GDP (to a final concentration of 10-30 µM).

    • Varying concentrations of the test compound or reference agonist.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Scintillation Counting: Quantify the bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

  • Plot the specific [³⁵S]GTPγS binding (Total - Non-specific) against the logarithm of the agonist concentration.

  • Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for each compound.

cAMP Functional Assay for Gαi-Coupled Receptors (e.g., M4 Muscarinic Receptor)

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, upon activation of Gαi-coupled receptors like the M4 muscarinic receptor.

1. Materials and Reagents:

  • Cell Line: A cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1).

  • Test Compound: Test compound of interest.

  • Reference Agonist: Acetylcholine or Carbachol.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Cell Culture Medium and Reagents.

2. Procedure:

  • Cell Culture: Culture the M4 receptor-expressing cells to an appropriate density in 96- or 384-well plates.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound or reference agonist for a defined period (e.g., 15-30 minutes).

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample from the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

  • Use non-linear regression to determine the EC50 and Emax for the inhibition of cAMP production.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound to a target receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Combine Membranes, Radioligand, and Test Compound in Assay Plate prep_membranes->mix_components prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->mix_components incubate Incubate to Reach Binding Equilibrium mix_components->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash scint_count Scintillation Counting to Quantify Bound Radioactivity filter_wash->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50_ki Determine IC50 and Ki Values plot_curve->det_ic50_ki

Workflow for Competitive Radioligand Binding Assay.

The signaling pathways for Gαi/o-coupled receptors, such as the opioid and M4 muscarinic receptors, are initiated by agonist binding, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

signaling_pathway cluster_cytoplasm Cytoplasm receptor Gαi/o-Coupled Receptor (e.g., µ, κ, M4) g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion cellular_response Downstream Cellular Response camp->cellular_response Leads to agonist Agonist agonist->receptor Binds

Gαi/o-Coupled Receptor Signaling Pathway.

Comparative Guide to Delta-Opioid Receptor Agonists: AR-M 1000390 vs. SNC 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective delta-opioid receptor (δOR) agonists, AR-M 1000390 and its parent compound, SNC 80. Both compounds are widely used research tools for investigating the physiological roles of δORs and for the development of novel therapeutics targeting this receptor for conditions such as pain and depression. This document summarizes their pharmacological properties, highlights key differences in their cellular activity, and provides detailed experimental protocols for their characterization.

Introduction to this compound and SNC 80

This compound is a non-peptidic, selective δ-opioid receptor agonist.[1] It is a derivative of the well-characterized δOR agonist, SNC 80.[1] Both compounds are valuable tools for studying δOR pharmacology, but they exhibit distinct profiles in terms of their interaction with the receptor and subsequent cellular responses. A key differentiator is their ability to induce receptor internalization, with this compound being characterized as a low-internalizing agonist, while SNC 80 is a high-internalizing agonist.[2][3] This difference has significant implications for the duration of signaling and the development of tolerance.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the binding affinities and functional potencies of this compound and SNC 80 at the δ-opioid receptor. The data is compiled from various studies, and it is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: Delta-Opioid Receptor Binding Affinity

CompoundKᵢ (nM)RadioligandCell LineReference
This compound 106 ± 34[³H]naltrindoleSK-N-BE[1]
SNC 80 9.4Not Specifiedδ-opioid receptor[4]
SNC 80 0.625 (as SNC162)Not Specifiedcloned human delta receptor[5]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency in cAMP Inhibition Assay

CompoundEC₅₀ (nM)Assay PrincipleCell LineReference
This compound 111 ± 31Inhibition of forskolin-stimulated cAMP accumulationSK-N-BE[1]
SNC 80 52.8 ± 27.8Activation of µ-δ heteromerHEK293[4]
SNC 80 9.2Inhibition of forskolin-stimulated adenylyl cyclasecloned human delta receptor[5][6]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Key Differentiator: Receptor Internalization

A primary distinction between this compound and SNC 80 lies in their ability to induce endocytosis of the δ-opioid receptor upon binding.

  • This compound: Is characterized as a low-internalizing agonist .[2][3] Studies have shown that it does not significantly promote the internalization of δ-opioid receptors.[1] This property may lead to more sustained signaling at the cell surface and potentially a different profile of downstream effects and tolerance development.

  • SNC 80: In contrast, SNC 80 is a high-internalizing agonist .[2] It potently induces the sequestration of δ-opioid receptors from the cell membrane into the cell's interior. This process is a key mechanism for signal desensitization and can influence the long-term effects of the agonist.

Signaling Pathways and Experimental Workflows

The activation of δ-opioid receptors by agonists like this compound and SNC 80 initiates a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

Signaling Pathway of δ-Opioid Receptor Agonists

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or SNC 80 DOR δ-Opioid Receptor Agonist->DOR Binds to G_protein Gαi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Agonist binding to the δ-opioid receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP and leading to a cellular response.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow start Start cells Plate cells expressing δ-opioid receptors (e.g., SK-N-BE) start->cells agonist Add varying concentrations of agonist (this compound or SNC 80) cells->agonist forskolin (B1673556) Stimulate with forskolin to increase basal cAMP levels agonist->forskolin incubate Incubate to allow for cAMP production forskolin->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse->detect analyze Analyze data to determine EC₅₀ values detect->analyze end End analyze->end

Caption: A typical workflow for a cAMP inhibition assay to determine the functional potency of δ-opioid receptor agonists.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start membranes Prepare cell membranes expressing δ-opioid receptors start->membranes mix Incubate membranes with a fixed concentration of radioligand (e.g., [³H]naltrindole) and varying concentrations of competing ligand (this compound or SNC 80) membranes->mix equilibrate Allow to reach binding equilibrium mix->equilibrate filter Separate bound and free radioligand by rapid filtration equilibrate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify bound radioactivity using scintillation counting wash->count analyze Analyze data to determine IC₅₀ and calculate Kᵢ values count->analyze end End analyze->end

Caption: A standard workflow for a competitive radioligand binding assay to determine the binding affinity of δ-opioid receptor ligands.

Detailed Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay in SK-N-BE Cells

This protocol is based on the methodology used for the characterization of this compound.[1]

  • Cell Culture: Culture human neuroblastoma SK-N-BE cells in the recommended growth medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Assay Medium: On the day of the experiment, replace the growth medium with serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, and incubate for 30 minutes at 37°C.

  • Agonist Treatment: Add varying concentrations of the δ-opioid receptor agonist (this compound or SNC 80) to the wells.

  • Forskolin Stimulation: After a 10-minute pre-incubation with the agonist, add 1 µM forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plates for an additional 15 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.

  • cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., Enzyme Immunoassay [EIA] or Homogeneous Time-Resolved Fluorescence [HTRF] assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of cAMP against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

[³H]naltrindole Binding Assay in SK-N-BE Cell Membranes

This protocol is a standard method for determining the binding affinity of ligands to the δ-opioid receptor.

  • Membrane Preparation:

    • Harvest confluent SK-N-BE cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Wash the resulting membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following components in a final volume of 250 µL:

      • 50 µL of varying concentrations of the competing ligand (this compound or SNC 80).

      • 50 µL of [³H]naltrindole (a selective δ-opioid receptor radioligand) at a final concentration of approximately 0.5 nM.

      • 150 µL of the cell membrane preparation (containing 50-100 µg of protein).

    • For the determination of non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled δ-opioid antagonist like naltrindole.

    • For the determination of total binding, add assay buffer instead of the competing ligand.

  • Incubation: Incubate the plates for 60 minutes at 25°C.

  • Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Washing: Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competing ligand concentration and fit the data to a one-site competition curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

Both this compound and SNC 80 are potent and selective δ-opioid receptor agonists that are invaluable for research in pharmacology and drug development. The primary difference between these two compounds is their propensity to induce receptor internalization. This compound, as a low-internalizing agonist, may offer advantages in studies where sustained receptor activation at the cell surface is desired, potentially leading to different long-term cellular outcomes and a reduced likelihood of rapid tolerance development compared to the high-internalizing agonist SNC 80. The choice between these two agonists will depend on the specific research question and the desired pharmacological profile. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these and other δ-opioid receptor ligands.

References

A Comparative Pharmacological Guide to the δ-Opioid Receptor Agonist AR-M 1000390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of the δ-opioid receptor (DOR) agonist, AR-M 1000390, with other notable DOR agonists: SNC-80, [D-Ala², D-Leu⁵]-enkephalin (DADLE), and [D-Pen², D-Pen⁵]-enkephalin (DPDPE). The data presented is compiled from various in vitro studies to offer a comprehensive overview of their binding affinities and functional potencies.

Comparative Analysis of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki or IC50) and functional potencies (EC50) of this compound and its alternatives at the human δ, µ, and κ-opioid receptors.

Table 1: Opioid Receptor Binding Affinity

Compoundδ-Opioid Receptor (Ki/IC50, nM)µ-Opioid Receptor (Ki/IC50, nM)κ-Opioid Receptor (Ki/IC50, nM)Selectivity (µ/δ)Selectivity (κ/δ)
This compound 0.87 ± 0.23 (IC50)[1]3800 ± 172 (IC50)[1]7470 ± 606 (IC50)[1]~4368~8586
SNC-80 ~1-2 (Ki)[2]495-fold lower affinity than δ[3]248-fold lower affinity than δ[3]~495~248
DADLE 1.3 ± 0.2 (Ki)12.3 ± 1.5 (Ki)1330 ± 150 (Ki)~9.5~1023
DPDPE 1.4 (Ki)[2]>1000 (Ki)[4]>1000 (Ki)[4]>714>714

Table 2: Functional Potency in cAMP Inhibition Assays

Compoundδ-Opioid Receptor (EC50, nM)Efficacy
This compound 7.2 ± 0.9[1]Full Agonist
SNC-80 6.3 ± 0.1[5]Full Agonist[6]
DADLE 0.2 - 1.0Full Agonist
DPDPE 5.2[2]Partial to Full Agonist[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for δ-opioid receptor activation and the general workflows for the experimental protocols described below.

Delta Opioid Receptor Signaling Pathway Agonist δ-Opioid Agonist (e.g., this compound) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates targets leading to

δ-Opioid Receptor Signaling Pathway

Experimental Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b_start Prepare cell membranes expressing DOR b_incubate Incubate membranes with radioligand and competing unlabeled ligand b_start->b_incubate b_filter Separate bound and free radioligand by filtration b_incubate->b_filter b_measure Measure radioactivity of bound ligand b_filter->b_measure b_analyze Analyze data to determine Ki b_measure->b_analyze f_start Culture cells expressing DOR f_stimulate Stimulate adenylyl cyclase (e.g., with forskolin) f_start->f_stimulate f_add_agonist Add varying concentrations of DOR agonist f_stimulate->f_add_agonist f_incubate Incubate to allow for cAMP production inhibition f_add_agonist->f_incubate f_lyse Lyse cells and measure intracellular cAMP levels f_incubate->f_lyse f_analyze Analyze data to determine EC50 f_lyse->f_analyze

Experimental Assay Workflows

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human δ-opioid receptor.

  • Radioligand: [³H]-naltrindole (a high-affinity δ-opioid receptor antagonist).

  • Unlabeled Ligands: this compound, SNC-80, DADLE, DPDPE, and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human δ-opioid receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • A fixed concentration of [³H]-naltrindole (typically at its Kd value, e.g., ~0.1-0.5 nM).

      • Increasing concentrations of the unlabeled competitor ligand (this compound or alternatives).

      • For total binding wells, add buffer instead of the competitor.

      • For non-specific binding wells, add a high concentration of naloxone (B1662785) (e.g., 10 µM).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a δ-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).

1. Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human δ-opioid receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12).

  • Forskolin: An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Test Compounds: this compound, SNC-80, DADLE, and DPDPE.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

  • Cell Culture and Plating:

    • Culture the cells in appropriate flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells with serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for a short period (e.g., 15-30 minutes) at 37°C.

    • Add varying concentrations of the test agonists (this compound or alternatives) to the wells.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each agonist concentration.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition) by non-linear regression analysis.

References

A Comparative Analysis of the Delta-Opioid Receptor Agonists: AR-M 1000390 and DPDPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent delta-opioid receptor (DOR) agonists: the non-peptidic molecule AR-M 1000390 and the synthetic peptide [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This analysis focuses on their receptor binding profiles, functional activities, and distinct signaling pathways to inform experimental design and drug development strategies.

Executive Summary

Both this compound and DPDPE are selective agonists for the delta-opioid receptor. However, they exhibit significant differences in their pharmacological profiles. This compound is characterized as a low-internalizing agonist, suggesting a bias away from the β-arrestin signaling pathway. In contrast, DPDPE, a prototypical DOR agonist, demonstrates a more balanced or G protein-biased signaling profile. These differences in functional selectivity may have significant implications for their therapeutic potential and the development of tolerance.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and DPDPE, providing a clear comparison of their binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Species/Tissue SourceRadioligand
This compound Delta (δ)106 ± 34[1]0.87[2]Human Neuroblastoma SK-N-BE cells[1]Not Specified
Mu (μ)-3800[2]Not SpecifiedNot Specified
Kappa (κ)-7470[2]Not SpecifiedNot Specified
DPDPE Delta (δ)2.7[3]-Rat Receptors[3][³H]DPDPE
Mu (μ)713[3]-Rat Receptors[3]Not Specified
Kappa (κ)>1500[3]-Rat Receptors[3]Not Specified

Note: Direct comparison of Kᵢ and IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Functional Activity at the Delta-Opioid Receptor

CompoundFunctional AssayEC₅₀ (nM)Cell LineKey Findings
This compound cAMP Inhibition111 ± 31[1]Human Neuroblastoma SK-N-BEWeak potency in inhibiting forskolin-stimulated cAMP accumulation.[1]
DPDPE cAMP InhibitionNot explicitly found in a directly comparable study-Known to inhibit adenylyl cyclase upon DOR activation.
This compound β-arrestin RecruitmentLow efficacyNot SpecifiedCharacterized as a low-internalizing agonist.[2][4]
DPDPE β-arrestin RecruitmentPartial agonistHEK293 cellsDemonstrates recruitment of β-arrestin.[5]

Signaling Pathways: G Protein vs. β-Arrestin Bias

The differential engagement of downstream signaling pathways is a critical differentiator between this compound and DPDPE. Opioid receptors, as G protein-coupled receptors (GPCRs), primarily signal through G protein-dependent pathways, leading to therapeutic effects like analgesia. However, they can also signal through a β-arrestin-dependent pathway, which is often associated with receptor desensitization, internalization, and potentially some adverse effects.

This compound is described as a "low-internalizing" or G protein-biased agonist. This suggests that it preferentially activates the G protein pathway while having a reduced ability to recruit β-arrestin. This bias may contribute to a lower propensity for inducing receptor desensitization and tolerance.

DPDPE , on the other hand, appears to be a more conventional agonist, capable of engaging both G protein and β-arrestin signaling pathways.

cluster_ARM This compound Signaling cluster_DPDPE DPDPE Signaling ARM This compound DOR_ARM δ-Opioid Receptor ARM->DOR_ARM G_Protein_ARM G Protein Activation DOR_ARM->G_Protein_ARM Strongly Activates Beta_Arrestin_ARM β-Arrestin Recruitment (Low Efficacy) DOR_ARM->Beta_Arrestin_ARM Weakly Engages cAMP_Inhibition_ARM cAMP Inhibition G_Protein_ARM->cAMP_Inhibition_ARM Analgesia_ARM Analgesia cAMP_Inhibition_ARM->Analgesia_ARM Internalization_ARM Receptor Internalization (Minimal) Beta_Arrestin_ARM->Internalization_ARM DPDPE DPDPE DOR_DPDPE δ-Opioid Receptor DPDPE->DOR_DPDPE G_Protein_DPDPE G Protein Activation DOR_DPDPE->G_Protein_DPDPE Activates Beta_Arrestin_DPDPE β-Arrestin Recruitment DOR_DPDPE->Beta_Arrestin_DPDPE Engages cAMP_Inhibition_DPDPE cAMP Inhibition G_Protein_DPDPE->cAMP_Inhibition_DPDPE Analgesia_DPDPE Analgesia cAMP_Inhibition_DPDPE->Analgesia_DPDPE Internalization_DPDPE Receptor Internalization Beta_Arrestin_DPDPE->Internalization_DPDPE

Signaling pathways of this compound and DPDPE.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

prep Receptor Membrane Preparation incubation Incubation: - Membranes - Radioligand (e.g., [³H]DPDPE) - Unlabeled Ligand (this compound or DPDPE) prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ determination) scintillation->analysis

Workflow for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of this compound and DPDPE for the delta-, mu-, and kappa-opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand with high affinity for the target receptor (e.g., [³H]DPDPE for DOR).

  • Unlabeled test compounds (this compound and DPDPE).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an adenylyl cyclase activator. This is a common method to assess the functional activity of agonists acting on Gᵢ-coupled receptors like the delta-opioid receptor.

cell_prep Cell Culture and Plating (e.g., SK-N-BE cells) pre_incubation Pre-incubation with PDE inhibitor (e.g., IBMX) cell_prep->pre_incubation stimulation Stimulation: - Forskolin - Test Compound (this compound or DPDPE) pre_incubation->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC₅₀ determination) detection->analysis

Workflow for a forskolin-stimulated cAMP assay.

Objective: To determine the potency (EC₅₀) of this compound and DPDPE to inhibit forskolin-stimulated cAMP accumulation.

Materials:

  • Cells expressing the delta-opioid receptor (e.g., SK-N-BE cells).

  • Test compounds (this compound and DPDPE).

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

  • Cell Culture: Culture and plate the cells in a suitable format (e.g., 96-well plate).

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a defined period to prevent the breakdown of cAMP.

  • Stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels as a function of the agonist concentration. The EC₅₀ (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined using non-linear regression analysis.

Conclusion

This compound and DPDPE, while both selective delta-opioid receptor agonists, exhibit distinct pharmacological profiles. The characterization of this compound as a low-internalizing, G protein-biased agonist highlights a modern approach in drug design aimed at separating therapeutic effects from potential adverse effects and tolerance development. DPDPE remains a valuable tool as a more conventional, potent DOR agonist. The choice between these two compounds will depend on the specific research question, with this compound being particularly relevant for studies investigating the differential consequences of G protein versus β-arrestin signaling at the delta-opioid receptor. This comparative guide provides a foundation for informed decision-making in the selection and application of these important research tools.

References

AR-M 1000390: A Comparative Guide for Delta-Opioid Agonism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AR-M 1000390 with other established delta-opioid (δ-opioid) receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate reference compound for their studies on the delta-opioid system.

Introduction to this compound

This compound is a non-peptidic, selective delta-opioid receptor agonist.[1][2] It is structurally derived from SNC80, another well-characterized delta-opioid agonist.[1] A key pharmacological distinction of this compound is its characteristic as a low-internalizing agonist, meaning it does not significantly promote the internalization of the delta-opioid receptor upon binding.[1][3] This property contrasts with high-internalizing agonists like SNC80 and has implications for receptor desensitization and the duration of signaling.[1][3]

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and two commonly used reference delta-opioid agonists, SNC80 and [D-Ala², D-Leu⁵]-enkephalin (DADLE). It is important to note that reported values for this compound's binding affinity and potency vary across different studies, which may be attributable to different experimental conditions, such as the cell lines and radioligands used.

CompoundBinding Affinity (Kᵢ, nM)Binding Affinity (IC₅₀, nM)Potency (EC₅₀, nM)Efficacy (Eₘₐₓ)Receptor Selectivity (δ vs. μ/κ)
This compound 106 ± 34[1][4]0.87 ± 0.23[5]111 ± 31 (cAMP)[1][4] 7.2 ± 0.9[2]Full agonist (cAMP)[1]High δ-selectivity (IC₅₀ μ = 3800 nM, κ = 7470 nM)[2][5]
SNC80 9.4[4]-9.2 (cAMP) 52.8 ± 27.8 (GTPγS)[4]Full agonist[6]High δ-selectivity
DADLE 1.2 (δ) 1.3 (μ)-1.8 (GTPγS)-Moderate δ/μ activity[7]

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the cellular effects of delta-opioid agonists.

Agonist This compound DOR δ-Opioid Receptor Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with δ-opioid receptors) Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]DPDPE) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Calc Calculate IC₅₀ Competition_Curve->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

A Comparative Review of AR-M 1000390: A δ-Opioid Receptor Agonist with Atypical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the δ-selective opioid receptor agonist AR-M 1000390 with the well-characterized parent compound, SNC 80. This compound, a derivative of SNC 80, has garnered significant interest in the field of opioid research due to its distinct pharmacological profile, particularly its classification as a low-internalizing agonist. This property is believed to contribute to a reduced propensity for developing analgesic tolerance compared to high-internalizing agonists like SNC 80. This guide presents key quantitative data, detailed experimental protocols for the characterization of these compounds, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of this compound and SNC 80

The following tables summarize the key pharmacological parameters of this compound and SNC 80, highlighting their binding affinities, in vitro efficacy, and receptor selectivity.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeRadioligandKᵢ (nM)IC₅₀ (nM)Reference
This compound δ-opioidCompetition Binding[³H]DPDPE106 ± 340.87 ± 0.23[1][2]
µ-opioidCompetition Binding[³H]DAMGO-3800 ± 172[2]
κ-opioidCompetition Binding[³H]U-69,593-7470 ± 606[2]
SNC 80 δ-opioidCompetition Binding[³H]DPDPE9.42.73[3][4]
µ-opioidCompetition Binding[³H]DAMGO-5457[4]
κ-opioidCompetition Binding[³H]U-69,593>10,000-

Table 2: In Vitro Functional Activity

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compound cAMP AccumulationSK-N-BEEC₅₀111 ± 31[1]
SNC 80 [³⁵S]GTPγS BindingRat Brain SlicesEC₅₀-[5]
Ca²⁺ MobilizationHEK293 (µ-δ heteromer)EC₅₀52.8[6]

Key Differentiating Feature: Receptor Internalization

A critical distinction between this compound and SNC 80 is their differential ability to induce δ-opioid receptor internalization upon binding. This compound is characterized as a low-internalizing agonist , meaning it activates the receptor with minimal promotion of its removal from the cell surface.[7][8][9] In contrast, SNC 80 is a high-internalizing agonist , leading to rapid receptor internalization.[10] This difference is thought to underlie the observation that chronic administration of SNC 80 leads to a more rapid development of analgesic tolerance compared to this compound.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for a specific receptor.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]DPDPE for δ-opioid, [³H]DAMGO for µ-opioid, [³H]U-69,593 for κ-opioid)

  • Test compound (this compound or SNC 80) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ), and the test compound at varying concentrations.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • The data is then analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the functional activity of a Gαi-coupled receptor agonist by its ability to inhibit adenylyl cyclase and reduce cAMP levels.

Materials:

  • Whole cells expressing the δ-opioid receptor (e.g., SK-N-BE or CHO cells)

  • Test compound (this compound or SNC 80) at various concentrations

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and plates

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

  • Add the test compound at various concentrations to the cells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured, and the data is used to calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Visualizations

Signaling Pathway of δ-Opioid Receptor Agonists

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activation Internalization_SNC80 Receptor Internalization (High) DOR->Internalization_SNC80 SNC 80 Internalization_ARM Receptor Internalization (Low) DOR->Internalization_ARM This compound AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist This compound or SNC 80 Agonist->DOR Binding G_protein->AC Inhibition Response Cellular Response (e.g., Analgesia) cAMP->Response Downstream Signaling ATP ATP ATP->AC

Caption: δ-Opioid receptor signaling pathway.

Experimental Workflow for a Radioligand Competition Binding Assay

experimental_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep_reagents incubation Incubate Components: Membranes + Radioligand + Test Compound prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀/Kᵢ Determination) counting->analysis end End analysis->end

Caption: Radioligand competition binding assay workflow.

Logical Relationship: Agonist Internalization and Analgesic Tolerance

logical_relationship start δ-Opioid Agonist Administration agonist_type Agonist Type? start->agonist_type high_internalization High Internalizing (e.g., SNC 80) agonist_type->high_internalization High low_internalization Low Internalizing (e.g., this compound) agonist_type->low_internalization Low receptor_downregulation Significant Receptor Internalization & Downregulation high_internalization->receptor_downregulation minimal_internalization Minimal Receptor Internalization low_internalization->minimal_internalization rapid_tolerance Rapid Development of Analgesic Tolerance receptor_downregulation->rapid_tolerance sustained_analgesia Sustained Analgesia & Reduced Tolerance minimal_internalization->sustained_analgesia

Caption: Impact of agonist internalization on tolerance.

References

AR-M 1000390 and the Quest for a New Generation of Analgesics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is in constant evolution, driven by the dual needs for more effective analgesics and a reduction in the adverse effects associated with traditional opioid therapies. In this context, the δ-opioid receptor (DOR) has emerged as a promising target. AR-M 1000390, a selective DOR agonist, represents a step forward in this direction. This guide provides a comparative overview of the potential analgesic effects of this compound, drawing upon data from its structural and functional class of compounds, to situate its therapeutic potential among other analgesic alternatives.

The Promise of δ-Opioid Receptor Agonism

Most conventional opioid analgesics, such as morphine, primarily target the µ-opioid receptor (MOR). While effective for severe pain, MOR activation is also responsible for a host of debilitating side effects, including respiratory depression, constipation, and a high potential for addiction and tolerance.[1][2][3] In contrast, DOR agonists are anticipated to provide significant pain relief, particularly in chronic pain states, with a more favorable side effect profile.[2][3][4]

Comparative Analgesic Efficacy: Insights from Preclinical Data

Preclinical studies consistently demonstrate that DOR agonists exhibit their most pronounced analgesic effects in models of persistent inflammatory and neuropathic pain, while showing modest to no effect in acute pain models.[4][5] This suggests a distinct therapeutic niche for compounds like this compound compared to traditional opioids.

To illustrate this, the following table summarizes representative preclinical data for the DOR agonist SNC80 and compares it with the standard MOR agonist, morphine, and a common non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

CompoundAnalgesic ModelEfficacyPotency (ED50)Reference
SNC80 Carrageenan-induced tactile allodynia (neuropathic pain)Significant reversal of hyperalgesia~10-30 µg (intrathecal)[5][6]
Acetic acid-induced writhing (visceral pain)Dose-dependent reduction in writhingNot specified[7]
Acute thermal pain (Hargreaves' test)No significant effectNot applicable[6]
Morphine Acute thermal pain (hot plate, tail flick)Strong analgesic effect~5-10 mg/kg (systemic)[8][9]
Neuropathic pain modelsEffective, but tolerance developsVariable[10]
Ibuprofen Inflammatory pain modelsEffective~10-30 mg/kg (systemic)[11]
Neuropathic pain modelsLimited efficacyNot applicable[12]

Mechanism of Action: The δ-Opioid Receptor Signaling Pathway

This compound, as a DOR agonist, is understood to exert its analgesic effects through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like this compound initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening pain signals.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This, in turn, modulates the activity of various ion channels, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting hyperpolarization of the neuronal membrane and reduced calcium influx at the presynaptic terminal inhibit the release of pronociceptive neurotransmitters such as substance P.[6]

DOR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AR_M_1000390 This compound (Agonist) DOR δ-Opioid Receptor (DOR) AR_M_1000390->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Reduced_Neurotransmitter_Release Analgesia Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Simplified DOR signaling pathway leading to analgesia.

Experimental Protocols for Assessing Analgesic Effects

The data presented in the comparative table are derived from well-established preclinical models of pain. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model assesses the efficacy of analgesics against visceral pain.

  • Animal Model: Typically mice.

  • Procedure:

    • Animals are administered the test compound (e.g., this compound) or a vehicle control.

    • After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).

  • Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Writhing_Test_Workflow Start Start Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Start->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Acetic_Acid Inject Acetic Acid (i.p.) Wait->Acetic_Acid Observe Observe and Count Writhes (e.g., 20 min) Acetic_Acid->Observe Analyze Compare Writhing Counts (Test vs. Control) Observe->Analyze End End Analyze->End

Caption: Workflow for the acetic acid-induced writhing test.
Von Frey Test for Tactile Allodynia (Neuropathic Pain)

This assay measures changes in sensitivity to a non-painful mechanical stimulus, a hallmark of neuropathic pain.

  • Animal Model: Typically rats or mice with an induced neuropathy (e.g., nerve ligation).

  • Procedure:

    • Animals are placed on a mesh platform.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the paw.

    • The filament that elicits a paw withdrawal response is recorded.

  • Endpoint: An increase in the paw withdrawal threshold (i.e., requiring a stiffer filament to elicit a response) after drug administration indicates an anti-allodynic effect.

Von_Frey_Test_Workflow Start Start Baseline Establish Baseline Paw Withdrawal Threshold Start->Baseline Drug_Admin Administer Test Compound (e.g., SNC80) or Vehicle Baseline->Drug_Admin Time_Course Test at Multiple Time Points Drug_Admin->Time_Course Apply_Filaments Apply von Frey Filaments (Ascending Force) Time_Course->Apply_Filaments Record_Response Record Paw Withdrawal Threshold Apply_Filaments->Record_Response Analyze Compare Thresholds (Post-drug vs. Baseline) Record_Response->Analyze End End Analyze->End

Caption: Workflow for the von Frey test for tactile allodynia.

Future Directions and Conclusion

While direct evidence for the analgesic efficacy of this compound in comparative studies is pending, the data from the broader class of DOR agonists, particularly its close analog SNC80, are highly encouraging. The distinct efficacy profile in chronic pain models, coupled with a potentially improved side-effect profile compared to traditional MOR agonists, positions this compound and other selective DOR agonists as promising candidates for the next generation of pain therapeutics.

Further research, including head-to-head preclinical studies of this compound against standard-of-care analgesics in various pain models, is essential to fully elucidate its therapeutic potential. Subsequent clinical trials will be necessary to translate these preclinical findings into tangible benefits for patients suffering from chronic pain conditions. The continued exploration of DOR agonists like this compound holds the key to addressing the significant unmet needs in pain management.

References

A Comparative Guide to the Purity Analysis of the δ-Opioid Receptor Agonist AR-M 1000390 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the δ-opioid receptor agonist AR-M 1000390 with its structural analog, SNC 80. It includes detailed experimental protocols for purity assessment by High-Performance Liquid Chromatography (HPLC), a critical aspect for ensuring data reliability and reproducibility in research and development.

This compound is a potent and highly selective non-peptidic agonist for the delta-opioid receptor.[1][2][3] It is recognized for being a "low-internalizing" agonist, which may contribute to a reduced desensitization of the analgesic response compared to other agonists.[4][5] Given its therapeutic potential, rigorous analytical methods to confirm its purity are paramount for any scientific investigation.

Comparative Analysis: this compound vs. SNC 80

This compound and SNC 80 are both selective δ-opioid receptor agonists with related chemical structures. The table below summarizes their key characteristics.

FeatureThis compoundSNC 80
Chemical Name N,N-Diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide(+)-4-[(αR)-α-((2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Molecular Formula C23H28N2OC29H42N2O2
Mechanism of Action Selective δ-opioid receptor agonistSelective δ-opioid receptor agonist
Key Characteristic Low-internalizing agonist, potentially leading to less receptor desensitization.[1][4]Well-characterized δ-opioid agonist, often used as a standard reference compound.
Reported Purity (Typical) ≥97% (HPLC)[4]Vendor-specific, typically high purity

Confirming this compound Purity by HPLC: An Experimental Overview

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules like this compound. The following workflow outlines the key steps in this analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution Sample_Prep Prepare Sample Solution Injection Inject Sample and Standard Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report

Figure 1: Experimental workflow for HPLC purity analysis.

Signaling Pathway of δ-Opioid Receptor Agonists

This compound exerts its effects by activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and the desired analgesic effect.

Signaling_Pathway ARM1000390 This compound DOR δ-Opioid Receptor (GPCR) ARM1000390->DOR G_protein Gi/o Protein Activation DOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity K_channel ↑ K+ Efflux Ion_Channel->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channel->Ca_channel K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Figure 2: Simplified signaling pathway of this compound.

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol provides a robust method for determining the purity of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard of known purity.

  • This compound sample for analysis.

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid or ammonium (B1175870) formate.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in a 1:1 mixture of methanol and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Integrate the peak areas of the chromatograms for both the standard and sample injections.

  • Calculate the purity of the this compound sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Hypothetical Comparative Purity Data

The following table presents hypothetical purity data for three different lots of this compound, as determined by the HPLC method described above.

SampleRetention Time (min)Peak AreaPurity (%)
This compound Lot A
Main Peak8.521,254,89099.2%
Impurity 16.788,950
Impurity 29.151,230
This compound Lot B
Main Peak8.511,302,45098.5%
Impurity 16.7915,630
Impurity 29.143,450
This compound Lot C
Main Peak8.531,288,76099.5%
Impurity 16.775,120
Impurity 29.16980

This guide provides a framework for the purity assessment of this compound, which is essential for the integrity of preclinical and clinical research. The provided HPLC protocol is a starting point and may require optimization based on the specific instrumentation and impurities present in the sample.

References

Comparative Analysis of AR-M 1000390: A Guide to EC50 and Ki Values for Delta-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of AR-M 1000390 with other key delta-opioid receptor (δOR) ligands. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. The guide summarizes quantitative data for receptor binding affinity (Ki) and functional potency (EC50) and provides an overview of the experimental protocols used to derive these values.

Quantitative Data Summary

The binding affinities (Ki) and functional potencies (EC50) of this compound and other selected δOR modulators are presented in the table below. These values have been compiled from various studies and represent a snapshot of the available data. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

CompoundTargetAssay TypeCell Line/TissueKi (nM)EC50 (nM)
This compound human δORcAMP Accumulation InhibitionSK-N-BE106 ± 34[1]111 ± 31[1]
δORRadioligand Binding (IC50)Not Specified0.87[2][3]
μORRadioligand Binding (IC50)Not Specified3800[3]
κORRadioligand Binding (IC50)Not Specified7470[3]
δORFunctional AssayNot Specified7.2 ± 0.9[4]
SNC-80 δORRadioligand BindingNot Specified1.78[2]
δORFunctional Assay (IC50)Not Specified2.73[2][5]
rat δORcAMP Production Inhibitionrat C6 cells166[2]
μ-δ heteromerFunctional AssayHEK293 cells52.8[2][6]
δORRadioligand BindingNot Specified9.4
μOR & δOR[35S]GTPγS BindingSH-SY5Y cells32[7]
Naltrindole δORRadioligand BindingNot Specified0.02[1]
human δORRadioligand BindingNot Specified0.02 - 0.3[8]
κORRadioligand BindingNot Specified10 - 66[8]
μORRadioligand BindingNot Specified6 - 64[8]
DPDPE rat δ1ORRadioligand BindingRat Receptors2.7[3]
rat μORRadioligand BindingRat Receptors713[3]
rat κORRadioligand BindingRat Receptors>1500[3]
human δOR[35S]GTPγS BindingCHO cell membranes0.12[4]
δORFunctional AssayNot Specified5.2[9]
δORRadioligand BindingNot Specified14
κORRadioligand BindingNot Specified>1000
μORRadioligand BindingNot Specified>1000
Deltorphin II δORRadioligand Binding (IC50)Not Specified0.41[10]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand is measured.

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor (e.g., δ-opioid receptor) are harvested.

    • The cells are lysed, and the cell membranes are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [3H]naltrindole or [3H]DPDPE) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

    • The amount of radioactivity on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assays

Cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays are functional assays used to determine the potency of a compound in activating or inhibiting a G protein-coupled receptor (GPCR) that modulates the adenylyl cyclase signaling pathway. For δ-opioid receptors, which are typically Gi-coupled, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Cell Culture and Treatment:

    • Cells expressing the δ-opioid receptor are cultured in appropriate media.

    • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Adenylyl cyclase is stimulated using an agent like forskolin.

    • The cells are then treated with varying concentrations of the test agonist (e.g., this compound).

  • cAMP Measurement:

    • After incubation, the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based biosensors.

  • Data Analysis:

    • The results are plotted as a dose-response curve, showing the inhibition of forskolin-stimulated cAMP accumulation as a function of the agonist concentration.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition, is determined from this curve.

Visualization of Delta-Opioid Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor, leading to the inhibition of cAMP production.

G_protein_signaling DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist This compound (Agonist) Agonist->DOR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Delta-opioid receptor signaling pathway.

References

Unveiling AR-M 1000390: A Guide to its Low-Internalizing Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of receptor agonists is paramount. This guide provides a comprehensive comparison of AR-M 1000390, a δ-opioid receptor agonist, with other relevant compounds, focusing on validating its classification as a "low-internalizing" agent. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying cellular processes.

Comparative Analysis of δ-Opioid Receptor Agonists

The defining characteristic of this compound is its significantly reduced propensity to induce δ-opioid receptor (DOR) internalization compared to prototypical agonists like SNC 80. This feature, along with its binding affinity and efficacy, positions it as a valuable tool for studying the differential effects of G protein-coupled receptor (GPCR) signaling in the absence of significant receptor sequestration.

CompoundTypeReceptor Affinity (Ki, nM)Functional Potency (EC50, nM)Internalization ProfilePrimary Arrestin Isoform Recruited
This compound δ-Opioid Agonist106 ± 34[1]111 ± 31 (cAMP inhibition)[1]Low[1][2]β-arrestin 3[3]
SNC 80 δ-Opioid Agonist~9.1~121.5 (GTPγS binding)High[2]β-arrestin 2[3]
JNJ20788560 δ-Opioid AgonistNot explicitly foundNot explicitly foundLow[3]β-arrestin 3[3]

Key Findings:

  • This compound exhibits a significantly lower propensity for inducing δ-opioid receptor internalization compared to the classic agonist SNC 80.[1][2]

  • Studies in DOR-eGFP knock-in mice have shown that while 100 nM of SNC 80 leads to robust receptor internalization, the same concentration of this compound does not cause significant endocytosis. A 100-fold higher concentration of this compound is required to induce internalization.

  • This difference in internalization is linked to the differential recruitment of β-arrestin isoforms. This compound and another low-internalizing agonist, JNJ20788560, preferentially recruit β-arrestin 3. In contrast, the high-internalizing agonist SNC 80 preferentially recruits β-arrestin 2.[3]

Experimental Protocols

The validation of this compound's low-internalizing nature relies on established experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the δ-opioid receptor.

  • Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the δ-opioid receptor (e.g., [³H]-naltrindole) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay for Potency (EC50) Determination (cAMP Accumulation Assay)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the δ-opioid receptor.

  • Cell Culture: Cells expressing the δ-opioid receptor are cultured in appropriate media.

  • Stimulation: The adenylyl cyclase enzyme in the cells is stimulated with forskolin (B1673556) to induce cAMP production.

  • Agonist Treatment: Increasing concentrations of the test agonist (e.g., this compound) are added to the cells.

  • cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP accumulation (EC50) is determined by fitting the data to a dose-response curve.

Confocal Microscopy for Receptor Internalization Visualization

This technique allows for the direct visualization of receptor trafficking within cells.

  • Cell Preparation: Cells expressing a fluorescently tagged δ-opioid receptor (e.g., DOR-eGFP) are cultured on glass-bottom dishes suitable for microscopy.

  • Agonist Treatment: The cells are treated with the agonist of interest (e.g., this compound or SNC 80) at a specific concentration and for a defined period.

  • Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and stained with antibodies against specific cellular compartments (e.g., endosomes) to colocalize the internalized receptors.

  • Imaging: The cells are imaged using a confocal laser scanning microscope. Z-stack images are often acquired to obtain a three-dimensional view of the cell.

  • Image Analysis: The degree of internalization is quantified by measuring the ratio of intracellular fluorescence to the fluorescence at the plasma membrane. This can be done using image analysis software.

Visualizing the Cellular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Agonist Agonist (e.g., this compound) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binding G_protein Gαi/o and Gβγ Subunits DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Effector Downstream Effectors G_protein->Effector Modulation cAMP ↓ cAMP AC->cAMP

Figure 1. G-protein dependent signaling pathway of the δ-opioid receptor.

G cluster_0 Agonist High-Internalizing Agonist (e.g., SNC 80) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binding & Activation DOR_P Phosphorylated DOR Arrestin β-arrestin 2 DOR_P->Arrestin Recruitment Clathrin Clathrin-Coated Pit Arrestin->Clathrin Scaffolding Endosome Endosome Clathrin->Endosome Internalization DOR->DOR_P GRK Phosphorylation G cluster_0 Start Start: Cells expressing DOR Treatment Treat with Agonist (this compound vs. SNC 80) Start->Treatment Imaging Confocal Microscopy Treatment->Imaging Analysis Quantify Internalization (Intracellular/Membrane Fluorescence) Imaging->Analysis Result Result: Comparative Internalization Profile Analysis->Result

References

A Comparative Analysis of the Desensitization Profiles of AR-M1000390 and SNC80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the desensitization profiles of two selective delta-opioid receptor (DOPr) agonists: AR-M1000390 and SNC80. Understanding the distinct mechanisms by which these compounds modulate receptor activity is critical for the development of novel therapeutics with improved efficacy and reduced tolerance. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways.

Core Differences in Desensitization Mechanisms

AR-M1000390 and SNC80, despite both being selective agonists for the delta-opioid receptor, exhibit starkly different profiles regarding receptor desensitization, internalization, and the development of tolerance. SNC80 is characterized as a high-internalizing agonist that induces rapid desensitization and tolerance. In contrast, AR-M1000390 is a low-internalizing agonist, and tolerance to its effects develops differently or not at all, depending on the specific biological response being measured.[1][2]

A key divergence in their mechanism lies in the recruitment of β-arrestin isoforms. SNC80 preferentially recruits β-arrestin 2, a process linked to receptor internalization and the development of acute tolerance to its analgesic effects.[1][3][4] Conversely, AR-M1000390 shows preferential recruitment of β-arrestin 3.[3][4] This differential engagement of signaling molecules dictates the subsequent fate of the receptor and the long-term cellular response. For AR-M1000390, desensitization appears to be primarily caused by the uncoupling of the receptor from its G-protein, rather than its removal from the cell surface.[5][6]

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the pharmacological and desensitization characteristics of AR-M1000390 and SNC80 based on experimental findings.

FeatureAR-M1000390SNC80
Agonist Type Low-internalizing, non-peptidic δ-selective agonist.[7][8]High-internalizing, non-peptidic δ-selective agonist.[1][9]
Binding Affinity (Ki) ~106 nM (human δ-opioid receptors).[5][6]~0.6-1.5 nM (cloned human/rat δ-receptors).[10][11]
Functional Potency (EC50) ~111 nM (cAMP inhibition).[5][6]~9.2 nM (cAMP inhibition).[10]
Receptor Internalization Minimal to no internalization.[5][9]Robust and rapid internalization.[2][9]
Primary Desensitization Rapid and strong desensitization via G-protein uncoupling.[5][6]Rapid desensitization linked to internalization and G-protein uncoupling.[9][12]
β-arrestin Recruitment Preferentially recruits β-arrestin 3.[3][4]Preferentially recruits β-arrestin 2.[3][4][13]
Analgesic Tolerance Does not trigger acute desensitization of the analgesic response.[7][8]Induces rapid acute and chronic tolerance to analgesic effects.[1][2]
Down-regulation Does not cause receptor down-regulation.[5]Can lead to receptor down-regulation with chronic exposure.[12]

Visualization of Cellular Mechanisms

The distinct signaling cascades initiated by SNC80 and AR-M1000390 determine the receptor's fate and the cell's subsequent sensitivity to the agonist.

G cluster_SNC80 SNC80 Pathway cluster_ARM AR-M1000390 Pathway SNC80 SNC80 DOPr_SNC80 DOPr SNC80->DOPr_SNC80 Binds G_SNC80 Gαi/o Activation DOPr_SNC80->G_SNC80 Activates Arrestin2 β-arrestin 2 Recruitment DOPr_SNC80->Arrestin2 Phosphorylation & Preferential Recruitment AC_SNC80 ↓ cAMP G_SNC80->AC_SNC80 Internalization Receptor Internalization & Degradation Arrestin2->Internalization Tolerance_SNC80 Acute Tolerance Internalization->Tolerance_SNC80 Leads to ARM AR-M1000390 DOPr_ARM DOPr ARM->DOPr_ARM Binds G_ARM Gαi/o Activation DOPr_ARM->G_ARM Activates Uncoupling G-Protein Uncoupling DOPr_ARM->Uncoupling Leads to Arrestin3 β-arrestin 3 Recruitment DOPr_ARM->Arrestin3 Preferential Recruitment AC_ARM ↓ cAMP G_ARM->AC_ARM Resensitization Facilitates Resensitization Arrestin3->Resensitization G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Conclusion cell_culture Cells Expressing DOPr (e.g., SK-N-BE) treatment Agonist Treatment (SNC80 vs. AR-M1000390) cell_culture->treatment cAMP cAMP Assay (Functional Desensitization) treatment->cAMP confocal Confocal Microscopy (Internalization) treatment->confocal bret BRET Assay (β-arrestin Recruitment) treatment->bret analysis Compare Profiles cAMP->analysis confocal->analysis bret->analysis animal_model Animal Model (e.g., CFA Inflammatory Pain) chronic_tx Chronic Agonist Dosing animal_model->chronic_tx behavior Behavioral Testing (Analgesic Tolerance) chronic_tx->behavior exvivo Ex Vivo Analysis (Brain Tissue) chronic_tx->exvivo behavior->analysis gtp [³⁵S]GTPγS Binding (G-Protein Coupling) exvivo->gtp gtp->analysis

References

AR-M 1000390: A Comparative Analysis of a Selective Delta-Opioid Agonist in Analgesic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pain management research, the quest for potent analgesics with favorable side-effect profiles is a paramount endeavor. This guide provides a comparative analysis of AR-M 1000390, a selective delta-opioid receptor (DOR) agonist, with other established analgesic agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to facilitate informed comparisons and future research directions.

This compound is a non-peptidic agonist of the delta-opioid receptor, a G protein-coupled receptor involved in the modulation of pain. Its mechanism of action involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A distinguishing characteristic of this compound is its reported "low-internalizing" nature, which may contribute to a reduced propensity for developing acute tolerance to its analgesic effects compared to other DOR agonists like SNC-80.

Comparative Analgesic Efficacy

Head-to-head preclinical studies provide the most direct assessment of a compound's relative efficacy. While comprehensive comparative data for this compound against a wide spectrum of analgesics remains an area of active investigation, existing studies offer valuable insights, particularly in models of inflammatory pain.

Inflammatory Pain Models

A key model used to evaluate the efficacy of analgesics in the context of inflammation is the Complete Freund's Adjuvant (CFA)-induced hyperalgesia model. In this model, this compound has been directly compared with another selective delta-opioid agonist, SNC-80.

CompoundPain ModelEfficacy MeasureKey Findings
This compound CFA-induced thermal hyperalgesia (Rat)Reversal of heat hyperalgesiaDemonstrates significant anti-hyperalgesic effects.
SNC-80 CFA-induced thermal hyperalgesia (Rat)Reversal of heat hyperalgesiaAlso shows significant anti-hyperalgesic effects.
Comparison CFA-induced thermal hyperalgesia (Rat)Potency and ToleranceSNC-80 exhibits higher potency in some studies. However, this compound is suggested to induce less acute analgesic tolerance due to its low receptor internalization profile.

This table summarizes findings from available preclinical studies. Direct comparative studies with NSAIDs and other opioid classes in this model are not yet widely published.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound and comparable analgesics.

CFA-Induced Thermal Hyperalgesia in Rats

Objective: To assess the ability of a test compound to reverse thermal hyperalgesia in a model of persistent inflammatory pain.

Methodology:

  • Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a 1 mg/ml solution of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.

  • Baseline Measurement: Prior to CFA injection, the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is determined for each animal.

  • Post-CFA Measurement: 24 hours after CFA injection, the paw withdrawal latency is measured again to confirm the development of thermal hyperalgesia (a significant decrease in latency).

  • Drug Administration: Animals are administered the test compound (e.g., this compound, SNC-80, or vehicle control) via a specified route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Paw withdrawal latency is measured at multiple time points following drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated for each animal at each time point.

Formalin Test in Mice

Objective: To evaluate the analgesic efficacy of a test compound in a model of tonic chemical pain.

Methodology:

  • Acclimation: Mice are placed in an observation chamber for a period of acclimatization.

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation Periods: The behavior of the mice is observed during two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain mechanisms.

  • Pain-Related Behaviors: The total time spent licking or biting the injected paw is recorded as a measure of the pain response.

  • Drug Administration: The test compound is administered prior to the formalin injection at a specified time depending on the route of administration.

  • Data Analysis: The total time spent exhibiting pain-related behaviors is compared between the drug-treated and vehicle-treated groups for both phases.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.

G Delta-Opioid Receptor Signaling Pathway ARM1000390 This compound DOR Delta-Opioid Receptor (DOR) ARM1000390->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to

Caption: Simplified signaling cascade of this compound via the delta-opioid receptor.

G CFA-Induced Hyperalgesia Experimental Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Assessment Baseline Baseline Thermal Sensitivity Measurement CFA_Injection CFA Injection (Hind Paw) Baseline->CFA_Injection Hyperalgesia Confirm Hyperalgesia (24h post-CFA) CFA_Injection->Hyperalgesia Drug_Admin Drug Administration (this compound / Comparator) Hyperalgesia->Drug_Admin Efficacy_Test Measure Paw Withdrawal Latency (Multiple Time Points) Drug_Admin->Efficacy_Test Data_Analysis Data Analysis (% Reversal) Efficacy_Test->Data_Analysis

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Conclusion

This compound represents a promising research tool in the study of delta-opioid receptor pharmacology and its role in analgesia. Its distinct low-internalizing profile compared to other agonists like SNC-80 warrants further investigation into its potential for producing sustained analgesic effects with a reduced tolerance liability. While direct comparative data with a broader range of analgesics, such as NSAIDs and mu-opioid agonists, is currently limited in the public domain, the available preclinical evidence suggests its utility in models of inflammatory pain. Future head-to-head studies are essential to fully elucidate the comparative efficacy and therapeutic potential of this compound in the complex field of pain management.

Safety Operating Guide

Essential Safety and Disposal Procedures for AR-M 1000390

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like AR-M 1000390 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, a potent and selective δ-opioid receptor agonist.

Chemical Identification and Hazard Information

A summary of the key identification and hazard data for this compound hydrochloride is presented below. This information is critical for understanding the risks associated with its handling and disposal.

IdentifierValue
Chemical Name N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride
CAS Number 209808-47-9[1]
Molecular Formula C₂₃H₂₈N₂O·HCl
Molecular Weight 384.94 g/mol
Hazard Classifications Acute toxicity, oral (Category 4)[1]
Skin corrosion/irritation (Category 2)[1]
Serious eye damage/eye irritation (Category 2A)[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Experimental Protocol: Standard Disposal Procedure

Given the hazardous nature of this compound, it must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] The following protocol outlines the necessary steps for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure. This includes:

  • Safety goggles or a face shield.[1]

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • Respiratory protection if handling the solid form outside of a fume hood.[1]

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride") and the CAS number ("209808-47-9").

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed. The Safety Data Sheet for this compound notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]

    • The container should be kept tightly closed when not in use.

  • Sharps Waste:

    • Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

Step 3: Waste Storage

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area that is accessible only to authorized personnel.

  • Ensure the storage area is away from incompatible materials.

Step 4: Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous waste.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and keep it away from drains or water courses.[1]

  • Absorb: For liquid spills, use an inert, absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and any solid spill into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]

AR_M_1000390_Disposal_Workflow start Start: Handling This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., this compound solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Step 3: Store Securely in Designated Area solid_container->storage liquid_container->storage sharps_container->storage disposal Step 4: Arrange Disposal via EHS or Licensed Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling AR-M 1000390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of AR-M 1000390, a potent and selective δ-opioid receptor agonist. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

Personal Protective Equipment (PPE) and Handling

Adherence to proper personal protective equipment protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:
  • Eye Protection: Wear approved safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, use a NIOSH-approved respirator.[2]

Handling Procedures:
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring the safety of the laboratory and environment.

Storage:
  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended storage temperature is -20°C.[3]

Disposal Plan:

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Personal Protective Equipment Prepare Workspace Prepare Ventilated Workspace Don PPE->Prepare Workspace Ensure Safety Retrieve Compound Retrieve this compound from -20°C Storage Prepare Workspace->Retrieve Compound Weigh Compound Weigh Compound in Fume Hood Retrieve Compound->Weigh Compound Prepare Solution Prepare Solution (if applicable) Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Workspace and Equipment Perform Experiment->Decontaminate Dispose Waste Dispose of Waste (Consult EHS) Decontaminate->Dispose Waste Doff PPE Doff Personal Protective Equipment Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.